4-Hydroxypropranolol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPACWBWIOYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14133-90-5 (hydrochloride) | |
| Record name | 4-Hydroxypropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70893062 | |
| Record name | 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10476-53-6 | |
| Record name | (±)-4-Hydroxypropranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10476-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYPROPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2449QP4SVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of 4-Hydroxypropranolol
Introduction
4-Hydroxypropranolol is the principal and pharmacologically active human metabolite of propranolol, a widely prescribed non-selective beta-adrenergic antagonist used in the management of cardiovascular diseases, anxiety, and migraine.[1][2][3] The clinical efficacy and overall pharmacological profile of propranolol are significantly influenced by its extensive first-pass metabolism, with the formation of this compound via aromatic ring oxidation being a primary pathway catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[2][4] This metabolite is not merely a breakdown product; it exhibits beta-blocking activity comparable in potency to its parent compound, alongside other distinct properties such as intrinsic sympathomimetic and membrane-stabilizing activities.[1][5]
Consequently, a thorough understanding of the chemical and physical properties of this compound is paramount for researchers, clinicians, and drug development professionals. Its characteristics dictate its absorption, distribution, further metabolism, and excretion (ADME), and present unique challenges and considerations for bioanalytical method development. This guide provides a comprehensive technical overview of its core properties, supported by established analytical protocols and field-proven insights.
Section 1: Chemical Identity and Structure
A precise understanding of the molecule's structure is the foundation for interpreting its behavior.
1.1 Nomenclature and Identifiers
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IUPAC Name : 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol.
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Synonyms : 4'-Hydroxypropranolol, 1-(4-Hydroxynaphth-1-yloxy)-3-isopropylamino-2-propanol.[6]
-
CAS Number :
-
Chemical Formula : C₁₆H₂₁NO₃.
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Chirality : Like its parent compound, this compound possesses a single stereocenter at the C2 position of the propanolamine side chain, existing as (R)- and (S)-enantiomers.[7][8] This is a critical feature, as enantiomers can exhibit different pharmacological effects, necessitating chiral separation techniques for detailed pharmacokinetic studies.[9]
1.2 Molecular Weight
-
Average Molecular Weight : 275.34 g/mol .[6]
-
Monoisotopic Molecular Weight : 275.152143543 Da.
Section 2: Physicochemical Properties
The physicochemical properties of this compound govern its interaction with biological systems and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₃ | |
| Average Molecular Weight | 275.34 g/mol | [6] |
| Physical State | Crystalline solid (as hydrochloride salt) | [4] |
| pKa (Strongest Acidic) | 9.3 (Phenolic OH, Predicted) | |
| pKa (Strongest Basic) | 9.91 (Secondary Amine, Predicted) | |
| Water Solubility | 0.12 g/L (Predicted) | |
| logP | 1.57 - 1.63 (Predicted) | |
| Polar Surface Area | 61.72 Ų | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 |
2.1 Acidity, Basicity, and Solubility
This compound is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group (pKa ≈ 9.3) and a basic secondary amine group (pKa ≈ 9.91). This dual nature is central to designing extraction protocols. For instance, liquid-liquid extraction (LLE) is typically performed at a basic pH (e.g., pH 9.6) to deprotonate the amine, ensuring the molecule is in its neutral, more organic-soluble form.[10][11]
The compound's predicted water solubility is low. For analytical and formulation purposes, it is often prepared as a hydrochloride salt, which exhibits significantly enhanced aqueous solubility. The hydrochloride salt of the racemic mixture is soluble in various organic solvents, including DMSO (30 mg/mL), Ethanol (30 mg/mL), and DMF (50 mg/mL), but has limited solubility in a DMF:PBS (pH 7.2) mixture (0.5 mg/mL).[4]
Section 3: Spectroscopic Profile
Spectroscopic data provides the unique fingerprint required for the identification and quantification of this compound.
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Ultraviolet-Visible (UV-Vis) Spectroscopy : The naphthalene ring system is the primary chromophore. The hydrochloride salt exhibits absorption maxima (λmax) at 208, 243, and 319 nm.[4] This property is leveraged in HPLC-UV detection methods, although fluorescence detection offers superior sensitivity.[12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : While detailed published spectra are sparse, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the aliphatic protons of the propanolamine side chain, and the isopropyl group, analogous to propranolol. The presence of the additional hydroxyl group on the naphthalene ring will alter the chemical shifts and splitting patterns of the aromatic protons compared to the parent drug.
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Mass Spectrometry (MS) : Mass spectrometry, particularly tandem MS (MS/MS), is the cornerstone of modern bioanalysis for this metabolite.[13] In positive electrospray ionization (ESI+) mode, the molecule readily forms a protonated molecular ion [M+H]⁺ at m/z 276. Collision-induced dissociation (CID) produces characteristic fragment ions essential for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantification.[14][15]
Section 4: Pharmacological and Metabolic Context
Understanding the formation and activity of this compound is crucial for interpreting its role in the overall therapeutic effect of propranolol.
4.1 Metabolic Formation and Elimination
Propranolol undergoes extensive Phase I metabolism, primarily through three pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[2] Ring oxidation to form this compound is catalyzed mainly by CYP2D6.[2][4] This metabolite then undergoes secondary Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that are readily excreted in the urine.[2][16] The enzymes UGT1A7, UGT1A8, UGT1A9, and UGT2A1 have been identified as being active in the glucuronidation of this compound.[17]
4.2 Pharmacological Activity
This compound is a potent beta-adrenoceptor antagonist, with a potency similar to that of propranolol itself.[1] It is non-cardioselective, meaning it blocks both β1- and β2-adrenergic receptors.[1][5] In addition to its beta-blocking effects, it also demonstrates:
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Intrinsic Sympathomimetic Activity (ISA) : The ability to weakly stimulate beta-receptors, which was observed as an increased heart rate in catecholamine-depleted rats.[1]
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Membrane Stabilizing Activity : A quinidine-like effect on cardiac action potentials, which occurs at higher concentrations.[1]
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Antioxidant Properties : It can reduce superoxide-induced lipid peroxidation.[4]
Section 5: Analytical Methodologies and Protocols
The quantification of this compound in biological matrices, typically plasma, is essential for pharmacokinetic studies. Due to its polarity and low concentrations, robust analytical methods are required.
5.1 Rationale for Method Selection
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LC-MS/MS is the preferred method due to its superior sensitivity, selectivity, and high-throughput capabilities, making it ideal for detecting the low nanogram-per-milliliter concentrations found in plasma.[9][13]
-
GC-MS is a reliable alternative but is more labor-intensive. The high polarity and low volatility of this compound necessitate a chemical derivatization step to make it suitable for gas chromatography.[10][11] This typically involves reacting the hydroxyl and secondary amine groups with an agent like trifluoroacetic anhydride (TFAA) to create a more volatile and thermally stable derivative.[10]
5.2 Protocol: Quantification in Human Plasma via LC-MS/MS
This protocol is a representative method based on common practices for high-sensitivity analysis.[13]
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Sample Preparation (Protein Precipitation) :
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Aliquot 100 µL of human plasma into a microcentrifuge tube.
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Add the internal standard (e.g., bisoprolol or a stable isotope-labeled version like this compound-d7).[9][13]
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Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
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Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
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Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
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Chromatographic Conditions :
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Column : C18 reversed-phase column (e.g., Hypersil GOLD C18).[13]
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Mobile Phase A : 0.1% Formic acid in water.
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Mobile Phase B : Acetonitrile.
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Flow Rate : 0.3 mL/min.[13]
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Gradient : A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
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Injection Volume : 5-10 µL.
-
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Mass Spectrometric Conditions :
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Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM).
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MRM Transition (example) : Monitor the transition from the precursor ion (m/z 276.2) to a specific product ion (e.g., m/z 116.1).[14]
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5.3 Protocol: Quantification in Human Plasma via GC-MS
This protocol includes the critical derivatization step required for GC analysis.[10][11]
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Sample Preparation (Liquid-Liquid Extraction) :
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To 1.0 mL of plasma, add an internal standard (e.g., oxprenolol).[11]
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Add a small amount of sodium bisulfite to prevent oxidation of the phenolic hydroxyl group.[10][11]
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Adjust the sample to pH 9.6 using a suitable buffer.
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Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the layers.
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Transfer the upper organic layer (ethyl acetate) to a clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
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Derivatization :
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To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
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Cap the tube and heat at 60°C for 20 minutes.
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Evaporate the excess reagent and solvent to dryness under nitrogen.
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Reconstitute the final residue in 50 µL of ethyl acetate for injection.[10]
-
-
GC-MS Conditions :
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Column : A non-polar or medium-polarity capillary column (e.g., HP-5ms).
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Carrier Gas : Helium.
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Temperature Program : An oven program that ramps from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 280°C) to elute the derivatized analyte.
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Ionization Mode : Electron Ionization (EI).
-
Detection : Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.
-
Conclusion
This compound is a molecule of significant pharmacological and analytical interest. Its chemical structure, defined by a naphthalene core, a chiral propanolamine side chain, and a phenolic hydroxyl group, gives rise to a distinct set of physicochemical properties. These characteristics, including its amphoteric nature, moderate lipophilicity, and specific spectroscopic signature, are foundational to understanding its biological activity and developing the robust analytical methods required for its study. As a major active metabolite, a comprehensive grasp of this compound's properties is indispensable for any research program involving its parent drug, propranolol.
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- 17. mdpi.com [mdpi.com]
A Comprehensive Spectroscopic Guide to 4-Hydroxypropranolol: Elucidating Structure and Purity for Pharmaceutical Advancement
Foreword: The Analytical Imperative in Metabolite Characterization
In the landscape of drug development and metabolism studies, the precise structural elucidation of metabolites is paramount. 4-Hydroxypropranolol, a primary and pharmacologically active metabolite of the widely used beta-blocker propranolol, presents a compelling case for rigorous analytical characterization. Understanding its spectroscopic signature is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of its parent drug. This in-depth technical guide provides a multi-faceted spectroscopic examination of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a holistic understanding of its molecular architecture. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the analytical techniques essential for metabolite identification and characterization.
The Molecular Identity of this compound
This compound emerges from the phase I metabolism of propranolol, a process primarily mediated by cytochrome P450 enzymes in the liver. The introduction of a hydroxyl group onto the naphthalene ring significantly alters the molecule's polarity and potential for further conjugation, while retaining notable beta-blocking activity. This structural modification is the focal point of our spectroscopic investigation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₃ | PubChem[1] |
| Molecular Weight | 275.34 g/mol | PubChem[1] |
| IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy serves as the cornerstone for unambiguous structure determination by providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to be complex, yet highly informative. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the signals, a complete picture of the proton framework can be assembled. While a publicly available, fully assigned spectrum of this compound is not readily accessible, we can predict the key features with high confidence by comparing its structure to that of its well-documented parent compound, propranolol[2][3].
Expected ¹H NMR Spectral Data (Predicted based on propranolol data and structural analogy)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |
| Isopropyl CH₃ | ~1.2 | Doublet | Coupling to the isopropyl CH |
| Isopropyl CH | ~3.2 | Multiplet | Coupling to the two CH₃ groups and the CH₂ |
| N-CH₂ | ~3.1 | Multiplet | Diastereotopic protons with complex coupling |
| CH-OH | ~4.4 | Multiplet | Coupling to adjacent CH₂ and OH protons |
| O-CH₂ | ~4.1 | Multiplet | Diastereotopic protons adjacent to a chiral center |
| Naphthalene H-2, H-3 | ~6.8 - 7.2 | Doublets/Multiplets | Significant upfield shift due to the -OH group |
| Naphthalene H-5, H-6, H-7, H-8 | ~7.3 - 8.2 | Multiplets | Complex aromatic region with distinct patterns |
| Aliphatic OH | Variable | Broad Singlet | Exchangeable proton, position dependent on solvent and concentration |
| Phenolic OH | Variable | Broad Singlet | Exchangeable proton, characteristic of a phenol |
| NH | Variable | Broad Singlet | Exchangeable proton, often broad |
Causality in Chemical Shifts: The introduction of the electron-donating hydroxyl group at the C-4 position of the naphthalene ring is expected to cause a noticeable upfield shift (to lower ppm values) for the adjacent aromatic protons (H-2 and H-3) compared to propranolol, due to increased electron density. The remaining naphthalene protons will exhibit a complex pattern of multiplets, characteristic of a substituted naphthalene system. The aliphatic side chain will show diastereotopic protons for the N-CH₂ and O-CH₂ groups due to the presence of the chiral center at the secondary alcohol, leading to more complex splitting patterns than might be naively expected.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their hybridization and electronic environment.
Expected ¹³C NMR Spectral Data (Predicted based on propranolol data and structural analogy)[2][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Isopropyl CH₃ | ~22 | Typical aliphatic methyl carbon chemical shift. |
| Isopropyl CH | ~49 | Aliphatic methine carbon adjacent to a nitrogen atom. |
| N-CH₂ | ~50 | Aliphatic methylene carbon adjacent to a nitrogen atom. |
| CH-OH | ~68 | Aliphatic methine carbon bearing a hydroxyl group. |
| O-CH₂ | ~70 | Aliphatic methylene carbon of the ether linkage. |
| Naphthalene C-2, C-3 | ~100 - 110 | Shielded aromatic carbons due to the C-4 hydroxyl group. |
| Naphthalene C-5, C-6, C-7, C-8 | ~120 - 128 | Aromatic carbons with typical chemical shifts. |
| Naphthalene C-4a, C-8a | ~122 - 126 | Quaternary aromatic carbons at the ring junction. |
| Naphthalene C-1 | ~154 | Aromatic carbon bearing the ether linkage. |
| Naphthalene C-4 | ~155 | Aromatic carbon bearing the hydroxyl group, significantly downfield. |
Self-Validating System: The combination of ¹H and ¹³C NMR data, ideally supplemented with 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would create a self-validating system. COSY would confirm the proton-proton coupling network within the aliphatic side chain and the naphthalene ring, while HSQC would unequivocally link each proton to its directly attached carbon atom, thus validating the assignments made in the 1D spectra.
Experimental Protocol for NMR Analysis
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound reference standard.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH, NH).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
If required, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in complete structural assignment.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending, etc.).
Interpreted FT-IR Spectral Data for this compound
Based on the known structure and comparison with the IR spectrum of propranolol hydrochloride[5], the following key absorption bands are expected for this compound:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400-3200 | Broad, Strong | O-H Stretch | Phenolic and Aliphatic -OH |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2970-2850 | Strong | C-H Stretch | Aliphatic C-H (CH, CH₂, CH₃) |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl Ether |
| ~1100 | Strong | C-O Stretch | Secondary Alcohol |
| ~830 | Strong | C-H Bend | Out-of-plane bending for substituted naphthalene |
Expert Insights: The most distinguishing feature in the IR spectrum of this compound compared to propranolol will be the prominent, broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the phenolic hydroxyl group, in addition to the aliphatic hydroxyl group. The exact position and shape of this band can be influenced by hydrogen bonding. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification when compared to a reference spectrum.
Experimental Protocol for FT-IR Analysis
The choice of sampling technique is crucial for obtaining a high-quality IR spectrum.
Step-by-Step Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any residual water, which has a strong IR absorption.
-
Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.
-
Add a very small amount of the this compound sample (approx. 1-2 mg).
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify and label the major absorption peaks in the spectrum.
-
Correlate the observed absorption bands with the corresponding functional groups in the this compound molecule.
-
Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation Pathway
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern.
Electrospray Ionization (ESI) - Mass Spectrometry
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound, typically producing the protonated molecule [M+H]⁺.
Expected ESI-MS Data:
-
[M+H]⁺: m/z 276.1594 (Calculated for C₁₆H₂₂NO₃⁺)
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which provides valuable structural information. Based on published data for hydroxylated propranolol metabolites[6], the following key fragment ions are expected:
| m/z (Fragment Ion) | Proposed Structure/Loss |
| 199 | Loss of the isopropylamino-propanol side chain |
| 173 | Further fragmentation of the naphthalene ring system |
| 116 | Isopropylaminomethanol fragment [CH₂(OH)CHNH₂(CH(CH₃)₂)]⁺ |
Mechanistic Insights into Fragmentation: The fragmentation of the protonated this compound molecule is likely initiated by cleavage of the bonds in the aliphatic side chain. A common fragmentation pathway for this class of compounds involves the cleavage of the C-C bond between the secondary alcohol and the methylene group attached to the nitrogen, leading to the formation of the characteristic iminium ion at m/z 116. Another significant fragmentation pathway involves the cleavage of the ether bond, resulting in the loss of the entire side chain and the formation of a protonated hydroxynaphthol fragment.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocol for LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.
Step-by-Step Methodology:
-
Sample Preparation (from a biological matrix, e.g., plasma):
-
To a known volume of plasma, add an internal standard (e.g., a deuterated analog of this compound) to correct for extraction variability.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatography:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole or a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for maximal signal intensity of this compound.
-
Perform a product ion scan of m/z 276 to identify the major fragment ions.
-
For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method, monitoring the transition from the precursor ion (m/z 276) to a specific product ion (e.g., m/z 116).
-
-
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary perspective, and together they form a robust analytical framework for the identification, characterization, and quantification of this important metabolite. The protocols and interpretations presented in this guide are intended to serve as a valuable resource for scientists engaged in drug metabolism research and pharmaceutical quality control, ensuring the integrity and reliability of their findings. The continuous refinement of these analytical methodologies will undoubtedly play a pivotal role in advancing our understanding of drug action and safety.
References
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Dudek, M. K., et al. (2011). ¹H and ¹³C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(11), 713-724. [Link]
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Marshall, J., & Gunasekaran, S. (2006). The infrared and Raman spectra of propranolol hydrochloride. Indian Journal of Physics, 80(5), 505-509. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91565, this compound. Retrieved from [Link]
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Qian, J., et al. (2014). MS/MS fragment for propranolol and its metabolites of hydroxylation... ResearchGate. [Link]
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Walle, T., et al. (1975). Simultaneous Determination of Propranolol and this compound in Plasma by Mass Fragmentography. Journal of Chromatography A, 114(2), 351-359. [Link]
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Yang, F., et al. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7385. [Link]
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Zielińska-Pisklak, M., et al. (2011). ¹H and ¹³C NMR characteristics of β-blockers. ResearchGate. [Link]
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pharmacological profiling of 4-Hydroxypropranolol as a beta-blocker
An In-depth Technical Guide to the Pharmacological Profiling of 4-Hydroxypropranolol as a Beta-Blocker
Abstract
This compound is a primary, pharmacologically active metabolite of the widely used non-selective beta-blocker, propranolol.[1][2] Formed in the liver through aromatic hydroxylation, primarily by the CYP2D6 enzyme, this metabolite significantly contributes to the parent drug's overall therapeutic effect.[3][4] This technical guide provides a comprehensive examination of the pharmacological profile of this compound, focusing on its characterization as a beta-adrenergic antagonist. We will delve into the causality behind experimental choices for determining receptor binding affinity, functional antagonism, and in vivo cardiovascular effects. This document outlines detailed, self-validating protocols, presents quantitative data in structured formats, and provides visual representations of key pathways and workflows to support and guide researchers, scientists, and drug development professionals in this area.
Introduction: The Significance of an Active Metabolite
Propranolol, a cornerstone in the management of cardiovascular diseases for decades, is administered as a racemic mixture and undergoes extensive first-pass metabolism in the liver.[5][6] This process generates a variety of metabolites, among which this compound is notable for its substantial beta-blocking activity, comparable in potency to propranolol itself.[1][7] Unlike the parent drug, this compound is only formed after oral administration, making its characterization essential for understanding the complete pharmacological picture of oral propranolol therapy.[2]
The critical first step in profiling any potential beta-blocker is to quantify its interaction with the target receptors. This involves determining its binding affinity, its ability to functionally antagonize the effects of endogenous catecholamines like epinephrine and norepinephrine, and its selectivity across different receptor subtypes. This guide will first detail the in vitro methodologies for this characterization before progressing to in vivo models that assess physiological outcomes.
In Vitro Characterization: From Receptor Binding to Functional Response
In vitro assays are fundamental to understanding the molecular pharmacology of a compound. They provide a controlled environment to dissect the specific interactions between the drug and its receptor targets, free from the complexities of a whole-organism system.
Receptor Binding Affinity: Quantifying the Drug-Receptor Interaction
The initial and most fundamental assessment is to measure the affinity with which this compound binds to β1- and β2-adrenergic receptors. A high affinity is a prerequisite for a potent beta-blocker. The gold-standard method for this is the competitive radioligand binding assay.[8][9]
Causality of Experimental Choice: This assay directly measures the displacement of a known high-affinity radiolabeled ligand from the receptor by the unlabeled test compound (this compound). This competition allows for the calculation of the inhibitory constant (Ki), an intrinsic measure of the compound's binding affinity. The lower the Ki value, the higher the affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound at human β1- and β2-adrenergic receptors.
1. Membrane Preparation: a. Culture cells stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).[10] b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[11] d. Homogenize the suspension using a Dounce homogenizer or polytron.[11] e. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[11] f. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[11] g. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration via a BCA or Bradford assay.[12] Store aliquots at -80°C.
2. Competitive Binding Assay: a. In a 96-well plate, add the following in order: assay buffer, serial dilutions of this compound, and a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [3H]-CGP 12177).[8][13] b. To initiate the binding reaction, add the prepared membrane suspension (typically 10-20 µg of protein per well).[12] c. Define non-specific binding using a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).[13] d. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]
3. Filtration and Detection: a. Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), trapping the receptor-bound radioligand.[8] b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[12]
4. Data Analysis: a. Subtract non-specific binding from total binding to obtain specific binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC50 (concentration of compound that inhibits 50% of specific binding) from the curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Data Presentation: Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Source |
| This compound | β1 | ~1-5 | Estimated from pA2[14] |
| This compound | β2 | ~1-5 | Estimated from pA2[14] |
| Propranolol | β1 | ~1.8 | [10] |
| Propranolol | β2 | ~0.4 | [10] |
Note: Precise Ki values for this compound require dedicated studies. The values presented are estimated from functional potency data, as pA2 is approximately equal to -log(Ki) for competitive antagonists.[15]
Functional Antagonism: Blocking the Signal
High binding affinity does not guarantee functional antagonism. A compound could be an agonist or partial agonist. Therefore, it is crucial to assess the functional consequence of receptor binding. For β-receptors, which are coupled to Gs proteins, activation leads to an increase in intracellular cyclic AMP (cAMP).[16] A functional antagonism assay measures the ability of this compound to block this agonist-induced cAMP production.[17]
Causality of Experimental Choice: This assay provides a direct measure of the compound's ability to inhibit the receptor's signaling cascade. By quantifying the rightward shift in the agonist's concentration-response curve caused by the antagonist, we can calculate the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the agonist's EC50, providing a robust measure of antagonist potency.
Experimental Protocol: cAMP Accumulation Assay
Objective: To determine the pA2 value of this compound for the functional antagonism of β1- and β2-adrenergic receptors.
1. Cell Culture and Seeding: a. Use cells stably expressing either human β1- or β2-receptors (e.g., CHO, HEK293). b. Seed cells into 96- or 384-well plates and grow to near confluency.
2. Assay Procedure: a. Wash cells with serum-free media. b. Pre-incubate cells with varying concentrations of this compound for 15-30 minutes. Include a vehicle control (no antagonist). c. Add a broad range of concentrations of a full β-agonist (e.g., isoproterenol) to the wells. d. Perform the incubation in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. e. Incubate for a defined period (e.g., 30 minutes) at 37°C.
3. cAMP Detection: a. Lyse the cells according to the detection kit manufacturer's protocol. b. Measure intracellular cAMP levels using a homogenous assay format such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a competitive ELISA.[17][18]
4. Data Analysis (Schild Analysis): a. For each fixed concentration of this compound, generate an agonist concentration-response curve and determine the agonist's EC50. b. Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist. c. Create a Schild plot by graphing log(DR-1) on the y-axis versus the log molar concentration of this compound on the x-axis. d. The x-intercept of the linear regression of the Schild plot is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
Data Presentation: Functional Antagonism and Selectivity
| Compound | Receptor Subtype | pA2 Value | Selectivity (β2/β1 ratio) |
| This compound | β1 | 8.24 [14] | 1.05 |
| This compound | β2 | 8.26 [14] | |
| Propranolol | β1 | ~8.6[19] | ~4 (β2 selective)[10] |
| Propranolol | β2 | ~9.2[10] |
Interpretation: The pA2 values indicate that this compound is a potent beta-blocker, with a potency very similar to that of propranolol.[1] The selectivity ratio, calculated from the antilog of the pA2 values, is close to 1, demonstrating that this compound, like its parent compound, is a non-selective beta-blocker.
Intrinsic Sympathomimetic Activity (ISA)
Some beta-blockers can act as partial agonists, causing a slight activation of the receptor in the absence of a full agonist. This property is known as ISA.[16] Studies have suggested that this compound possesses ISA.[1][7]
Causality of Experimental Choice: Detecting ISA is crucial as it can influence the overall clinical effect, potentially causing less bradycardia at rest compared to pure antagonists. The cAMP assay can be adapted to test for ISA by applying the compound alone and measuring if it stimulates cAMP production above basal levels. Any stimulation indicates partial agonism.
In Vivo Characterization: Assessing Physiological Impact
While in vitro assays are essential for mechanistic understanding, in vivo studies are required to determine how a compound behaves in a complex physiological system. These studies assess the integrated effects on the cardiovascular system and can unmask properties not observable in cell culture.
Cardiovascular Effects in Anesthetized Animal Models
The primary therapeutic effect of a beta-blocker is the reduction of heart rate, blood pressure, and cardiac contractility, particularly during sympathetic stimulation.[16] Anesthetized dog or rat models are commonly used to quantify these effects.
Causality of Experimental Choice: This model allows for the direct measurement of hemodynamic parameters and the assessment of a compound's ability to block the effects of a sympathomimetic challenge (e.g., an isoproterenol infusion). This provides a direct correlation between the in vitro findings and a physiological response.
Experimental Protocol: Isoproterenol Challenge in Anesthetized Dogs
Objective: To evaluate the ability of this compound to antagonize isoproterenol-induced tachycardia and hypotension.
1. Animal Preparation: a. Anesthetize a mongrel dog (e.g., with sodium pentobarbital). b. Surgically instrument the animal for continuous monitoring of arterial blood pressure (via a femoral artery catheter) and heart rate (from the ECG). c. Insert a catheter into the left ventricle to measure cardiac contractility (LV dP/dt max). d. Cannulate a femoral vein for intravenous drug administration.
2. Experimental Procedure: a. Allow the animal's hemodynamics to stabilize. b. Administer a bolus or infusion of isoproterenol to produce a submaximal increase in heart rate and a decrease in blood pressure. This establishes the baseline agonist response. c. After the parameters return to baseline, administer a dose of this compound intravenously. d. Wait for a set period (e.g., 15-30 minutes) to allow for drug distribution. e. Re-challenge the animal with the same dose of isoproterenol and record the blunted response. f. Repeat steps c-e with escalating doses of this compound to establish a dose-response relationship for its blocking effect.
3. Data Analysis: a. Quantify the percentage inhibition of the isoproterenol-induced tachycardia and changes in dP/dt and blood pressure at each dose of this compound. b. Calculate the ED50 (the dose required to produce 50% of the maximal blocking effect).
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An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxypropranolol
Executive Summary
4-Hydroxypropranolol (4-HP) is the principal pharmacologically active metabolite of the widely prescribed non-selective beta-blocker, propranolol. Formed predominantly in the liver via cytochrome P450-mediated oxidation, 4-HP is not a mere metabolic byproduct but a significant contributor to the therapeutic and ancillary effects observed following oral administration of its parent compound. This guide provides a comprehensive examination of its multifaceted mechanism of action, moving beyond its canonical beta-blockade to explore its intrinsic sympathomimetic and membrane-stabilizing activities. We will dissect the downstream signaling pathways, present detailed experimental protocols for its characterization, and offer a comparative analysis against propranolol, providing researchers and drug development professionals with a foundational understanding of this pivotal metabolite.
Metabolic Genesis and Pharmacokinetic Profile
Propranolol, administered as a racemic mixture, undergoes extensive first-pass metabolism in the liver following oral administration, a process so efficient that it significantly limits the systemic bioavailability of the parent drug.[1][2] This hepatic transformation gives rise to several metabolites, among which this compound is preeminent due to its substantial biological activity.[3]
The formation of 4-HP is primarily an aromatic hydroxylation reaction catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), with a smaller contribution from CYP1A2.[4][5] This metabolic pathway is stereoselective and is a key reason why 4-HP is detected in plasma only after oral, and not intravenous, administration of propranolol.[1] While plasma concentrations of 4-HP are generally lower than those of propranolol during chronic therapy, the ratio can vary widely among individuals, influenced by genetic polymorphisms in CYP2D6 and the administered dose.[6][7][8] The half-life of 4-HP is comparable to that of propranolol, typically in the range of 3-6 hours.[9][10]
Core Mechanism: Competitive Beta-Adrenergic Receptor Antagonism
The primary mechanism of action for this compound is its function as a competitive, non-selective antagonist at both β1- and β2-adrenergic receptors.[3][11] It binds reversibly to these receptors, physically occupying the binding site and thereby preventing the endogenous catecholamines, norepinephrine and epinephrine, from activating them. This blockade directly counters the sympathomimetic effects on target organs.
The potency of 4-HP as a beta-blocker is comparable to that of propranolol itself.[11][12] This is quantitatively expressed by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Subtype | pA2 Value |
| β1-Adrenergic | 8.24 |
| β2-Adrenergic | 8.26 |
| Table 1: Receptor Antagonist Potency of this compound. Data sourced from MedChemExpress.[12] |
The functional consequences of this antagonism include:
-
At β1 receptors (primarily in the heart): A reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy).[13]
-
At β2 receptors (in bronchial and vascular smooth muscle): Inhibition of smooth muscle relaxation, which can lead to bronchoconstriction and vasoconstriction. The non-selective nature of 4-HP means it is not cardioselective.[11][14]
Downstream Signaling Cascade Inhibition
Beta-1 and beta-2 adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that signal through the Gs (stimulatory) protein pathway. As a competitive antagonist, 4-HP inhibits this entire downstream cascade at its inception.
Upon binding, an agonist typically induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit. This subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a crucial second messenger. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous intracellular targets to elicit the final physiological response (e.g., increased heart rate). This compound, by preventing agonist binding, effectively holds this pathway in its inactive state.
Ancillary Pharmacological Dimensions
A comprehensive understanding of 4-HP requires analysis of properties beyond simple beta-blockade. These ancillary characteristics distinguish it from its parent compound and contribute to its overall pharmacological profile.
Intrinsic Sympathomimetic Activity (ISA)
This compound possesses intrinsic sympathomimetic activity (ISA), meaning it is a partial agonist at the beta-adrenergic receptor.[11][14] Unlike a pure antagonist (like propranolol) which elicits no response, a partial agonist can provide a low level of receptor stimulation while simultaneously blocking the binding of more potent full agonists (norepinephrine).[13]
The clinical implication is that at rest, when sympathetic tone is low, 4-HP can cause a slight increase in heart rate and cardiac output compared to the decrease seen with non-ISA beta-blockers.[15] This property is unmasked experimentally in catecholamine-depleted animal models. In such a preparation, where endogenous agonists are absent, administration of 4-HP results in a dose-dependent increase in heart rate, demonstrating its ability to directly stimulate the receptor.[11][14][16]
Membrane Stabilizing Activity (MSA)
At doses higher than those required for beta-blockade, 4-HP exhibits membrane-stabilizing activity, a property it shares with propranolol and Class I antiarrhythmic drugs like quinidine.[11][14] This effect is entirely separate from its action on adrenergic receptors and is related to the blockade of fast sodium channels in the myocardial cell membrane. This action decreases the rate of rise of the cardiac action potential, which can contribute to antiarrhythmic effects but also has the potential for cardiodepressant effects at high concentrations.[11][17]
| Property | Propranolol | This compound |
| Primary Mechanism | Non-selective β-antagonist | Non-selective β-antagonist |
| Potency | High | High (comparable to Propranolol)[11][12] |
| Intrinsic Sympathomimetic Activity (ISA) | No | Yes[11][14] |
| Membrane Stabilizing Activity (MSA) | Yes (at high doses) | Yes (at high doses)[11][14] |
| Blood-Brain Barrier Penetration | High (Lipophilic) | Low (More polar)[10] |
| Primary Contributor to Effect | After both IV and Oral Dosing | Primarily after Oral Dosing[1] |
| Table 2: Comparative Pharmacodynamic Profile: Propranolol vs. This compound. |
Experimental Workflows for Characterization
The elucidation of 4-HP's mechanism of action relies on a suite of validated in vitro and in vivo assays. The causality behind these experimental choices is critical for generating reliable and translatable data.
Workflow 1: Radioligand Receptor Binding Assay
This assay directly quantifies the affinity of 4-HP for β-adrenergic receptors. It is a self-validating system based on the principle of competitive displacement of a high-affinity radiolabeled ligand.
Methodology:
-
Preparation of Membranes: Isolate cell membranes from a tissue or cell line known to express the target receptor (e.g., CHO cells transfected with human β1 or β2 receptors).
-
Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol, a non-selective β-antagonist).
-
Competition: Add increasing concentrations of unlabeled this compound to successive wells.
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding: Radioligand + membranes + a high concentration of an unlabeled antagonist (e.g., propranolol) to saturate all specific binding sites.
-
-
Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of 4-HP. Fit the data to a one-site competition model to derive the IC50, which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Workflow 2: Functional Cellular Assay (cAMP Measurement)
This assay measures the functional consequence of receptor antagonism by quantifying the inhibition of agonist-induced second messenger production.
Methodology:
-
Cell Culture: Plate cells expressing the target β-receptor (e.g., HEK293-β2) in assay plates and grow to confluence.
-
Pre-incubation: Treat cells with varying concentrations of this compound for a defined period. This allows the antagonist to occupy the receptors. A vehicle control (no 4-HP) is essential.
-
Stimulation: Add a fixed, sub-maximal concentration of a β-agonist (e.g., isoproterenol) to all wells (except for a baseline control). The choice of a sub-maximal concentration ensures that a competitive antagonist can produce a measurable shift in the response.
-
Lysis and Detection: After stimulation, lyse the cells and measure the intracellular cAMP concentration using a detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of 4-HP. This will generate an inhibitory dose-response curve, from which the IC50 (the concentration of 4-HP that inhibits 50% of the agonist response) can be determined. This value is a measure of the functional potency of the antagonist.
Concluding Remarks and Future Directions
The mechanism of action of this compound is a compelling example of the complex pharmacology of drug metabolites. It is not merely a less potent version of its parent drug but possesses a distinct pharmacological signature defined by three core properties:
-
Potent, non-selective β-adrenergic antagonism , comparable to propranolol.
-
Clinically relevant Intrinsic Sympathomimetic Activity (ISA) , which differentiates it from propranolol.
-
Dose-dependent Membrane Stabilizing Activity (MSA) .
For drug development professionals, this profile underscores the necessity of characterizing major metabolites early in the discovery process. The presence of ISA, for instance, can mitigate some adverse effects of pure beta-blockade, such as excessive bradycardia. Conversely, its potential to inhibit CYP2D6 raises questions about drug-drug interactions.[18][19]
Future research should aim to further delineate the clinical significance of 4-HP's ISA and MSA at therapeutic concentrations. Moreover, exploring the impact of CYP2D6 genetic polymorphisms on the ratio of propranolol to 4-HP and the resulting net clinical effect remains a fertile area for pharmacogenomic investigation.
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An In-depth Technical Guide on the Role of 4-Hydroxypropranolol in the Metabolism of Propranolol
Foreword
Propranolol, a non-selective beta-adrenergic receptor antagonist, has long been a cornerstone in the therapeutic management of various cardiovascular and non-cardiovascular conditions.[1][2] Its clinical efficacy, however, is not solely attributable to the parent compound. The journey of propranolol through the body's metabolic machinery results in the formation of several metabolites, among which 4-hydroxypropranolol stands out for its significant pharmacological activity.[3] This guide provides a comprehensive exploration of the pivotal role of this compound in the overall metabolic fate and pharmacological profile of propranolol. We will delve into the enzymatic pathways governing its formation, its own pharmacokinetic and pharmacodynamic characteristics, and the clinical implications for researchers, scientists, and drug development professionals.
Propranolol's Metabolic Landscape: A Multi-Pathway Process
Upon oral administration, propranolol undergoes extensive first-pass metabolism in the liver, with only a small fraction of the unchanged drug reaching systemic circulation.[3][4] This metabolic transformation proceeds primarily through three major pathways:
-
Aromatic Ring Hydroxylation: This pathway leads to the formation of hydroxylated metabolites, with this compound being the most abundant.[5][6]
-
N-Deisopropylation (Side Chain Oxidation): This process, catalyzed mainly by CYP1A2, results in the formation of N-desisopropylpropranolol, which is further metabolized to naphthoxylactic acid.[1][7]
-
Direct Glucuronidation: The parent propranolol molecule can also be directly conjugated with glucuronic acid.[1]
Ring oxidation accounts for approximately 33% of the initial metabolism of a propranolol dose, side-chain oxidation for about 20%, and glucuronidation for 17%.[1]
The Genesis of a Potent Metabolite: The 4-Hydroxylation Pathway
The formation of this compound is a critical step in propranolol's metabolism, primarily catalyzed by the cytochrome P450 enzyme, CYP2D6 .[1][8][9] This enzyme is responsible for the hydroxylation of the naphthalene ring at the 4-position.[5][8] While CYP2D6 is the principal catalyst, some residual 4-hydroxylation can occur via CYP1A2, especially in the presence of CYP2D6 inhibitors.[1][7]
Stereoselectivity: A Tale of Two Enantiomers
Propranolol is administered as a racemic mixture of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. The beta-blocking activity predominantly resides in the (S)-enantiomer. The metabolic process of 4-hydroxylation is also stereoselective. Studies have indicated that CYP2D6-mediated 4-hydroxylation shows a preference for the (R)-(+)-enantiomer.[7]
Genetic Polymorphisms of CYP2D6: A Source of Interindividual Variability
The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual differences in enzyme activity.[10][11] Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[12][13]
Poor metabolizers of debrisoquine, a probe for CYP2D6 activity, produce significantly less this compound compared to extensive metabolizers.[14] Interestingly, despite this marked difference in metabolite formation, studies have shown no significant difference in plasma propranolol concentrations or the extent of beta-blockade between these groups.[12][14] This suggests that while this compound is pharmacologically active, its contribution to the overall beta-blocking effect at therapeutic doses of propranolol may be less substantial than initially thought, or that other metabolic pathways compensate in poor metabolizers.[14] However, the flux through the metabolic pathways does change, with CYP2D6 PMs exhibiting increased clearance of naphthoxylactic acid.[1]
Pharmacological Profile of this compound: More Than a Bystander
This compound is not an inert byproduct; it is an active metabolite with its own distinct pharmacological properties.
Beta-Blocking Activity
This compound is a potent beta-adrenoceptor blocking drug, with a potency similar to that of propranolol itself in antagonizing the effects of isoprenaline on heart rate and blood pressure.[15][16] It is a non-cardioselective beta-blocker, meaning it blocks both β1- and β2-adrenergic receptors.[15]
Intrinsic Sympathomimetic Activity (ISA)
Unlike its parent compound, this compound has been shown to possess intrinsic sympathomimetic activity.[15] This means that at low levels of sympathetic tone, it can cause a slight activation of the beta-adrenergic receptors. This was demonstrated in studies where this compound produced an increase in heart rate in catecholamine-depleted rats.[15]
Membrane Stabilizing Activity
At higher doses, this compound exhibits membrane-stabilizing activity, a property also shared by propranolol.[15] This effect is independent of its beta-blocking action and is related to its ability to interfere with ion fluxes across cell membranes.
Antioxidant Properties
Research has also highlighted the potent antioxidant properties of this compound. It has been shown to reduce superoxide-induced lipid peroxidation in isolated rat hepatic microsomes and prevent the depletion of glutathione levels in bovine aortic endothelial cells.[9]
Pharmacokinetics of this compound: A Comparative View
The pharmacokinetic profile of this compound differs from that of propranolol, particularly after oral administration.
| Parameter | Propranolol | This compound |
| Formation | Parent Drug | Active Metabolite |
| Appearance in Plasma | Rapidly absorbed | Appears after first-pass metabolism |
| Time to Peak Concentration (Tmax) | ~1-3 hours (conventional)[17] | ~1-1.5 hours (conventional)[18] |
| Elimination Half-life (t1/2) | ~3-6 hours (immediate-release)[4] | Apparent t1/2 similar to propranolol (~3-4.2 hours) after 3 hours post-dose[18] |
| Plasma Concentration Ratio | Varies with dose; higher at higher doses[18] | HO-P/propranolol ratio decreases with increasing long-term doses[18] |
Table 1: Comparative Pharmacokinetic Parameters of Propranolol and this compound.
After oral administration of propranolol, this compound is readily detectable in the plasma.[3] Peak plasma concentrations of the metabolite are typically reached within 1 to 1.5 hours.[18] The apparent half-life of this compound is in a similar range to that of propranolol.[18] However, the ratio of this compound to propranolol in the plasma decreases as the daily dose of propranolol increases during long-term therapy, suggesting saturation of the 4-hydroxylation pathway at higher doses.[18] This saturation of naphthalene ring oxidation is a key determinant of propranolol's bioavailability.[18]
Secondary Metabolism: The Further Fate of this compound
Once formed, this compound undergoes further phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion.[1][4]
-
Glucuronidation: Several UDP-glucuronosyltransferase (UGT) enzymes are involved in the glucuronidation of this compound, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1.[19][20] The resulting glucuronide conjugate (HO-P-G) is more water-soluble and readily excreted in the urine.[18] Plasma levels of HO-P-G can rise to be 3.5- to 5-fold higher than those of this compound itself.[18]
-
Sulfation: SULT1A3 is an enzyme involved in the sulfation of this compound.[1]
Experimental Protocols for Studying Propranolol Metabolism
The elucidation of propranolol's metabolic pathways and the role of this compound has been made possible through a variety of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies Using Human Liver Microsomes
This is a standard in vitro method to investigate hepatic drug metabolism.
Objective: To determine the kinetics of this compound formation from propranolol and identify the CYP450 enzymes involved.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Add human liver microsomes (commercially available or prepared from donor livers) to the buffer.
-
Add a range of propranolol concentrations to be tested.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or methanol).
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Collect the supernatant for analysis.
-
-
Analytical Quantification:
-
Enzyme Inhibition Studies (for reaction phenotyping):
-
To identify the specific CYP enzymes involved, repeat the assay in the presence of known selective inhibitors of different CYP isoforms (e.g., quinidine for CYP2D6, furafylline for CYP1A2). A significant reduction in this compound formation in the presence of a specific inhibitor indicates the involvement of that enzyme.
-
In Vivo Pharmacokinetic Studies in Human Subjects
Objective: To characterize the pharmacokinetic profiles of propranolol and this compound in humans.
Methodology:
-
Study Design:
-
Recruit a cohort of healthy volunteers or patients.
-
Administer a single oral dose or multiple doses of propranolol.
-
-
Blood Sampling:
-
Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
-
Plasma Separation and Storage:
-
Process the blood samples to separate plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., HPLC or LC-MS/MS) for the simultaneous quantification of propranolol and this compound in plasma.[21]
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters for both propranolol and this compound, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and t1/2 (elimination half-life).
-
Visualizing the Metabolic Network
Caption: Metabolic pathways of propranolol, highlighting the formation of this compound.
Caption: Experimental workflow for in vitro metabolism of propranolol using human liver microsomes.
Conclusion and Future Directions
This compound is a pharmacologically active metabolite that plays a significant role in the overall disposition and therapeutic effect of propranolol. Its formation via CYP2D6, its own potent beta-blocking and other pharmacological activities, and its subsequent metabolism underscore the complexity of propranolol's action in the body. For drug development professionals, understanding this metabolic pathway is crucial for predicting drug-drug interactions, especially with inhibitors or inducers of CYP2D6 and CYP1A2.
Future research should continue to explore the clinical significance of the interindividual variability in this compound formation due to CYP2D6 polymorphisms, particularly in specific patient populations. Further investigation into the potential therapeutic applications of this compound's unique pharmacological profile, including its intrinsic sympathomimetic and antioxidant properties, may also unveil new avenues for drug discovery and development. A deeper understanding of the interplay between phase I and phase II metabolic enzymes in propranolol's disposition will ultimately contribute to a more personalized and effective use of this important therapeutic agent.
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Yang, F., et al. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7384. [Link]
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Charles, B. G., et al. (1982). Comparative pharmacokinetics of propranolol and this compound using conventional and long-acting propranolol. Journal of Pharmacy and Pharmacology, 34(6), 403-404. [Link]
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Sowinski, K. M., et al. (1997). Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response. Pharmacotherapy, 17(6), 1329-1334. [Link]
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Abdel-Hamid, M. E. (1988). High-performance liquid chromatographic determination of propranolol and this compound in serum. Journal of Clinical Pharmacy and Therapeutics, 13(3), 183-189. [Link]
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The Enzymatic Formation of 4-Hydroxypropranolol by CYP2D6: An In-Depth Technical Guide
Foreword
Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades.[1] Its clinical efficacy and safety are intrinsically linked to its complex metabolic profile, which is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes.[2][3] A critical metabolic pathway is the aromatic hydroxylation of propranolol to form 4-hydroxypropranolol, a metabolite that is not only pharmacologically active but also contributes significantly to the parent drug's therapeutic effect.[4][5] This reaction is primarily catalyzed by the polymorphic enzyme CYP2D6, making the study of this metabolic route paramount for understanding inter-individual variability in drug response and for the development of safer, more effective therapies.[6][7]
This technical guide provides a comprehensive exploration of the enzymatic formation of this compound by CYP2D6. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the underlying mechanisms, robust experimental protocols for in vitro characterization, and the broader implications for clinical pharmacology. By elucidating the causality behind experimental choices and grounding our discussion in authoritative scientific literature, this guide aims to be a self-validating resource for those investigating drug metabolism and the pivotal role of CYP2D6.
Propranolol Metabolism: A Multi-Enzyme Endeavor
Propranolol undergoes extensive hepatic metabolism through several key pathways: aromatic hydroxylation, N-dealkylation, and direct glucuronidation.[8] While multiple CYP enzymes are involved, including CYP1A2 and CYP2C19, CYP2D6 is the principal catalyst for the formation of this compound.[2][7] Another major metabolic route, N-desisopropylation, is primarily mediated by CYP1A2.[6][9]
The formation of this compound is of particular interest due to its equipotent beta-blocking activity compared to the parent drug.[4] This active metabolite contributes to the overall therapeutic effect of propranolol, especially after oral administration where it can achieve significant plasma concentrations.
Caption: Metabolic pathways of propranolol, highlighting the central role of CYP2D6 in the formation of the active metabolite, this compound.
The Catalytic Mechanism of CYP2D6 in 4-Hydroxylation
The formation of this compound by CYP2D6 follows the general catalytic cycle of cytochrome P450 enzymes. This intricate process involves the activation of molecular oxygen and the insertion of one oxygen atom into the propranolol molecule at the 4-position of the naphthalene ring. The high degree of regio- and stereoselectivity of CYP2D6 for this reaction is a key determinant of the metabolic profile of propranolol.
Interestingly, the 4-hydroxylation of propranolol by CYP2D6 has been associated with the formation of a reactive intermediate that can irreversibly bind to the enzyme, leading to its inactivation.[10] This phenomenon, known as mechanism-based inhibition, suggests that propranolol can inhibit its own metabolism.[11][12] The metabolite, this compound, has also been shown to be a potent inhibitor of CYP2D6 activity.[10]
In Vitro Characterization of this compound Formation
To investigate the kinetics and mechanism of this compound formation, in vitro experimental systems are indispensable. The two most common and well-validated systems are human liver microsomes (HLMs) and recombinant human CYP enzymes (e.g., Supersomes®).
Human Liver Microsomes (HLMs)
HLMs are subcellular fractions of hepatocytes that contain a rich complement of drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs). They represent a physiologically relevant in vitro model for studying drug metabolism.
Rationale for Use:
-
Physiological Relevance: HLMs contain the full spectrum of hepatic drug-metabolizing enzymes at their native abundance and in their natural lipid environment, providing a more holistic view of a drug's metabolic fate.
-
Phenotypic Variability: Using a panel of HLMs from different donors allows for the assessment of inter-individual variability in metabolism due to genetic polymorphisms and other factors.
Recombinant Human CYP2D6 (e.g., Supersomes®)
Recombinant CYP enzymes are produced by expressing the cDNA of a specific CYP isoform in a host system, such as insect cells (e.g., Supersomes®).[13] These preparations contain a high concentration of a single, specific CYP enzyme, co-expressed with NADPH-cytochrome P450 reductase.
Rationale for Use:
-
Enzyme-Specific Information: Recombinant systems allow for the unambiguous identification of the specific CYP isoform(s) responsible for a particular metabolic reaction.[14]
-
High Catalytic Activity: The high concentration of the specific CYP enzyme in these preparations facilitates the detection of metabolites, especially for slowly metabolized compounds.[13]
-
Mechanistic Studies: The simplified system is ideal for detailed kinetic studies and for investigating enzyme inhibition.[15][16]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical in vitro experiment to determine the kinetics of this compound formation by recombinant human CYP2D6.
Caption: A streamlined experimental workflow for the in vitro analysis of this compound formation.
Detailed Protocol
Materials:
-
Recombinant human CYP2D6 (e.g., Gentest® Supersomes®)
-
Propranolol hydrochloride
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of propranolol in a suitable solvent (e.g., methanol or water).
-
Prepare working solutions of propranolol at various concentrations by diluting the stock solution in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, the appropriate concentration of propranolol working solution, and the recombinant CYP2D6 enzyme preparation. The final protein concentration should be optimized, but a typical starting point is 10-20 pmol/mL.[14][15]
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time at 37°C. The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the protein and stop the enzymatic activity.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated analytical method, such as LC-MS/MS or HPLC with fluorescence detection.[17][18]
-
Quantify the amount of this compound formed by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with the this compound analytical standard.
-
Data Analysis and Interpretation
The data obtained from the in vitro experiments can be used to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
| Parameter | Description | Typical Value for CYP2D6-mediated this compound Formation |
| Km | The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate. | 8.5 µM (range: 5.9-31.9 µM)[19] |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | 721 pmol/mg protein/60 min (range: 84-1975 pmol/mg protein/60 min)[19] |
Note: These values can vary depending on the specific experimental conditions and the source of the enzyme.
Plotting the reaction velocity against the substrate concentration will yield a Michaelis-Menten curve. Linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, can also be used to determine Km and Vmax.
Clinical and Drug Development Implications
The prominent role of CYP2D6 in the formation of this compound has several important implications:
-
Genetic Polymorphisms: The CYP2D6 gene is highly polymorphic, leading to the classification of individuals as poor, intermediate, extensive, or ultrarapid metabolizers. These genetic differences can significantly impact the plasma concentrations of both propranolol and this compound, potentially affecting the drug's efficacy and safety.[20][21]
-
Drug-Drug Interactions: Co-administration of propranolol with drugs that are inhibitors or inducers of CYP2D6 can alter its metabolism.[1][8] For example, potent CYP2D6 inhibitors like fluoxetine or paroxetine can decrease the formation of this compound and increase the plasma levels of the parent drug.[1]
-
Racial Differences: Studies have shown that there are racial differences in the activity of CYP2D6, which can contribute to variations in propranolol metabolism and response among different ethnic populations.[19]
Conclusion
The enzymatic formation of this compound by CYP2D6 is a critical determinant of the pharmacokinetic and pharmacodynamic properties of propranolol. A thorough understanding of this metabolic pathway is essential for optimizing drug therapy, predicting drug-drug interactions, and developing new chemical entities with improved metabolic profiles. The in vitro methodologies outlined in this guide provide a robust framework for characterizing the role of CYP2D6 in drug metabolism, enabling researchers and drug development professionals to make more informed decisions throughout the drug discovery and development process.
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An In-depth Technical Guide to the Stereochemistry of 4-Hydroxypropranolol and its Enantiomers
Abstract
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a widely prescribed medication for a range of cardiovascular and other disorders. Administered as a racemic mixture, its therapeutic and metabolic profiles are intrinsically linked to its stereochemistry. A primary and pharmacologically active metabolite, 4-hydroxypropranolol, introduces a second chiral center, further complicating its stereochemical landscape and pharmacological effects. This technical guide provides a comprehensive examination of the stereochemistry of this compound, detailing the stereoselective metabolism of its parent compound, the distinct pharmacological activities of its enantiomers, and the advanced analytical methodologies required for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of chiral drugs and their metabolites.
Introduction: The Stereochemical Complexity of Propranolol and its Major Metabolite
Propranolol is a chiral drug, possessing a single stereocenter in its amino-propanol side chain, and is marketed as a racemic mixture of (S)-(-)-propranolol and (R)-(+)-propranolol.[1] The beta-blocking activity, which is the primary mechanism of its therapeutic effect, resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[1][2]
Upon oral administration, propranolol undergoes extensive first-pass metabolism in the liver, with one of the major pathways being aromatic hydroxylation to form this compound.[2][3] This metabolite is of significant interest as it is not only a major circulating metabolite but also exhibits beta-blocking activity comparable to the parent drug.[2][4] The formation of this compound is a stereoselective process, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3][5]
The introduction of a hydroxyl group on the naphthalene ring of propranolol creates a second chiral center, leading to the potential for four stereoisomers of this compound: (R,R), (R,S), (S,R), and (S,S). However, the focus of this guide will be on the enantiomers resulting from the hydroxylation of the (R)- and (S)-propranolol enantiomers.
Stereoselective Metabolism of Propranolol to this compound
The biotransformation of propranolol to this compound is a critical aspect of its pharmacology and is characterized by significant stereoselectivity. The cytochrome P450 enzymes, particularly CYP2D6 and to a lesser extent CYP1A2, are responsible for this metabolic step.[6] Studies have indicated that the metabolism of propranolol enantiomers can be influenced by the specific P450 isoforms present, which can vary among individuals due to genetic polymorphisms.[6]
The stereoselectivity of this hydroxylation has been a subject of investigation, with research in rat models suggesting stereochemical aspects in the formation of 4'-hydroxypropranolol.[7] The metabolic process can be visualized as follows:
Caption: Metabolic conversion of racemic propranolol to its 4-hydroxy metabolite.
Further metabolism of this compound involves conjugation reactions, primarily glucuronidation, which is also a stereoselective process.[2] UGT1A7, UGT1A9, and UGT2A1 have been identified as the main enzymes responsible for the glucuronidation of (S)-propranolol, while UGT1A10 shows a preference for (R)-propranolol.[2] For this compound, UGT1A7, UGT1A8, UGT1A9, and UGT2A1 are the active enzymes.[2]
Pharmacological Significance of this compound Enantiomers
The enantiomers of this compound exhibit distinct pharmacological profiles, which contribute to the overall therapeutic and potential toxicological effects of propranolol. It has been demonstrated that this compound is a potent beta-adrenoceptor blocking drug, with a potency similar to propranolol itself.[4] The metabolite also possesses intrinsic sympathomimetic activity and membrane-stabilizing activity.[4]
While racemic this compound is known to be pharmacologically active, the specific contributions of its enantiomers are crucial for a complete understanding of its effects. Research has shown that (S)-4'-hydroxypropranolol can cause product inhibition of (S)-propranolol metabolism, leading to dose-dependent bioavailability.[8] This suggests a complex interplay between the parent drug and its metabolite enantiomers at the metabolic level.[8]
| Compound | Primary Activity | Potency | Key Metabolic Enzymes |
| (S)-(-)-Propranolol | Beta-Blockade | ~100x more potent than (R)-enantiomer[1][2] | CYP2D6, CYP1A2, UGT1A7, UGT1A9, UGT2A1[2][6] |
| (R)-(+)-Propranolol | Weak Beta-Blockade | - | CYP2D6, CYP1A2, UGT1A10[2][6] |
| (S)-4-Hydroxypropranolol | Beta-Blockade, Product inhibition of (S)-propranolol metabolism[8] | Similar to propranolol[4] | UGT1A7, UGT1A8, UGT1A9, UGT2A1[2] |
| (R)-4-Hydroxypropranolol | Beta-Blockade | Similar to propranolol[4] | UGT1A7, UGT1A8, UGT1A9, UGT2A1[2] |
Analytical Methodologies for Chiral Separation
The stereoselective nature of this compound's formation and pharmacology necessitates robust analytical methods for the separation and quantification of its enantiomers. Several advanced analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prominent.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral separation using chiral stationary phases (CSPs) is the most common and effective approach for resolving the enantiomers of propranolol and its metabolites.[1][9] The choice of CSP and mobile phase composition is critical for achieving optimal separation.
Experimental Protocol: Chiral HPLC Separation of Propranolol and this compound Enantiomers
-
Objective: To achieve baseline separation of the enantiomers of propranolol and this compound.
-
Instrumentation: A standard HPLC system with UV or fluorescence detection.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IA or a cyclodextrin-based CSP.[1][9]
-
Mobile Phase: A mixture of n-heptane, ethanol, and a basic modifier like diethylamine (e.g., 80/20/0.1 v/v/v).[9] The exact composition should be optimized to achieve the best resolution.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Temperature: Ambient, or controlled at 25 °C for reproducibility.[1]
-
Detection: UV at 230 nm or fluorescence detection (excitation at 228 nm, emission >340 nm) for higher sensitivity, especially for biological samples.[1][10]
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. For biological matrices like plasma, a liquid-liquid extraction or solid-phase extraction is required prior to analysis.[10] Ascorbic acid can be added to prevent the oxidation of this compound during extraction.[10]
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is obtained.
-
Inject the prepared sample.
-
Monitor the elution profile and determine the retention times of the enantiomers.
-
The elution order of the enantiomers is dependent on the specific CSP and mobile phase used and should be confirmed using pure enantiomeric standards. For some CSPs, the (R)-isomer has been shown to have a higher retention time.[9]
-
Caption: General workflow for the chiral analysis of this compound.
Two-Dimensional Liquid Chromatography (2D-LC/MS/MS)
For complex biological samples like urine, two-dimensional liquid chromatography offers a powerful solution.[11] This technique combines an achiral separation in the first dimension to separate propranolol and its metabolites from the matrix, followed by a chiral separation of the isolated compounds in the second dimension.[1][11]
Experimental Protocol: 2D-LC/MS/MS for Chiral Analysis in Urine
-
Objective: To quantitatively analyze the enantiomers of propranolol and this compound in human urine.
-
Instrumentation: A 2D-LC system coupled to a triple quadrupole mass spectrometer.[11]
-
First Dimension (Achiral): A phenyl-hexyl column can be used for the separation of propranolol and its hydroxy metabolites.[11]
-
Second Dimension (Chiral): A chiral column, such as a teicoplanin-based CSP, is used for the enantioseparation of the heart-cut fractions from the first dimension.[11]
-
Detection: Mass spectrometry provides high selectivity and sensitivity for quantification.[11]
-
Sample Preparation: Urine samples are typically diluted with an organic solvent like methanol and centrifuged before injection.[11]
Capillary Electrophoresis (CE)
Capillary electrophoresis with a chiral selector in the running buffer is another effective technique for the enantioselective analysis of propranolol and its metabolites.[1] Carboxymethyl-beta-cyclodextrin is a commonly used chiral selector.[1][12]
Synthesis of this compound
The synthesis of this compound is essential for obtaining reference standards for analytical method development and pharmacological studies. A common synthetic route starts from 4-methoxy-1-naphthol or 1,4-naphthoquinone.[2][13] The synthesis generally involves the reaction of the naphthol derivative with epichlorohydrin, followed by the opening of the epoxide ring with isopropylamine.[2]
Conclusion
The stereochemistry of this compound plays a pivotal role in the overall pharmacological and metabolic profile of its parent drug, propranolol. The stereoselective formation of this active metabolite, coupled with the distinct activities of its enantiomers, underscores the importance of stereospecific analysis in drug development and clinical pharmacology. Advanced analytical techniques, particularly chiral HPLC and 2D-LC/MS/MS, are indispensable tools for elucidating the complex stereochemical aspects of propranolol and its metabolites. A thorough understanding of these principles is crucial for optimizing therapeutic outcomes and ensuring patient safety.
References
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Stingl, M. et al. (2020). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. Available at: [Link]
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Belas, F. J. et al. (1995). Simultaneous Determination of Propranolol and this compound Enantiomers After Chiral Derivatization Using Reversed-Phase High-Performance Liquid Chromatography. PubMed. Available at: [Link]
-
Waters Corporation. (n.d.). Enantiomeric Separation of Warfarin and Propranolol and their Associated Hydroxylated Metabolites using UPC2-MS. Waters. Available at: [Link]
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Liu, H. et al. (1998). Stereoselective propranolol metabolism in two drug induced rat hepatic microsomes. National Institutes of Health. Available at: [Link]
-
Agilent Technologies, Inc. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. Available at: [Link]
-
Tomić, Z. et al. (2022). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. SCIndeks. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structure of this compound (4-OH-Prop) enantiomers and CM-b-CD. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of propranolol and this compound enantiomers. *Chiral center. ResearchGate. Available at: [Link]
-
Oatis, J. E. et al. (1985). Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. PubMed. Available at: [Link]
-
Powell, M. L. et al. (1980). Aromatic hydroxylation of propranolol. Stereochemical aspects of the formation of 4'-hydroxypropranolol in the rat. PubMed. Available at: [Link]
-
Fitzgerald, J. D. & O'Donnell, S. R. (1971). Pharmacology of this compound, a metabolite of propranolol. PubMed. Available at: [Link]
-
Freie Universität Berlin. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium. Available at: [Link]
-
Freie Universität Berlin. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium. Available at: [Link]
-
ResearchGate. (2025). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. ResearchGate. Available at: [Link]_
-
Lai, Y. H. et al. (1994). (S)-4'-hydroxypropranolol causes product inhibition and dose-dependent bioavailability of propranolol enantiomers in the isolated perfused rat liver and in rat liver microsomes. PubMed. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
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foundational studies on 4-Hydroxypropranolol's biological activity
An In-Depth Technical Guide to the Foundational Biological Activity of 4-Hydroxypropranolol
Introduction
Propranolol, the first clinically successful beta-adrenergic receptor antagonist, marked a paradigm shift in the management of cardiovascular diseases. Administered as a racemic mixture, its therapeutic effects are primarily attributed to the competitive blockade of β1 and β2-adrenergic receptors.[1] However, the pharmacological narrative of propranolol is incomplete without a thorough understanding of its primary active metabolite, this compound. Formed in the liver following oral administration, this metabolite is not merely an inactive byproduct but a pharmacologically potent entity that contributes to the parent drug's overall therapeutic and side-effect profile.[1][2]
This technical guide provides a comprehensive examination of the foundational studies that have elucidated the biological activity of this compound. We will delve into its metabolic origins, explore its complex interactions with adrenergic receptors, and detail the key experimental frameworks used for its characterization. This document is designed for researchers, pharmacologists, and drug development professionals, offering field-proven insights and self-validating experimental protocols to support and inspire future investigations.
Metabolic Pathway and Pharmacokinetics
The journey from the parent drug to its active metabolite is a critical first step in understanding the biological role of this compound.
Metabolic Activation: Propranolol undergoes extensive first-pass metabolism in the liver. Aromatic ring oxidation, a major metabolic route, is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, leading to the formation of this compound.[3][4] While CYP1A2 may play a minor role, CYP2D6 is the principal catalyst for this conversion.[3] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in the levels of this compound produced, although some studies suggest this may not substantially alter the overall beta-blocking effect.[5]
Further Metabolism and Elimination: this compound is itself a substrate for further Phase II metabolism, primarily through glucuronidation and sulfation, which facilitates its excretion.[3][6] Uridine diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT1A7, UGT1A8, UGT1A9, and UGT2A1, have been identified as key players in the glucuronidation of this metabolite.[7] The resulting conjugates, such as this compound glucuronide, are more water-soluble and are eliminated mainly via urine.[8][9]
Caption: Metabolic conversion of Propranolol to this compound and its subsequent conjugation for excretion.
Core Pharmacodynamics: Interaction with Adrenergic Receptors
The primary mechanism of action for this compound is its interaction with beta-adrenergic receptors.
Mechanism of Action: Competitive Antagonism
Foundational studies have unequivocally demonstrated that this compound is a potent, non-selective beta-adrenoceptor blocking drug.[10][11] It acts as a competitive antagonist at both β1- and β2-adrenergic receptors with a potency comparable to that of propranolol itself.[11][12] By binding to these receptors, it prevents endogenous catecholamines like epinephrine and norepinephrine from initiating their downstream signaling effects, which are responsible for sympathomimetic responses such as increased heart rate and contractility.[1]
Downstream Signaling Pathway
The binding of an agonist (e.g., epinephrine) to a β-adrenergic receptor activates a stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). As a critical second messenger, cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that mediate the final physiological response (e.g., increased cardiac muscle contraction). This compound, as a competitive antagonist, occupies the receptor binding site and blocks this entire signaling cascade from being initiated by agonist binding.[1]
Caption: Blockade of the β-adrenergic signaling pathway by this compound.
Quantitative Analysis of Receptor Binding
The antagonist potency of this compound has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Target | pA₂ Value | Estimated Kᵢ (nM) |
| β₁-Adrenergic Receptor | 8.24 | ~5.75 |
| β₂-Adrenergic Receptor | 8.26 | ~5.50 |
| Table 1: Receptor binding affinities of this compound.[12] The equilibrium dissociation constant (Kᵢ) is estimated from the pA₂ value using the relationship pA₂ ≈ -log(Kᵢ).[1] |
Multifaceted Biological Activities
Beyond its primary role as a beta-blocker, this compound exhibits other important biological properties.
-
Intrinsic Sympathomimetic Activity (ISA): Paradoxically, this compound can cause a slight activation of the β-receptor, a property known as ISA. This was demonstrated in foundational experiments where, in animals depleted of their natural catecholamines, administration of this compound caused an increase in heart rate, rather than the expected decrease.[10][13] This partial agonist activity may contribute to a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[14]
-
Membrane Stabilizing Activity (MSA): At higher concentrations, this compound exhibits a quinidine-like, local anesthetic effect on cell membranes.[10][11] This activity is independent of its adrenoceptor blockade and is related to its ability to interfere with sodium ion channels.
-
Antioxidant Properties: Studies have revealed that this compound possesses potent antioxidant capabilities. It has been shown to inhibit superoxide-induced lipid peroxidation in rat hepatic microsomes and protect endothelial cells from oxidative stress.[4][13]
Summary of In Vivo Pharmacological Effects
The biological activities of this compound translate into distinct physiological effects observed in animal models.
| Animal Model | Dose Range | Key Cardiovascular Effects | Citation |
| Anesthetized Dogs | 0.09 - 1.25 mg/kg | ↓ Heart Rate, ↓ Myocardial Contractility (dP/dt), ↑ A-V Conduction Time | [10] |
| Anesthetized Cats | EC₅₀ = 54 µg/kg | Antagonized isoprenaline-induced tachycardia and vasodepression | [4] |
| Catecholamine-Depleted Rats | 10 - 80 µg/kg | ↑ Heart Rate (demonstrating ISA) | [4][10] |
| Table 2: Summary of key in vivo cardiovascular effects of this compound in foundational studies. |
Methodologies for Foundational Analysis
The characterization of this compound's biological activity relies on a suite of robust in vitro and in vivo experimental protocols.
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for β₁ and β₂-adrenergic receptors through competitive displacement of a radiolabeled ligand.
Causality: This assay directly quantifies the physical interaction between the compound and its receptor target. The displacement of a known high-affinity radioligand by the unlabeled test compound allows for the calculation of its binding affinity, a fundamental parameter of its potency. A self-validating system includes saturation binding experiments to characterize the receptor population and non-specific binding controls.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a source rich in the target receptor (e.g., CHO cells transfected with human β₁ or β₂ receptors, or rat heart/lung tissue).
-
Assay Buffer: Use a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Radioligand: Select a high-affinity radiolabeled antagonist, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Competition Assay Setup:
-
In a series of tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Include a "total binding" tube (radioligand only) and a "non-specific binding" tube (radioligand + a high concentration of an unlabeled antagonist, e.g., propranolol).
-
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash filters quickly with ice-cold assay buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Experimental workflow for a radioligand receptor binding assay.
Protocol 2: Analytical Quantification in Plasma via LC-MS/MS
Objective: To accurately measure the concentration of this compound in plasma samples.
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, which are crucial for quantifying low-concentration analytes in a complex biological matrix like plasma.[6][15] The use of a stable isotope-labeled internal standard (e.g., this compound-d7) is a self-validating step that corrects for variations in sample preparation and instrument response.[6]
Step-by-Step Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 300 µL of human plasma, add a known amount of the internal standard (this compound-d7).
-
Vortex the sample briefly.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., a mixed-mode cation exchange polymer).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte (this compound) and the internal standard to ensure specificity and accurate quantification.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of this compound in the unknown samples based on the peak area ratio of the analyte to the internal standard.
Conclusion and Future Directions
The foundational research on this compound has firmly established it as a potent, non-selective beta-blocker with a complex pharmacological profile that includes intrinsic sympathomimetic and membrane-stabilizing activities. Its formation via CYP2D6-mediated metabolism and its contribution to the overall effect of orally administered propranolol are well-documented.
While these core activities are understood, several areas warrant further investigation. The precise clinical relevance of its ISA and antioxidant properties, particularly in long-term therapy, remains an area of interest. Furthermore, exploring the stereoselectivity of its metabolism and receptor interactions could provide deeper insights into its therapeutic and adverse effects. The robust methodologies outlined in this guide provide a solid framework for these future studies, ensuring that our understanding of this significant metabolite continues to evolve.
References
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of this compound, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]
-
PharmGKB. Propranolol Pathway, Pharmacokinetics. PharmGKB. [Link]
-
PubMed. Pharmacology of this compound, a metabolite of propranolol. National Library of Medicine. [Link]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1972). A comparison of the haemodynamic effects of propranolol, this compound and practolol in anaesthetized dogs. British Journal of Pharmacology, 45(2), 207–217. [Link]
-
Raghuram, T. C., et al. (1984). Polymorphic ability to metabolize propranolol alters this compound levels but not beta blockade. Clinical Pharmacology & Therapeutics, 36(1), 51-56. [Link]
-
PharmGKB. Propranolol Pathway, Pharmacokinetics - Interactions. PharmGKB. [Link]
-
Freie Universität Berlin. Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium. [Link]
-
Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. [Link]
-
Bilezikian, J. P., et al. (1979). A radioreceptor assay for propranolol and this compound. Journal of Clinical Endocrinology & Metabolism, 48(1), 173-179. [Link]
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Abdel-Hamid, M. E. (1988). High-performance liquid chromatographic determination of propranolol and this compound in serum. Journal of Clinical Pharmacy and Therapeutics, 13(3), 183-189. [Link]
-
Mason, W. D., et al. (1979). Rapid Determination of Propranolol and this compound in Plasma by High Pressure Liquid Chromatography. Analytical Letters, 12(B5), 519-528. [Link]
-
MIMS. Propranolol: Uses, Dosage, Side Effects and More. MIMS Malaysia. [Link]
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Walle, T., et al. (1980). This compound and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics, 27(1), 22-31. [Link]
-
Kerdpin, O., et al. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7476. [Link]
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Methodological & Application
Application Note: A Robust HPLC-Based Assay for the Quantification of 4-Hydroxypropranolol in Biological Fluids
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-hydroxypropranolol, the major active metabolite of propranolol, in biological matrices such as plasma and urine. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic conditions, and rigorous validation according to international guidelines.[1][2][3] This document provides not only a step-by-step protocol but also the scientific rationale behind key experimental choices to ensure robust and trustworthy results.
Introduction: The Significance of this compound Monitoring
Propranolol is a widely prescribed non-selective beta-adrenergic receptor antagonist used in the management of various cardiovascular diseases. Following administration, propranolol undergoes extensive metabolism, with this compound being a primary and pharmacologically active metabolite.[4] Notably, this compound exhibits beta-blocking activity comparable to the parent drug and has a longer half-life, contributing significantly to the overall therapeutic and potential toxic effects.[4] Therefore, the accurate quantification of this compound in biological fluids is paramount for comprehensive pharmacokinetic profiling, dose-response relationship studies, and ensuring patient safety during drug development and clinical use.
The development of a robust and validated bioanalytical method is a critical requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the approval of new drug entities and for monitoring existing ones.[1][2][3] This application note details an HPLC method coupled with fluorescence detection, a technique offering a favorable balance of sensitivity, selectivity, and cost-effectiveness for the analysis of this compound.[5][6][7]
Method Principle
The assay is based on the separation and quantification of this compound from biological matrices using reversed-phase HPLC with fluorescence detection. The workflow involves three key stages:
-
Sample Preparation: Efficient extraction of this compound and an appropriate internal standard (IS) from the biological matrix. This is crucial for removing endogenous interferences such as proteins and lipids that can compromise the analytical column and the accuracy of the results. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable techniques, with SPE often providing cleaner extracts.[8][9][10]
-
Chromatographic Separation: Isocratic or gradient elution on a C18 reversed-phase column to achieve baseline separation of this compound and the IS from any remaining matrix components.
-
Detection and Quantification: Highly sensitive and selective detection of the analyte and IS using a fluorescence detector.[5][7] Quantification is achieved by constructing a calibration curve based on the peak area ratio of the analyte to the IS.
Materials and Reagents
-
Standards: this compound and a suitable internal standard (e.g., 4-methylpropranolol or a deuterated analog) of high purity (>98%).[11]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, phosphoric acid, triethylamine, and sodium metabisulfite (for urine samples to prevent oxidation of this compound).[12]
-
Biological Matrix: Drug-free human plasma or urine for the preparation of calibration standards and quality control samples.
-
Sample Preparation Consumables: SPE cartridges (e.g., C18) or extraction solvents (e.g., ethyl acetate, ether) for LLE.[5]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively. Store at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
This protocol is recommended for its high recovery and clean extracts.[8][9]
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: To 0.5 mL of plasma or urine in a microcentrifuge tube, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
HPLC System and Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 290 nm |
| Emission Wavelength | 335 nm |
Analytical Workflow Diagram
Method Validation
The described method has been validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][13][14] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL[5][15] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: < 7%, Inter-day: < 9%[5] |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS | Compliant |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal concentration | Stable for at least 3 freeze-thaw cycles and for 1 month at -80°C[6] |
Discussion and Field-Proven Insights
-
Choice of Internal Standard: The use of an internal standard is critical to correct for variations in sample preparation and instrument response. A structural analog like 4-methylpropranolol is a good choice. However, a stable isotope-labeled internal standard (e.g., this compound-d7) is ideal, especially for LC-MS/MS methods, as it co-elutes and experiences similar matrix effects.[8]
-
Sample Preparation Considerations: While SPE provides cleaner extracts, liquid-liquid extraction with solvents like ethyl acetate or ether at a basic pH is a cost-effective alternative.[5][7] However, LLE may be more susceptible to emulsion formation and lower recovery. For urine samples, the addition of an antioxidant such as sodium metabisulfite is crucial to prevent the degradation of this compound.[12]
-
Chromatography Optimization: The mobile phase composition, particularly the pH and organic modifier content, is critical for achieving good peak shape and resolution. A slightly acidic pH (around 3.0) ensures that the secondary amine of this compound is protonated, leading to better chromatographic performance.
-
Fluorescence Detection: this compound is naturally fluorescent, making fluorescence detection an excellent choice for achieving high sensitivity and selectivity without the need for derivatization.[5][6]
Conclusion
This application note provides a comprehensive and validated HPLC-based method for the quantification of this compound in biological fluids. The detailed protocol, coupled with an explanation of the scientific principles and validation against regulatory standards, offers a robust and reliable tool for researchers in pharmacology and drug development. Adherence to the described methodology will ensure the generation of high-quality data suitable for regulatory submissions and for advancing our understanding of propranolol's clinical pharmacology.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Rosseel, M. T., & Bogaert, M. G. (1981). High-performance liquid chromatographic determination of propranolol and this compound in plasma. Journal of Pharmaceutical Sciences, 70(6), 688-689. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]
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European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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Albani, F., Riva, R., & Baruzzi, A. (1989). Determination of propranolol and this compound in human plasma by high-performance liquid chromatography. The Analyst, 114(10), 1219-1223. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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Slideshare. Bioanalytical method validation emea. Retrieved from [Link]
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Slideshare. USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Belas, F. J., Phillips, M. A., & Wilkinson, G. R. (1995). Stereoselective high-performance liquid chromatography determination of propranolol and this compound in human plasma after pre-column derivatization. Journal of Chromatography B: Biomedical Applications, 663(2), 235-243. Retrieved from [Link]
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Zhang, Y., et al. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 9(26), 14785-14793. Retrieved from [Link]
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Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 437-446. Retrieved from [Link]
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Semantic Scholar. High-performance liquid chromatographic determination of propranolol and this compound in plasma. Retrieved from [Link]
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ResearchGate. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Retrieved from [Link]
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Pritchard, J. F., Schneck, D. W., & Hayes, A. H. (1979). Determination of propranolol and six metabolites in human urine by high-pressure liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 162(1), 47-58. Retrieved from [Link]
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Ovid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Lo, M. W., Silber, B., & Riegelman, S. (1982). An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine. Journal of Chromatographic Science, 20(3), 126-131. Retrieved from [Link]
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Gyselinck, P., et al. (1980). An improved extraction procedure for the liquid chromatographic determination of propranolol and this compound in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 183(3), 344-349. Retrieved from [Link]
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Tawashi, M., & About-Enein, H. Y. (1988). High-performance liquid chromatographic determination of propranolol and this compound in serum. Journal of Clinical Pharmacy and Therapeutics, 13(3), 183-189. Retrieved from [Link]
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Agilent. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from [Link]
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Satinský, D., et al. (2013). HPLC column-switching technique for sample preparation and fluorescence determination of propranolol in urine using fused-core columns in both dimensions. Analytical and Bioanalytical Chemistry, 405(23), 7465-7472. Retrieved from [Link]
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Sun, H., et al. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7381. Retrieved from [Link]
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Al-Hussain, S. A., & Al-Shdefat, S. F. (2023). Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine using HPLC-UV: greenness profile evaluation. RSC Advances, 13(36), 25304-25313. Retrieved from [Link]
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Caban, M., et al. (2019). Determination of propranolol and carvedilol in urine samples using a magnetic polyamide composite and LC-MS/MS. Bioanalysis, 11(16), 1485-1496. Retrieved from [Link]
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LCGC International. Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
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Application Note: Robust Solid-Phase Extraction Protocol for 4-Hydroxypropranolol from Human Serum
Abstract
This application note provides a comprehensive, in-depth protocol for the selective extraction and concentration of 4-Hydroxypropranolol, the primary active metabolite of Propranolol, from human serum. Leveraging a mixed-mode cation exchange solid-phase extraction (SPE) methodology, this protocol is designed for researchers, clinical scientists, and drug development professionals requiring a clean, concentrated sample suitable for sensitive downstream analysis by techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The narrative explains the scientific rationale behind each step, ensuring both methodological robustness and technical understanding.
Introduction and Scientific Rationale
Propranolol is a widely prescribed non-selective beta-adrenergic antagonist used in the treatment of cardiovascular diseases.[1] Its major phase I metabolite, this compound (4-OHP), exhibits pharmacological activity comparable to the parent drug.[2] Consequently, accurate quantification of 4-OHP in serum is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
In human circulation, 4-OHP is extensively metabolized through phase II conjugation, existing as both glucuronide and sulfate conjugates.[3][4] To quantify the total 4-OHP concentration, an enzymatic hydrolysis step is essential to cleave these conjugates and liberate the parent metabolite.
While traditional sample preparation techniques like protein precipitation (PP) and liquid-liquid extraction (LLE) are available, they often suffer from incomplete removal of matrix components such as phospholipids, which can lead to significant ion suppression or enhancement in LC-MS/MS analysis. Solid-Phase Extraction (SPE) offers a superior alternative by providing higher selectivity, cleaner extracts, and excellent analyte recovery.[5]
This protocol employs a mixed-mode cation exchange (MCX) sorbent. This strategy is ideally suited for 4-OHP, which possesses distinct chemical properties that can be exploited for a highly selective extraction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for SPE |
| Molecular Formula | C₁₆H₂₁NO₃ | [6] | Basic structural information. |
| pKa (Strongest Basic) | 9.91 | [7] | The secondary amine is protonated (positively charged) at acidic to neutral pH, enabling strong retention on a cation exchange sorbent. |
| pKa (Strongest Acidic) | 9.3 | [7] | The phenolic hydroxyl group is neutral at acidic pH but can become deprotonated (negatively charged) at high pH. This property is key for the elution step. |
| Predicted logP | 1.57 - 1.63 | [7] | Indicates moderate lipophilicity, allowing for retention on reversed-phase materials. |
The MCX sorbent contains both reversed-phase (hydrophobic) and strong cation exchange (ionic) functional groups.[5] The protocol is designed to engage both mechanisms for unparalleled selectivity:
-
Analyte Retention: At an acidic pH, the secondary amine of 4-OHP (pKa ~9.91) is fully protonated (R₂NH₂⁺), allowing it to bind strongly to the negatively charged cation exchange groups on the sorbent.[7] Simultaneously, the naphthalene ring structure is retained by hydrophobic interactions with the polymer backbone.
-
Interference Removal: This dual retention mechanism permits rigorous washing steps. An acidic wash removes polar interferences, while a strong organic wash removes lipids and other non-polar interferences without disrupting the powerful ionic bond holding the analyte.
-
Selective Elution: The analyte is eluted using a basic organic solvent. The high pH neutralizes the secondary amine, breaking the ionic bond, while the organic solvent disrupts the hydrophobic interaction, releasing a clean and concentrated sample of 4-OHP.[5][8]
Materials and Equipment
Reagents
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Phosphoric Acid (≥85%)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
β-Glucuronidase/Arylsulfatase (from Helix pomatia)
-
This compound Reference Standard
-
This compound-d7 (or other suitable stable isotope-labeled internal standard)
Equipment & Consumables
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Phenomenex Strata-X-C, 30 mg/1 mL, or Waters Oasis MCX, 30 mg/1 mL)[5]
-
SPE Vacuum Manifold
-
Centrifuge capable of 3000 x g
-
Microcentrifuge tubes (1.5 mL)
-
Water bath or heating block
-
Nitrogen evaporator
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
LC-MS/MS system for final analysis
Detailed Experimental Protocol
This protocol is designed for the extraction of total this compound from a 200 µL serum sample.
Workflow Overview
Part A: Sample Pre-treatment and Hydrolysis
-
Senior Scientist's Note: This hydrolysis step is critical for quantifying the total metabolite concentration, as a significant portion is conjugated in vivo.[9][10] The subsequent protein precipitation and acidification step prepares the sample for optimal binding to the SPE sorbent.
-
Pipette 200 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (e.g., 20 µL of 100 ng/mL this compound-d7).
-
Add 50 µL of 0.1 M Sodium Acetate buffer (pH 5.0) and vortex briefly.
-
Add 20 µL of β-Glucuronidase/Arylsulfatase enzyme solution.
-
Cap the tube and incubate in a water bath at 37°C for 4 hours.
-
To stop the reaction and precipitate proteins, add 400 µL of acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute, then centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the clear supernatant to a clean tube for SPE loading.
Part B: Solid-Phase Extraction (MCX) Protocol
-
Senior Scientist's Note: Do not let the sorbent dry out between the conditioning, equilibration, and loading steps. Consistent flow rates (approx. 1-2 mL/min) are key to reproducible results. The drying step before elution is critical; residual acidic wash buffer can neutralize the basic elution solvent and lead to poor recovery.
Table 2: Detailed SPE Protocol Steps
| Step | Reagent | Volume | Purpose |
| 1. Condition | Methanol | 1 mL | Wets the polymeric sorbent and activates reversed-phase retention sites. |
| 2. Equilibrate | Deionized Water | 1 mL | Removes methanol and prepares sorbent for the aqueous sample. |
| 3. Load | Pre-treated Supernatant | ~600 µL | Binds the protonated analyte to the sorbent via ionic and hydrophobic interactions. |
| 4. Wash 1 | 2% Formic Acid in Water | 1 mL | Removes polar, non-basic interferences and salts. |
| 5. Wash 2 | Methanol | 1 mL | Removes non-polar, non-basic interferences like phospholipids. Analyte remains bound ionically. |
| 6. Dry | Vacuum or Nitrogen | 5 min | Removes residual solvents to ensure efficient elution. |
| 7. Elute | 5% NH₄OH in Methanol | 1 mL | Neutralizes the analyte's charge, disrupting the ionic bond and eluting it from the sorbent. |
Part C: Post-Elution Processing
-
Place the collection tubes containing the eluate into a nitrogen evaporator set to 40°C.
-
Evaporate the solvent to complete dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol Validation and Trustworthiness
To ensure the trustworthiness and reliability of this protocol within your laboratory, a validation should be performed. Key parameters to assess include:
-
Recovery: Determined by comparing the analyte response in pre-spiked samples (spiked before extraction) to post-spiked samples (blank serum extract spiked after extraction). Typical recoveries for this compound using this method are expected to be >85%.
-
Matrix Effects: Evaluated by comparing the analyte response in post-spiked samples to a neat solution of the analyte in the reconstitution solvent. This quantifies the degree of ion suppression or enhancement from co-eluting matrix components. The rigorous wash steps in this MCX protocol are designed to minimize matrix effects.[11]
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations across multiple runs and days. Intra- and inter-day precision should be <15% RSD.
Table 3: Typical Performance Characteristics (Literature-Derived)
| Parameter | Expected Value |
| Recovery | >85% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | Dependent on LC-MS/MS system, but sub-ng/mL levels are achievable. |
Conclusion
This application note details a robust and highly selective mixed-mode solid-phase extraction protocol for the quantification of total this compound in human serum. By leveraging the specific physicochemical properties of the analyte, the method provides exceptionally clean extracts, leading to high recovery and minimal matrix effects. This protocol serves as a reliable foundation for demanding bioanalytical applications in clinical and pharmaceutical research.
References
-
SPE TN-008 - Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent - strata™ X-C . Phenomenex. 5
-
Showing metabocard for 4'-hydroxypropanolol (HMDB0060989) . Human Metabolome Database. 7
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX . Waters Corporation.
-
A General Screening Method for Acidic, Neutral, and Basic Drugs in Whole Blood Using the Oasis MCX(r) Column . ResearchGate.
-
Efficient Extraction of Quetiapine in Plasma Using Oasis PRiME MCX . Waters Corporation. 12
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX . Waters Corporation.
-
Propranolol . PubChem, National Center for Biotechnology Information.
-
Oasis Sample Extraction Products Brochure . Kinesis Australia. 13
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Propranolol Hydrochloride . PubChem, National Center for Biotechnology Information.
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Phenomenex Strata X-C Solid Phase Extraction (SPE) . LabRulez LCMS. 8
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(±)-4-hydroxy Propranolol (hydrochloride) . Cayman Chemical.
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This compound hydrochloride . MedChemExpress.
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Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families . MDPI.
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Investigations on the phase II metabolism of propranolol and hydroxypropranolols . Refubium, Freie Universität Berlin. 4
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(-)-4-Hydroxypropranolol . PubChem, National Center for Biotechnology Information.
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(+-)-4-Hydroxypropranolol . PubChem, National Center for Biotechnology Information.
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity . MDPI.
-
Simultaneous determination of propranolol and this compound enantiomers after chiral derivatization using reversed-phase high-performance liquid chromatography . Sigma-Aldrich.
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Application Note: Chiral Separation of 4-Hydroxypropranolol Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note provides a comprehensive guide and detailed protocol for the enantioselective separation of 4-hydroxypropranolol, the major active metabolite of the non-selective beta-blocker propranolol, using High-Performance Liquid Chromatography (HPLC). Due to the stereoselective metabolism and pharmacological activity of propranolol and its metabolites, resolving these enantiomers is critical in pharmacokinetic, toxicological, and clinical studies.[1] This document outlines a robust direct chiral separation method utilizing a polysaccharide-based chiral stationary phase (CSP), which offers excellent selectivity and resolution. Alternative methodologies, including indirect separation via derivatization and advanced two-dimensional liquid chromatography (2D-LC), are also discussed to provide a complete overview for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoselectivity
Propranolol is administered as a racemic mixture of its (S)-(-)- and (R)-(+)-enantiomers. The beta-blocking activity, however, resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[1] This stereoselectivity extends to its metabolism. This compound (4-OHP) is a major, pharmacologically active metabolite, and its formation and clearance can also be enantioselective.[1][2] Consequently, the ability to accurately quantify the individual enantiomers of both the parent drug and its key metabolites is paramount for a thorough understanding of its pharmacokinetic profile and pharmacodynamic effects.[3]
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for chiral separations in the pharmaceutical industry.[4] Direct separation on a Chiral Stationary Phase (CSP) is often the preferred approach due to its simplicity and efficiency, avoiding potentially complex and time-consuming derivatization steps.[4] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, have demonstrated broad applicability and excellent performance in resolving the enantiomers of beta-blockers and their metabolites.[1][4]
This guide focuses on a well-established method using an amylose-based CSP, providing the scientific rationale behind the methodological choices and a step-by-step protocol for implementation.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The separation mechanism on polysaccharide-based CSPs relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector (the polysaccharide derivative coated on the silica support). Chiral recognition is achieved through a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., hydroxyl, amine) and the carbamate groups on the CSP.
-
π-π Interactions: Stacking between aromatic rings of the analyte (the naphthalene ring system in 4-OHP) and the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Occur between polar bonds in the analyte and the CSP.
-
Steric Hindrance: The three-dimensional structure of the chiral selector creates cavities and grooves that sterically favor the inclusion of one enantiomer over the other.
The differential stability of these diastereomeric complexes results in different retention times on the column, allowing for their separation. The choice of mobile phase, particularly the organic modifier and the basic additive, is crucial for modulating these interactions and achieving optimal resolution.
Experimental Workflow: Direct Chiral HPLC Separation
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers from a sample matrix.
Caption: Workflow for this compound enantiomer analysis.
Detailed Protocol: Chiral Separation using an Amylose-Based CSP
This protocol is adapted from established methods for propranolol and its analogues, providing a robust starting point for method development and validation.[1][4][5]
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a fluorescence or UV detector.
-
Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm, or equivalent.
-
Chemicals & Reagents:
-
(R,S)-4-Hydroxypropranolol standard
-
n-Heptane or n-Hexane (HPLC grade)
-
Ethanol or Isopropanol (HPLC grade)
-
Diethylamine (DEA) or Triethylamine (TEA) (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Reagent grade water
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required depending on the specific system and resolution desired.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Chiral Stationary Phase | ChiralPak® IA (Amylose-based) | Polysaccharide-based CSPs provide excellent enantioselectivity for beta-blockers through a combination of hydrogen bonding, π-π, and steric interactions.[1][4] |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine | This normal-phase system is highly effective. The n-heptane acts as the weak solvent, while ethanol serves as the polar modifier to control retention. The basic additive (DEA) is critical for improving peak shape and reducing tailing by interacting with residual silanol groups and ensuring the basic analyte is in a neutral state.[4][5] |
| Composition (v/v/v) | 80 / 20 / 0.1 | This ratio provides a good balance between retention time and resolution. The proportion of ethanol can be adjusted (e.g., 10-30%) to fine-tune retention; increasing ethanol will decrease retention times.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing efficient separation without excessive backpressure. |
| Column Temperature | 25°C (Ambient) | Temperature can influence separation. Maintaining a consistent temperature is crucial for reproducibility. Lower temperatures sometimes improve resolution but increase retention time and backpressure. |
| Detection Wavelength | Fluorescence: Ex 290 nm / Em 340 nm | Fluorescence detection is highly sensitive and selective for propranolol and its hydroxylated metabolites, making it ideal for analyzing biological samples with low concentrations.[6][7] |
| UV: 290 nm | If a fluorescence detector is unavailable, UV detection at the absorbance maximum of 4-OHP can be used, though with lower sensitivity. | |
| Injection Volume | 10 - 20 µL | This volume is typical for analytical HPLC and should be optimized based on sample concentration and detector sensitivity. |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve (R,S)-4-Hydroxypropranolol in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL. Causality Note: Diluting the standard in the mobile phase is crucial to ensure good peak shape and prevent solvent mismatch effects upon injection.
-
Sample Preparation (from Plasma): a. To 1 mL of plasma, add a suitable internal standard. b. Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate) and vortexing.[6] c. Centrifuge to separate the layers. d. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a known, small volume of the mobile phase. This pre-concentration step enhances sensitivity.
Alternative Methodologies
While direct separation on a CSP is highly effective, other methods can be employed depending on the available instrumentation and analytical goals.
Indirect Chiral Separation via Derivatization
This method involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).[4]
-
Principle: The hydroxyl or secondary amine group of 4-OHP is reacted with a CDA like R-(+)-phenylethylisocyanate[6] or 2,3,4,6-tetra-O-acetyl-beta-glucopyranosyl isothiocyanate.[8]
-
Advantages: Utilizes common and less expensive achiral columns.
-
Disadvantages: Requires an optically pure CDA, the reaction must go to completion without racemization, and the extra sample preparation step can introduce variability.
Two-Dimensional Liquid Chromatography (2D-LC)
2D-LC is a powerful technique for analyzing complex samples like urine or plasma.[3] It couples two independent separation modes.
-
Principle: The sample is first separated on an achiral column (e.g., Phenyl-Hexyl) in the first dimension. The peak corresponding to 4-OHP is then automatically transferred ("heart-cut") to a chiral column in the second dimension for enantiomeric separation.[1][3]
-
Advantages: Superior resolving power, enhanced sample clean-up, and high peak capacity. Ideal for complex biological matrices.[3]
-
Disadvantages: Requires specialized instrumentation and more complex method development.
Method Validation and System Suitability
For use in regulated environments, the developed HPLC method must be validated according to ICH guidelines.[9][10][11][12]
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance. Key parameters include:
-
Resolution (Rs): Should be >1.5 for baseline separation.
-
Tailing Factor (T): Should be ≤2.0 for symmetrical peaks.
-
Repeatability (%RSD): Retention times and peak areas for replicate injections should have an RSD <2%.
-
-
Validation Parameters:
-
Specificity: Ensure no interference from matrix components or related substances.
-
Linearity: Establish a linear relationship between peak area and concentration over a defined range.
-
Accuracy & Precision: Determine the closeness of measured values to the true value and the degree of scatter between measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, flow rate).[10]
-
Conclusion
The enantioselective separation of this compound is essential for detailed pharmacokinetic and pharmacodynamic evaluation. The direct HPLC method using a polysaccharide-based chiral stationary phase, as detailed in this note, provides a reliable, efficient, and highly selective approach for achieving this separation. The provided protocol serves as a strong foundation for method development. By understanding the principles of chiral recognition and carefully optimizing chromatographic conditions, researchers can implement a robust analytical method to support drug development and clinical research.
References
-
Gutzke, K., et al. (1990). Simultaneous Determination of Propranolol and this compound Enantiomers After Chiral Derivatization Using Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 527(2), 351-359. Available at: [Link]
-
Campestrini, J., et al. (1997). Stereoselective high-performance liquid chromatography determination of propranolol and this compound in human plasma after pre-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 692(1), 133-140. Available at: [Link]
-
Matmour, D., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian Journal of Biosciences, 02(02), 111-114. Available at: [Link]
-
Matmour, D., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Journals of University Eloued. Available at: [Link]
-
Stanković, M., et al. (2022). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian Pharmaceutical Bulletin, 68(1), 41-48. Available at: [Link]
-
de Souza, M. V. N., et al. (2008). Enantioselective analysis of propranolol and this compound by CE with application to biotransformation studies employing endophytic fungi. Electrophoresis, 29(14), 3057-3064. Available at: [Link]
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Tanaka, H., et al. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Biomedical Chromatography, 4(4), 157-160. Available at: [Link]
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Agilent Technologies. (2018). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Application Note. Available at: [Link]
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Van der Merwe, M. J., et al. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7385. Available at: [Link]
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Stanković, M., et al. (2022). Separation of propranolol enantiomers using chiral HPLC. ResearchGate. Available at: [Link]
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Sankar, D. G., et al. (2011). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. AVESİS. Available at: [Link]
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Srikanth, M. V., et al. (2010). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. Available at: [Link]
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Reddy, B. K., & Reddy, Y. R. (2011). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(2), 654-658. Available at: [Link]
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Kumar, S. A., et al. (2013). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 21(3), 277-286. Available at: [Link]
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Zhang, Y., et al. (2017). Development and Validation of HPLC Methods for the Determination of Propranolol Hydrochloride and Hydrochlorothiazide Related Su. IT Medical Team. Available at: [Link]
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Sharma, T., & Mishra, N. (2016). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. Journal of Taibah University for Science, 10(4), 553-561. Available at: [Link]
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Application Notes & Protocols: In Vitro Cell-Based Assays for Characterizing 4-Hydroxypropranolol Activity
I. Introduction and Scientific Background
Propranolol, a non-selective beta-blocker, has long been a cornerstone in cardiovascular medicine.[1] Its therapeutic effects are mediated through competitive antagonism of β1- and β2-adrenergic receptors.[2] Following oral administration, propranolol undergoes extensive hepatic metabolism, primarily via the CYP2D6 enzyme, leading to the formation of several metabolites.[1][2] Among these, 4-hydroxypropranolol (4-HP) is of particular pharmacological significance as it is not merely an inactive byproduct but a potent active metabolite.[1][3]
This compound exhibits a pharmacological profile comparable in potency to its parent compound, acting as a competitive antagonist at both β1- and β2-adrenergic receptors.[4][5] It has also been reported to possess intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[3][4][5] A thorough characterization of 4-HP's activity is therefore critical for a complete understanding of propranolol's clinical efficacy and safety profile.
This document provides a comprehensive guide to the in vitro, cell-based assays essential for elucidating the pharmacological activity of this compound. We will delve into the principles behind key assays, provide detailed, field-proven protocols, and explain the rationale for experimental design choices, enabling researchers to generate robust and reliable data.
The Beta-Adrenergic Signaling Cascade
β-adrenergic receptors are canonical G-protein coupled receptors (GPCRs). Upon stimulation by endogenous catecholamines like epinephrine and norepinephrine, they couple to the stimulatory G-protein, Gs.[6] This initiates a well-defined signaling cascade: the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased cardiac contractility and heart rate.[6][7] As a competitive antagonist, this compound blocks this pathway by preventing agonist binding to the receptor.[1]
Caption: Canonical Gs-coupled β-adrenergic receptor signaling pathway.
II. Assay Selection Strategy: A Multi-Faceted Approach
To build a comprehensive pharmacological profile for this compound, a multi-assay strategy is required. This ensures that different facets of its interaction with the receptor and resulting cellular consequences are captured.
-
Primary Functional Assay (G-Protein Pathway): The most direct method to confirm β-blockade is to measure the inhibition of agonist-induced cAMP production. This quantifies the compound's antagonistic potency (IC50).
-
Orthogonal Mechanism Assay (G-Protein Independent): β-arrestin recruitment assays provide a distinct, G-protein-independent readout of receptor engagement.[8] This can reveal biased agonism, where a ligand preferentially activates one pathway over another.[9] Comparing results from cAMP and β-arrestin assays gives a more nuanced view of the compound's mechanism.
-
Physiologically Relevant System: While engineered cell lines overexpressing a single receptor are excellent for mechanistic studies, testing in a more complex, human-relevant system is crucial. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) express a native complement of cardiac ion channels and receptors, offering a superior model for predicting in vivo effects.[10][11][12]
-
Safety & Liability Screening: For any cardio-active compound, assessing off-target effects is paramount. The most critical safety assay is for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, as blockade can lead to fatal cardiac arrhythmias.[13][14]
III. Detailed Application Protocols
Protocol 1: cAMP Accumulation Assay for Antagonist Activity
This protocol determines the potency of this compound in blocking agonist-induced cAMP production in cells expressing β1- or β2-adrenergic receptors.
Principle: This assay utilizes a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter gene.[15] In the presence of a β-agonist (e.g., isoproterenol), intracellular cAMP levels rise.[16] A test antagonist (4-HP) will compete with the agonist for receptor binding, leading to a dose-dependent reduction in the cAMP signal.
Cell Line Selection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human β1- or β2-adrenergic receptor are recommended. These provide a robust and specific system for interrogating each receptor subtype independently.[17]
Materials and Reagents:
-
CHO-β1 or CHO-β2 stable cell line
-
Culture Medium: F-12K Medium with 10% FBS, 1% Pen-Strep, 400 µg/mL G418
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
Isoproterenol (non-selective β-agonist, positive control)
-
Propranolol (non-selective β-antagonist, reference compound)
-
This compound (test compound)
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega GloSensor™)[15]
-
White, solid-bottom 384-well assay plates
Step-by-Step Protocol:
-
Cell Seeding: Culture cells to ~80-90% confluency. Harvest using a non-enzymatic dissociation buffer and resuspend in culture medium without G418. Seed 2,500-5,000 cells/well into a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, propranolol, and isoproterenol in assay buffer. The final top concentration should be chosen based on expected potency (e.g., 10 µM for antagonists).
-
Antagonist Treatment: Remove culture medium from the cell plate. Add 10 µL/well of the antagonist dilutions (4-HP, propranolol) or vehicle (assay buffer) and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Prepare isoproterenol at a concentration that elicits ~80% of its maximal response (EC80), predetermined from a separate agonist dose-response experiment. Add 10 µL/well of this EC80 isoproterenol solution to all wells except the "vehicle" control wells (which receive 10 µL of assay buffer).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Signal Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF antibody-conjugates or luciferase substrate). Incubate for the recommended time (typically 60 minutes).
-
Data Acquisition: Read the plate on a compatible microplate reader (e.g., HTRF-certified reader or a luminometer).
Data Analysis & Interpretation:
-
Normalize the data: Set the signal from vehicle-treated cells as 0% activity and the signal from EC80 agonist-treated cells (without antagonist) as 100% activity.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of 4-HP required to inhibit 50% of the agonist-induced cAMP response.
-
A low nanomolar IC50 value confirms potent antagonist activity at the tested receptor.
Protocol 2: β-Arrestin Recruitment Assay
This protocol assesses the ability of this compound to either promote or inhibit agonist-induced recruitment of β-arrestin to the receptor.
Principle: This assay often uses enzyme fragment complementation (EFC) technology.[18][19] The β-adrenergic receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA). Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited, forcing the complementation of the enzyme fragments.[18] This restores enzyme activity, which hydrolyzes a substrate to produce a chemiluminescent signal. An antagonist will block this recruitment.
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experimental protocols for in vivo studies of 4-Hydroxypropranolol
An In-Depth Guide to the Design and Execution of In Vivo Studies for 4-Hydroxypropranolol
Authored by a Senior Application Scientist
This document provides a detailed framework for researchers, scientists, and drug development professionals on designing and implementing robust in vivo studies for this compound, the primary active metabolite of the widely used beta-blocker, propranolol. The focus is on providing not just procedural steps, but the scientific rationale and regulatory context that underpin these experimental choices.
Introduction: The Significance of Studying this compound
Propranolol undergoes extensive first-pass metabolism in the liver following oral administration, with ring oxidation being a primary pathway.[1][2] This process, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, yields this compound (4-OHP).[1] This metabolite is of significant interest for two key reasons:
-
Pharmacological Activity: 4-OHP is not an inert byproduct. It exhibits beta-adrenoceptor blocking activity comparable in potency to the parent drug, propranolol.[3][4]
-
Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance for drug metabolites that are present in humans at significant levels (e.g., >10% of total drug-related exposure) or have unique pharmacological activity.[5][6] It is crucial to characterize the safety and pharmacokinetic profile of such metabolites.[7][8]
The discovery of disproportionate drug metabolites—those found only in humans or at much higher concentrations than in preclinical safety species—late in development can lead to significant delays.[6][9] Therefore, early and thorough in vivo characterization of metabolites like 4-OHP is a cornerstone of a sound drug development program.
Metabolic Pathway of Propranolol to this compound
The biotransformation of propranolol is complex, involving multiple pathways. The formation of 4-OHP via aromatic ring hydroxylation is a major route, particularly after oral administration.
Caption: Metabolic conversion of Propranolol to this compound.
Core Principles of Experimental Design
A successful in vivo study hinges on a well-considered design that addresses specific research questions while adhering to the highest ethical standards.
Defining Study Objectives
The first step is to clearly define the goals. Are you aiming to:
-
Characterize Pharmacokinetics (PK)? Determine the absorption, distribution, metabolism, and excretion (ADME) profile of 4-OHP after administration of the parent drug, propranolol.[10]
-
Assess Safety? Directly administer synthesized 4-OHP to a relevant animal species to evaluate its toxicity profile, especially if it is a disproportionate human metabolite.[7][9]
-
Compare Exposure? Quantify the relative systemic exposure of 4-OHP to propranolol to determine if it meets the threshold for additional safety testing.[6]
-
Evaluate Pharmacodynamics (PD)? Assess the physiological effects (e.g., changes in heart rate) attributable to the metabolite.[3][4]
Animal Model Selection: A Critical Choice
The choice of animal model is paramount and should be scientifically justified. Since propranolol metabolism can vary significantly between species, an ideal model would mimic human metabolism.[9][11]
| Animal Model | Advantages | Disadvantages & Considerations | Relevant Strains/Notes |
| Rat | Cost-effective, well-characterized physiology, availability of surgical models (e.g., cannulation).[12][13] | Significant strain differences in CYP2D6 activity. May not fully replicate human metabolic ratios.[14] | Wistar: Often used as extensive metabolizers. Dark Agouti (DA): Regarded as a model for poor metabolizers of CYP2D6 substrates.[14] |
| Mouse | Small size allows for higher throughput and less test compound. | Small blood volume makes serial sampling challenging, often requiring composite data from multiple animals.[15] | Interspecies differences in detected metabolites have been reported.[11][16] |
| Dog | Larger size allows for easy serial blood sampling from a single animal. Metabolism can sometimes be more predictive of humans than rodents. | Ethical considerations and higher costs. Some specific metabolites may be unique to dogs.[16][17] | A model has been developed to study hepatic metabolism of propranolol in dogs.[17] |
| Pig | Growing relevance as a biomedical model due to physiological similarities with humans. | Recent studies show 4-OHP was undetectable in pigs after propranolol administration, highlighting major species differences.[18] | Not a suitable model for studying 4-OHP formation. |
| Rabbit | Has been used for comparative PK studies of oral vs. transdermal propranolol.[19] | Metabolic profile may not be as well-characterized relative to propranolol metabolism in humans. |
Recommendation: The rat is often the first-choice model for initial PK studies due to its balance of cost, practicality, and the availability of strains with differing metabolic capacities.[14] However, if initial studies suggest rats are poor predictors of human metabolism for this pathway, other species like the dog or monkey should be considered.[11][16]
Ethical Conduct and the 3Rs
All animal research must be conducted with the highest ethical standards. Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[20] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be implemented:[20][21][22]
-
Replacement: Use in vitro methods (e.g., hepatocytes, liver microsomes) to gather preliminary metabolic data before proceeding to in vivo studies.[23]
-
Reduction: Use study designs, such as serial sampling in cannulated animals, that allow for the generation of a full PK profile from a single animal, thereby reducing the total number of animals used.[12]
-
Refinement: Employ methods that minimize animal pain and distress. This includes using proper anesthesia for surgical procedures, providing post-operative care, and using automated blood sampling systems to reduce handling stress.[12][24][25]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a typical pharmacokinetic study in rats.
Protocol 1: Pharmacokinetic (PK) Study in Rats Following Oral Gavage of Propranolol
Objective: To determine the plasma concentration-time profiles of propranolol and this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Propranolol HCl
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Pipettes and storage vials
Procedure:
-
Acclimatization: House animals for at least 3-5 days before the study with free access to food and water.
-
Surgical Preparation (Optional but Recommended): For serial blood sampling, surgically implant a catheter into the jugular or carotid artery of the rats under appropriate anesthesia.[12][26] Allow for a 24-48 hour recovery period. This refinement minimizes stress compared to repeated tail vein sampling.
-
Dosing:
-
Fast animals overnight (approx. 12-16 hours) before dosing, with water available ad libitum.
-
Prepare the dosing solution of propranolol in the selected vehicle. A typical oral dose for PK studies in rats might range from 5-20 mg/kg.
-
Administer the dose accurately via oral gavage. Record the exact time of dosing.
-
-
Blood Sample Collection:
-
Collect blood samples (approx. 150-200 µL per time point) into EDTA tubes at pre-defined intervals.
-
A typical sampling schedule for an oral dose would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[15][27] This captures the absorption, distribution, and elimination phases.
-
If using an automated blood sampling system, program it for the desired time points and volumes.[26] These systems can also return an equal volume of saline to maintain fluid balance.[26]
-
-
Plasma Preparation:
-
Immediately after collection, place blood samples on ice.
-
Centrifuge the blood at approximately 2000-3000 x g for 10 minutes at 4°C.
-
Carefully pipette the supernatant (plasma) into clean, labeled cryovials.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis. The stability of both propranolol and 4-OHP in frozen plasma must be ensured.[28]
Protocol 2: Bioanalytical Quantification by LC-MS/MS
Objective: To simultaneously quantify the concentrations of propranolol and this compound in plasma samples.
Methodology Overview: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[18][29][30]
-
Preparation of Standards:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and quality control (QC) samples on ice.
-
To a 50-100 µL aliquot of plasma, add the internal standard.
-
Add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.[30]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
The specific parameters will need to be optimized for the instrument used. The table below provides representative values from published methods.
-
| Parameter | Typical Setting | Reference |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, <2 µm) | [18] |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | [30] |
| Flow Rate | 0.3 - 0.5 mL/min | [30] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [30] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [18][30] |
| MRM Transition (Propranolol) | m/z 260.2 → 116.1 | [18] |
| MRM Transition (4-OHP) | m/z 276.2 → 116.1 | [31] |
| MRM Transition (IS) | m/z 267.2 → 116.1 (for Propranolol-d7) | [18] |
Note: Specific m/z transitions should always be optimized experimentally.
Data Analysis and Self-Validating Interpretation
Once the concentration data is obtained, standard non-compartmental analysis (NCA) is used to calculate key PK parameters.
| Parameter | Description | Significance for Metabolite Studies |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the parent and metabolite. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption (parent) and formation (metabolite). |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point | Represents the total systemic exposure over the measured time period. |
| t½ | Elimination half-life | Describes the rate at which the compound is cleared from the body. 4-OHP may have a longer half-life than propranolol.[29] |
| Metabolite/Parent Ratio | Ratio of AUCmetabolite to AUCparent | A key metric for regulatory assessment. A ratio >10-25% may trigger requirements for further safety testing of the metabolite.[6] |
Experimental Workflow Visualization
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
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derivatization of 4-Hydroxypropranolol for GC-MS analysis
An Application Guide to the Derivatization of 4-Hydroxypropranolol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Authored by: A Senior Application Scientist
Abstract
This technical note provides a comprehensive guide for the chemical derivatization of this compound (4-OHP), the primary active metabolite of propranolol, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of 4-OHP is not feasible. This document details the underlying principles of derivatization, compares common strategies, and presents detailed, field-proven protocols for both acylation and silylation techniques. The methodologies are designed to be self-validating, ensuring reproducibility and accuracy for researchers in pharmacology, drug metabolism, and clinical toxicology.
Introduction: The Analytical Challenge of this compound
Propranolol is a widely prescribed non-selective beta-blocker used to manage various cardiovascular conditions. Its clinical efficacy and pharmacokinetic profile are significantly influenced by its metabolism, primarily through aromatic hydroxylation to form this compound (4-OHP).[1] This metabolite is not merely an inactive byproduct; it exhibits beta-blocking activity comparable to the parent drug, making its quantification essential for comprehensive pharmacokinetic and pharmacodynamic studies.[1][2]
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common platform for such analyses, GC-MS remains a powerful, reliable, and accessible alternative in many laboratories.[3] However, the molecular structure of 4-OHP—possessing a secondary amine, a secondary alcohol, and a phenolic hydroxyl group—imparts high polarity and a propensity for strong intermolecular hydrogen bonding. These characteristics render the molecule non-volatile and thermally labile, making it unsuitable for direct GC analysis.
The core analytical challenge is to chemically modify 4-OHP to increase its volatility and thermal stability without compromising its structural integrity. This process, known as derivatization, is a mandatory prerequisite for successful GC-MS analysis.[1][2]
The Imperative of Derivatization: A Mechanistic Overview
Derivatization in the context of GC-MS serves to replace active, polar hydrogen atoms on functional groups with non-polar, thermally stable moieties.[4] For 4-OHP, the target sites are the hydrogens on the two hydroxyl groups (-OH) and the secondary amine (-NH).
The primary goals of derivatizing 4-OHP are:
-
Increase Volatility: By masking the polar functional groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to transition into the gas phase at temperatures compatible with GC analysis.
-
Enhance Thermal Stability: The resulting derivatives are less prone to degradation in the high-temperature environment of the GC injector and column.
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions between the analyte and active sites on the GC column.
-
Facilitate Mass Spectrometric Identification: The derivatives often produce characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving the selectivity of the assay.[5]
The overall analytical workflow, emphasizing the centrality of the derivatization step, is illustrated below.
Caption: Experimental workflow for this compound analysis by GC-MS.
Strategic Selection of Derivatizing Reagents
The choice of derivatizing agent is critical and depends on the functional groups present. For 4-OHP, the most effective and widely documented strategies involve acylation and silylation .[6]
Acylation Strategy
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For GC-MS, highly halogenated reagents such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) are preferred.
-
Mechanism: These powerful acylating agents react readily with the hydroxyl and amine groups of 4-OHP to form stable, highly volatile trifluoroacetyl or pentafluoropropionyl derivatives. The electron-withdrawing nature of the fluorine atoms makes the derivatives exceptionally sensitive to electron capture detection (ECD), though electron ionization (EI) MS is more common for structural confirmation.
-
Causality: The reaction proceeds rapidly and often to completion at mild temperatures. TFAA is a common choice as it effectively derivatizes all three active sites on the 4-OHP molecule, yielding a single, stable product.[1]
Silylation Strategy
Silylation is arguably the most common derivatization technique in GC-MS, involving the substitution of an active hydrogen with a trimethylsilyl (TMS) group.[7]
-
Mechanism: Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[5] They react with all active hydrogens in 4-OHP to form TMS-ethers (from the hydroxyl groups) and a TMS-amine. Often, a catalyst like Trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.[6][8]
-
Causality: Silylation is a robust method that significantly increases volatility.[9] TMS derivatives are known for producing predictable mass spectra, often with a prominent base peak at m/z 73 (the TMS cation, [Si(CH₃)₃]⁺), which is useful for screening and identification.[8]
The chemical transformations are depicted in the diagram below.
Caption: Derivatization reactions of this compound.
Detailed Experimental Protocols
Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from established methods for the analysis of beta-blockers and their metabolites.[1][10] It is robust and provides excellent volatility for the analyte.
A. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma or urine sample in a glass tube, add a suitable internal standard (e.g., 50 µL of 1 µg/mL Oxprenolol or deuterated 4-OHP).
-
Add a small amount of sodium bisulfite or ascorbic acid to prevent oxidation of the phenolic hydroxyl group.[1][11]
-
Adjust the sample pH to ~9.6 using a suitable buffer (e.g., carbonate buffer).
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate), vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[1]
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. Ensure the residue is completely dry, as moisture will quench the derivatization reagent.
B. Derivatization Procedure
-
To the dry residue, add 100 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the tube tightly and vortex briefly to mix.
-
Incubate the mixture in a heating block at 60°C for 15-20 minutes to ensure the reaction goes to completion.[1]
-
After incubation, cool the tube to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate or toluene), vortex, and transfer to a GC vial for immediate analysis.
Protocol 2: Silylation with MSTFA and TMCS
This protocol uses one of the most powerful silylating agents, MSTFA, with a TMCS catalyst, ensuring efficient derivatization of all active hydrogens.[6][8]
A. Sample Preparation (Liquid-Liquid Extraction)
-
Follow the same sample preparation steps (A1-A7) as described in Protocol 1. A completely anhydrous residue is critical for successful silylation.
B. Derivatization Procedure
-
To the dry residue, add 100 µL of a derivatizing mixture. A common and effective mixture is 99% MSTFA + 1% TMCS in a solvent like ethyl acetate or pyridine (1:1 v/v with the residue solvent).[6][8]
-
Cap the tube tightly and vortex to ensure the residue is fully dissolved in the reagent.
-
After incubation, cool the sample to room temperature. The sample can typically be injected directly into the GC-MS without further workup.
-
Transfer the derivatized sample to a GC vial for analysis.
GC-MS Instrumental Parameters
The following table provides typical starting parameters for the analysis of derivatized 4-OHP. These should be optimized for the specific instrument and column used.
| Parameter | Typical Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, reliable platform for this type of analysis. |
| Column | HP-5MS, DB-5MS, or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane phase provides good separation for a wide range of derivatized compounds. |
| Injector | Splitless or Split (e.g., 10:1) at 280°C | High temperature ensures rapid volatilization of the derivative. Splitless mode for trace-level detection. |
| Injection Volume | 1-2 µL | Standard volume; adjust based on concentration and sensitivity. |
| Carrier Gas | Helium at a constant flow of ~1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 150°C, ramp 10°C/min to 250°C, then ramp 20°C/min to 300°C, hold for 2 min.[12] | A temperature ramp allows for separation of any co-extracted compounds from the analyte of interest. |
| MS System | Agilent 5975/5977 or equivalent | Standard quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Source Temperature | 230°C | Optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quad Temperature | 150°C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full Scan for qualitative identification; SIM for enhanced sensitivity and quantitative analysis. |
Troubleshooting and Best Practices
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Low Signal | Incomplete derivatization; Presence of moisture; Analyte degradation. | Ensure sample extract is completely dry. Use fresh, high-purity derivatizing reagents. Optimize reaction time and temperature.[13] Add an antioxidant during sample prep.[1] |
| Poor Peak Shape (Tailing) | Active sites in the GC system; Incomplete derivatization; Column contamination. | Deactivate the GC liner with silylation. Confirm derivatization is complete. Bake out or trim the GC column. |
| Multiple Peaks for Analyte | Incomplete derivatization (partially derivatized species); Isomer formation. | Increase reagent concentration, reaction time, or temperature. Ensure a homogenous reaction mixture. Check for potential side reactions. |
| Inconsistent Results | Variability in sample preparation; Degradation of standards or reagents. | Use an internal standard to correct for recovery and injection variability. Store reagents under inert gas and protect from moisture. Prepare fresh standards regularly. |
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on a robust and efficient derivatization strategy. Both acylation with reagents like TFAA and silylation with MSTFA are highly effective methods for increasing the volatility and thermal stability of this polar metabolite. By converting the active hydroxyl and amine groups into stable derivatives, these protocols enable sensitive and reliable quantification. The choice between methods may depend on laboratory preference, available reagents, and specific matrix challenges. Careful execution of the sample preparation and derivatization steps, coupled with optimized GC-MS parameters, will yield high-quality data suitable for demanding research and clinical applications.
References
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Marchand, D., Lemaire, M., & Le Guellec, C. (2009). Comparison of the analysis of beta-blockers by different techniques. Journal of Chromatography B, 877(31), 4007-4014. Retrieved from [Link]
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Caban, M., Stepnowski, P., & Kumirska, J. (2011). Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step. Journal of Chromatography A, 1218(44), 8110-8119. Retrieved from [Link]
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Yang, F., Liu, S., Wolber, G., Bureik, M., & Parr, M. K. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7385. Retrieved from [Link]
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Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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Guentert, T. W., Wientjes, M. G., & Oie, S. (1988). Quantification of propranolol enantiomers in small blood samples from rats by reversed-phase high-performance liquid chromatography after chiral derivatization. Journal of Chromatography, 427(2), 392-399. Retrieved from [Link]
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Das, S., & Das, A. (2014). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Forensic Science International, 241, 18-24. Retrieved from [Link]
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Kumirska, J., Caban, M., & Stepnowski, P. (2011). Determination of β-blockers and β-agonists using gas chromatography and gas chromatography–mass spectrometry – A comparative study of the derivatization step. ResearchGate. Retrieved from [Link]
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Agilent Technologies. (2019). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from [Link]
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Partani, P., Bhatt, J., & Khatri, D. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Xperts, C. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]
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Liu, R. H., & Lin, W. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4). Retrieved from [Link]
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Walle, T., Walle, U. K., & Olanoff, L. S. (1985). Quantitative analysis of propranolol and metabolites by a gas chromatograph mass spectrometer computer technique. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 229-241. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 4-Hydroxypropranolol in Human Urine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the sample preparation of 4-hydroxypropranolol, a pharmacologically active metabolite of propranolol, in human urine.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the critical pre-analytical considerations, including specimen collection and stabilization, and offers a comparative analysis of three robust extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. The protocols are presented with a focus on the underlying scientific principles, ensuring technical accuracy and reproducibility for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of this compound Monitoring
Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive hepatic metabolism following oral administration.[3][4] One of its major metabolites, this compound (4-OHP), exhibits comparable pharmacological activity to the parent drug.[1][2] The elimination of propranolol and its metabolites occurs primarily through renal excretion, with a significant portion being excreted as glucuronide and sulfate conjugates.[3][5][6] Therefore, accurate quantification of 4-OHP in urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
The complex nature of the urine matrix necessitates a robust sample preparation strategy to remove endogenous interferences and concentrate the analyte of interest prior to instrumental analysis. This guide provides a selection of validated sample preparation techniques, each with its own advantages, to ensure reliable and accurate measurement of total this compound.
Pre-Analytical Considerations: Ensuring Sample Integrity
The stability of this compound in urine is a critical factor that can significantly impact the accuracy of quantification. The phenolic hydroxyl group of 4-OHP is susceptible to oxidation.
2.1. Sample Collection and Stabilization
To mitigate the degradation of this compound, it is imperative to add a stabilizing agent to the collection container prior to urine collection.
-
Protocol for Urine Stabilization:
2.2. Sample Storage
Proper storage is essential to maintain the integrity of the analyte.
-
Short-term storage: Refrigerate stabilized urine samples at 2-8°C for up to 48 hours.
-
Long-term storage: For storage exceeding 48 hours, freeze samples at -20°C or, ideally, at -80°C.[10] Avoid repeated freeze-thaw cycles.[10]
Overall Sample Preparation Workflow
The quantification of total this compound (the sum of its free and conjugated forms) requires a multi-step approach. The conjugated metabolites must first be cleaved through enzymatic hydrolysis before the extraction of the free analyte.
Caption: General workflow for this compound analysis in urine.
Enzymatic Hydrolysis Protocol
Since a significant portion of this compound is excreted as glucuronide and sulfate conjugates, enzymatic hydrolysis is a mandatory step for the determination of the total concentration.[5][11] This process utilizes enzymes to cleave these conjugates, liberating the free form of the analyte.
-
Reagents and Materials:
-
β-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia)
-
Acetate buffer (0.1 M, pH 5.0)
-
Internal Standard (IS): A deuterated analog such as this compound-d7 is highly recommended for accurate quantification.[12]
-
Vortex mixer
-
Heating block or water bath
-
-
Step-by-Step Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine at ≥2000 x g for 5 minutes to pellet any particulate matter.[10]
-
Pipette 1.0 mL of the clear urine supernatant into a clean glass tube.
-
Add the internal standard solution.
-
Add 200 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 50-60°C for at least 1 hour.[13] Some protocols may require overnight incubation at a lower temperature (e.g., 37°C).
-
Cool the samples to room temperature before proceeding to the extraction step.
-
Extraction Methodologies
The choice of extraction method depends on several factors, including the desired level of sample cleanup, throughput requirements, and available instrumentation.
5.1. Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for isolating analytes from a complex matrix based on their differential solubility in two immiscible liquid phases. For this compound, an organic solvent is used to extract the analyte from the aqueous urine sample after pH adjustment.
-
Principle of Causality: By adjusting the pH of the urine sample to be basic (pH ~9.5-10), the amine group on the this compound side chain is deprotonated, making the molecule less polar and more soluble in an organic extraction solvent like diethyl ether or a mixture of organic solvents.[7][8]
Caption: Liquid-Liquid Extraction (LLE) workflow.
-
Protocol:
-
To the cooled, hydrolyzed sample, add a basifying agent (e.g., 20% K2CO3/KHCO3) to adjust the pH to ~9.5.[13]
-
Add 5 mL of diethyl ether.[7]
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 2500 x g for 5 minutes to facilitate phase separation.[13]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
5.2. Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. Mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange properties, are particularly effective for extracting beta-blockers from urine.[14]
-
Principle of Causality: A mixed-mode cation exchange sorbent will retain this compound through two mechanisms: hydrophobic interactions with the naphthalene ring system and ionic interactions with the protonated secondary amine. This dual retention mechanism allows for rigorous washing steps to remove a wide range of matrix interferences, resulting in a very clean extract.
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application of 4-Hydroxypropranolol as a biomarker of propranolol metabolism
Topic: Application of 4-Hydroxypropranolol as a Biomarker of Propranolol Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
Propranolol, a non-selective beta-adrenergic antagonist, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of its major active metabolite, this compound (4-OHP), is catalyzed specifically by the CYP2D6 isoenzyme.[1][2] The activity of CYP2D6 is subject to significant inter-individual variability due to genetic polymorphisms, which can lead to profound differences in drug response and potential for adverse events.[3][4] This application note provides a comprehensive guide to utilizing 4-OHP as a clinical and research biomarker for propranolol metabolism. We detail the scientific rationale, a complete bioanalytical protocol for the simultaneous quantification of propranolol and 4-OHP in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidance on data interpretation. The presented method is designed to be a robust, self-validating system suitable for pharmacokinetic studies, therapeutic drug monitoring, and CYP2D6 phenotyping.
Scientific Background: The Rationale for this compound as a Biomarker
1.1 The Propranolol Metabolic Pathway
Propranolol undergoes extensive first-pass metabolism after oral administration, with elimination occurring almost entirely through hepatic biotransformation.[5] Three primary pathways are involved: aromatic ring hydroxylation, N-dealkylation, and direct glucuronidation.[2][6][7]
The most clinically significant pathway is aromatic hydroxylation, which produces this compound. This reaction is predominantly and specifically catalyzed by the Cytochrome P450 2D6 (CYP2D6) enzyme.[1][3][8] 4-OHP is itself a pharmacologically active metabolite, possessing beta-blocking activity comparable to the parent drug.[9] Both propranolol and 4-OHP are further metabolized via Phase II conjugation, primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, to form more water-soluble compounds that are excreted in the urine.[10][11][12][13]
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Troubleshooting & Optimization
Technical Support Center: Improving Peak Shape of 4-Hydroxypropranolol in Reversed-Phase HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 4-Hydroxypropranolol. As a polar, basic compound, it frequently exhibits poor peak shape, particularly tailing, in reversed-phase HPLC. This document provides a structured, in-depth approach to understanding the root causes of these issues and implementing effective, scientifically-grounded solutions.
Section 1: Understanding the Problem - Why Does My Peak Tail?
Poor peak shape is not just an aesthetic issue; it directly impacts the accuracy and precision of quantification by compromising resolution and integration. For this compound, the primary culprit is almost always secondary ionic interactions with the stationary phase.
Q1: What are the key properties of this compound that make its analysis challenging?
This compound is a primary active metabolite of Propranolol.[1][2] Its structure contains two key features that dictate its chromatographic behavior: a hydrophobic naphthalene ring system and a polar side chain with a secondary amine.[3][4] This secondary amine is basic, with a pKa of approximately 9.9.[5] In typical reversed-phase mobile phases (pH 2-8), this amine group is protonated, carrying a positive charge. This charge is the primary source of undesirable peak shapes.
Q2: What are residual silanols and how do they cause peak tailing for basic compounds?
Most reversed-phase HPLC columns use silica particles as a support material. The surface of this silica is covered with hydroxyl groups known as silanols (-Si-OH).[6][7] During the manufacturing process, a hydrophobic stationary phase (like C18) is bonded to these silanols. However, due to steric hindrance, it is impossible to react all of them.[8][9] The remaining, unreacted silanols are called "residual silanols."
These residual silanols are weakly acidic, with a pKa in the range of 3.8-5.[10][11] When the mobile phase pH is above this value, the silanols deprotonate and become negatively charged (-Si-O⁻). The positively charged this compound molecule then undergoes a strong secondary ionic interaction with these negative sites.[12][13][14] This mixed-mode retention mechanism (hydrophobic and ionic) has slow kinetics, causing a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing.[13][15]
Caption: Analyte interaction with the stationary phase.
Section 2: Troubleshooting Guide - A Step-by-Step Approach
Follow this workflow to systematically diagnose and resolve peak shape issues with this compound. We will address the most impactful variables first.
Q3: My this compound peak is tailing badly. Where should I begin troubleshooting?
Start with the mobile phase, as it is the easiest and most effective parameter to adjust. The goal is to minimize the secondary ionic interactions. From there, evaluate your column choice and, if necessary, utilize specific mobile phase additives.
Caption: Troubleshooting workflow for peak tailing.
Step 1: Mobile Phase pH Optimization
Controlling the mobile phase pH is the single most powerful tool for improving the peak shape of ionizable compounds.[16][17]
Q4: How exactly does mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase controls the ionization state of both the analyte and the residual silanols. By manipulating the pH, we can suppress the ionization of the silanol groups, effectively "turning off" the secondary retention mechanism.[10][14]
| pH Range | This compound (pKa ~9.9) | Residual Silanols (pKa ~4-5) | Expected Peak Shape | Rationale |
| Low (2.0 - 3.5) | Protonated (+) | Neutral (Protonated) | Good / Symmetric | Silanols are neutralized, preventing ionic interaction. This is the recommended range.[14] |
| Mid (4.0 - 8.0) | Protonated (+) | Ionized (-) | Poor / Tailing | Strong ionic interaction occurs between the charged analyte and charged silanols.[11][18] |
| High (>9.0) | Neutral | Ionized (-) | Good (with proper column) | The analyte is neutral, preventing ionic interaction. Requires a special pH-stable column.[19] |
Q5: What is the recommended starting pH and how do I prepare the mobile phase?
A starting mobile phase pH between 2.5 and 3.5 is highly recommended. This ensures the residual silanols are fully protonated and inactive.[10] Using a buffer is critical to maintain a stable pH throughout the analysis and ensure reproducibility.[20]
-
Prepare Aqueous Buffer: To prepare 1L of a 20mM potassium phosphate buffer at pH 3.0, dissolve approximately 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 950 mL of HPLC-grade water.
-
Adjust pH: Place a calibrated pH meter into the solution. Slowly add dilute phosphoric acid (e.g., 10% v/v) dropwise while stirring until the pH reaches 3.0.
-
Final Volume: Add HPLC-grade water to bring the final volume to exactly 1L.
-
Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Mix with Organic: Prepare your final mobile phase by mixing the filtered aqueous buffer with the desired organic solvent (e.g., acetonitrile or methanol) in the required ratio (e.g., 70:30 v/v Aqueous:Organic).
-
Degas: Thoroughly degas the final mobile phase before use.
Step 2: Column Selection and Care
If pH optimization alone is insufficient, your column's chemistry is the next area to investigate.
Q6: Does my choice of HPLC column really matter that much?
Absolutely. Modern HPLC columns made from high-purity silica exhibit significantly lower silanol activity compared to older "Type-A" silica columns.[11] For basic compounds like this compound, using a column with robust end-capping is essential.[21]
Q7: What is column "end-capping" and why is it so critical?
End-capping is a secondary chemical modification performed after the main C18 stationary phase is bonded to the silica.[22] In this step, the column manufacturer reacts the accessible residual silanols with a small silylating agent, such as trimethylchlorosilane (TMS).[6][22] This process effectively "caps" or shields the active silanols, making them inert and inaccessible to basic analytes.[7] Columns that are "double end-capped" undergo this process twice for maximum deactivation and are highly recommended for methods involving basic compounds.[22][23]
| Column Characteristic | Description | Performance with this compound |
| Non-End-Capped | High population of active residual silanols. | Very poor peak shape, severe tailing.[9] |
| Standard End-Capping | Most residual silanols are deactivated. | Good peak shape, especially at low pH. |
| Double / Advanced End-Capping | Maximum deactivation of silanols. | Excellent peak shape, reduced tailing even at mid-range pH.[22] |
| Polar-Embedded Phase | Contains a polar group (e.g., amide, carbamate) near the silica surface. | Can provide alternative selectivity and shield silanol interactions.[18] |
Step 3: Using Mobile Phase Additives
Additives serve to either modify the mobile phase pH or directly compete with the analyte for active sites on the column.
Q8: Should I use an additive like Trifluoroacetic Acid (TFA) or Formic Acid?
Yes, these are powerful tools. Acidic additives serve two main purposes:
-
pH Control: They maintain a low pH, keeping silanols protonated.[24]
-
Ion-Pairing/Masking: TFA is a strong ion-pairing agent.[25] The trifluoroacetate anion can pair with the protonated this compound, neutralizing its charge. It can also bind to any stray positive sites on the silica surface, effectively masking them. This combination leads to significantly improved peak shape.[24][26]
A typical concentration is 0.1% (v/v) in both the aqueous and organic mobile phase components.[25] Note for LC-MS users: TFA is a known ion-suppressant and can reduce sensitivity in mass spectrometry.[24][27] For LC-MS applications, 0.1% formic acid is a much more suitable alternative.
-
After preparing your aqueous buffer (Step 1 Protocol), add 1.0 mL of high-purity TFA per 1L of the aqueous solution.
-
Also add 1.0 mL of TFA per 1L of your organic solvent (e.g., acetonitrile).
-
Mix the aqueous and organic components in the desired ratio. This ensures a constant concentration of TFA throughout a gradient run, preventing baseline drift.[27]
Q9: I've heard of using a basic additive like Triethylamine (TEA). How does that work?
Triethylamine (TEA) acts as a "competing base" or "silanol-masking agent." As a small basic molecule, it preferentially interacts with the active residual silanol sites on the stationary phase.[11] By saturating these sites, it prevents the larger analyte, this compound, from interacting with them, thereby allowing it to elute with a much-improved peak shape. This approach is often used at mid-range pH where silanols are ionized. A typical concentration is 0.1-0.5% (v/v).
Section 3: Advanced Topics & Frequently Asked Questions
Q10: I've optimized pH and am using a good column with TFA, but there's still some tailing. What else can I try?
-
Increase Buffer Strength: Increasing the buffer concentration (e.g., from 10mM to 25-50mM) can increase the ionic strength of the mobile phase, which can help shield ionic interactions and improve peak shape.[13]
-
Change Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using one, try switching to the other. Sometimes this change in selectivity can improve peak shape.
-
Consider a Different Stationary Phase: If all else fails, consider a column with a different chemistry, such as a polar-embedded or polar-endcapped phase, which offers different mechanisms for shielding silanol activity.[9][18]
Q11: My peak is fronting, not tailing. What does that indicate?
Peak fronting is less common for basic compounds but typically points to two issues:
-
Column Overload: You are injecting too much sample mass onto the column. Try reducing the injection volume or sample concentration.
-
Sample Solvent Effects: The solvent your sample is dissolved in is significantly stronger than your mobile phase. If possible, dissolve your sample in the initial mobile phase itself.[28]
Q12: Can high temperature help improve peak shape?
Yes, operating at elevated temperatures (e.g., 40-60°C) can improve mass transfer kinetics and often leads to sharper peaks and reduced tailing. However, be aware that operating silica-based columns at high temperatures, especially outside the recommended pH range of 2-8, can accelerate the degradation of the stationary phase and reduce column lifetime.[21][29]
References
- The role of end-capping in reversed-phase. (n.d.). Phenomenex.
- End-capping | Separation Science. (n.d.). Separation Science.
- The Role of End-Capping in Reversed-Phase - LabRulez LCMS. (2025, October 29). LabRulez.
- (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565. (n.d.). PubChem.
- Showing metabocard for 4'-hydroxypropanolol (HMDB0060989). (2013, July 9). Human Metabolome Database.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- What Is Endcapping in HPLC Columns. (2025, October 28). Chrom Tech, Inc.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Technology Networks.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc.
- A Novel End-Capping For Reversed Phase For LC/MS SunShell And Sunniest Column. (n.d.). ChromaNik Technologies Inc.
- The use of Mobile Phase pH as a Method Development Tool. (2020, March 2). Chromatography Today.
- What is TFA and when should I use it. (n.d.). Primer.
- Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC.
- This compound hydrochloride ((±)-4-hydroxy Propranolol hydrochloride). (n.d.). MedChemExpress.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- (-)-4-Hydroxypropranolol | C16H21NO3 | CID 11301400. (n.d.). PubChem.
- Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.). LCGC.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Chemical structures of propranolol and this compound enantiomers. (n.d.). ResearchGate.
- Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? (2020, November 9). Quora.
- LC Technical Tip - The Role of End-Capping in RP. (n.d.). Phenomenex.
- This compound. (n.d.). precisionFDA.
- Propranolol | C16H21NO2 | CID 4946. (n.d.). PubChem.
- Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. (2025, August 5). ResearchGate.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- HPLC Troubleshooting Guide. (n.d.). Dr-A-J-De-Villiers.
- Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
- Why is trifluoroacetic acid (TFA) used in c-18 column? (2024, July 24). ResearchGate.
- The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (2017, October 10). LCGC International.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- (±)-4-hydroxy Propranolol (hydrochloride). (n.d.). Cayman Chemical.
- Abdel-Hamid, M. E. (1988). High-performance liquid chromatographic determination of propranolol and this compound in serum. Journal of Clinical Pharmacy and Therapeutics, 13(3), 183–189.
- Rosseel, M. T., & Bogaert, M. G. (1981). High-performance liquid chromatographic determination of propranolol and this compound in plasma. Journal of Pharmaceutical Sciences, 70(6), 688–689.
- Peak Shape Changes Over Time. (n.d.). Waters Corporation.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
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Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 4-Hydroxypropranolol
Welcome to the technical support center for the bioanalysis of 4-Hydroxypropranolol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet critical challenge of matrix effects in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a potent, pharmacologically active metabolite of propranolol, accurate quantification of this compound is paramount for comprehensive pharmacokinetic and toxicokinetic studies.[1]
Matrix effects, defined as the alteration of analyte ionization efficiency by co-eluting, often unidentified, components of the sample matrix, can significantly compromise the accuracy, precision, and sensitivity of an assay.[2][3] This guide provides a structured, in-depth approach to understanding, identifying, and mitigating these effects to ensure the development of robust and reliable bioanalytical methods in line with regulatory expectations.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in the context of this compound LC-MS/MS analysis?
A1: In the LC-MS/MS analysis of this compound, the "matrix" refers to all components within the biological sample (e.g., plasma, urine) other than this compound itself.[3] These components can include salts, lipids, proteins, and other metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can lead to inaccurate and unreliable quantification.[2]
Q2: What are the primary causes of ion suppression or enhancement for this compound?
A2: The primary causes of ion suppression or enhancement for this compound, particularly when using electrospray ionization (ESI), are:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited charge available on the ESI droplet surface, reducing the efficiency of its ionization.[3]
-
Changes in Droplet Properties: Endogenous compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can affect the solvent evaporation rate and, consequently, the release of gas-phase analyte ions.
-
Analyte-Matrix Interactions: this compound may form complexes with matrix components, which can alter its ionization properties.[3]
Q3: How do I know if my this compound assay is being affected by matrix effects?
A3: Poor accuracy and precision in your quality control (QC) samples, inconsistent results between different batches of biological matrix, and a non-linear calibration curve can all be indicators of matrix effects.[7] Regulatory guidelines from bodies like the FDA and EMA mandate a formal assessment of matrix effects during method validation.[4][6][8] This is typically done using a post-extraction spike method to quantitatively assess the impact of the matrix.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) a guaranteed solution for matrix effects?
A4: While a SIL-IS, such as this compound-d7, is the gold standard and highly recommended, it is not always a guaranteed solution.[1][9] A SIL-IS is assumed to co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby compensating for the matrix effect in the analyte-to-IS peak area ratio.[10] However, in some cases, a slight difference in retention time between the analyte and the SIL-IS, known as the deuterium isotope effect, can lead to differential ion suppression and affect the accuracy of the method.[10] It is crucial to verify that the analyte and SIL-IS peaks are chromatographically co-eluting and that the IS adequately tracks the analyte's response across different matrix lots.
Q5: Are there specific types of biological matrices that are more prone to causing matrix effects for this compound?
A5: Yes, the complexity of the biological matrix plays a significant role. For instance, plasma and serum are generally more complex than urine and can contain higher concentrations of proteins and phospholipids, which are known to cause significant matrix effects.[2] Additionally, hemolyzed or lipemic plasma samples can introduce further complications and should be investigated during method validation as recommended by regulatory guidelines.[8][11]
Troubleshooting Guide: A Systematic Approach
When encountering issues suggestive of matrix effects in your this compound assay, a systematic troubleshooting approach is essential.
Diagram: Troubleshooting Workflow for Matrix Effects
Sources
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- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
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- 5. ema.europa.eu [ema.europa.eu]
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- 7. eijppr.com [eijppr.com]
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- 9. medchemexpress.com [medchemexpress.com]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the matrix effects of hemolyzed samples in bioanalysis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Recovery of 4-Hydroxypropranolol
Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sample extraction of 4-Hydroxypropranolol, a primary active metabolite of propranolol.[1][2] Low recovery during extraction is a frequent impediment to accurate quantification. This document provides a structured, in-depth troubleshooting guide to diagnose and resolve these issues, ensuring the integrity and reliability of your experimental data.
Understanding this compound: The Key to Effective Extraction
Before delving into troubleshooting, a fundamental understanding of this compound's physicochemical properties is paramount. These characteristics dictate its behavior during extraction and are crucial for optimizing your method.
| Property | Value | Source |
| Molecular Weight | 275.34 g/mol | [3] |
| XLogP3 | 2.6 | [3] |
| pKa (Strongest Acidic) | 9.3 | [4] |
| pKa (Strongest Basic) | 9.91 | [4] |
| Nature | Major active metabolite of propranolol | [1] |
This compound possesses both a phenolic hydroxyl group (acidic) and a secondary amine (basic), making it an amphiprotic compound. Its behavior is therefore highly dependent on the pH of the sample and extraction solvents. The XLogP3 value of 2.6 indicates moderate lipophilicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common questions and problems encountered during the extraction of this compound.
Initial Assessment: Where is My Analyte Going?
Question: My final extract shows a very low signal for this compound. How do I begin to troubleshoot this?
Answer: The first and most critical step is to perform a systematic analysis to determine at which stage of the extraction process the analyte is being lost.[5] This involves collecting and analyzing fractions from each step of your procedure.
Experimental Protocol: Analyte Loss Assessment
-
Prepare Spiked Samples: Spike a known concentration of this compound into a blank matrix (e.g., plasma, urine).
-
Perform Extraction: Execute your current extraction protocol (either LLE or SPE).
-
Collect All Fractions:
-
Load Fraction (SPE): The sample that passes through the cartridge during loading.
-
Wash Fraction(s) (SPE): The solvent(s) used to wash the cartridge.
-
Elution Fraction (SPE): The final extract containing your target analyte.
-
Aqueous Layer (LLE): The original sample matrix after extraction.
-
Organic Layer (LLE): The extraction solvent.
-
-
Analyze Each Fraction: Quantify the concentration of this compound in each collected fraction using your analytical method (e.g., LC-MS/MS).
-
Calculate Mass Balance: Determine the percentage of the initial spiked amount present in each fraction.
This mass balance analysis will pinpoint the step where recovery is compromised, guiding your troubleshooting efforts.
Troubleshooting Liquid-Liquid Extraction (LLE)
Question: My this compound is remaining in the aqueous phase during LLE. How can I improve its partitioning into the organic solvent?
Answer: This is a common issue when the analyte is ionized and thus more soluble in the aqueous phase. The key is to adjust the pH of the sample to neutralize the this compound molecule, thereby increasing its lipophilicity and promoting its transfer into the organic phase.[6][7]
For a basic compound like this compound (with a pKa of 9.91 for the amine group), the pH of the aqueous sample should be adjusted to at least two pH units above its pKa to ensure it is in its neutral, uncharged form.[7] Therefore, adjusting the sample pH to approximately 11.9 or higher is recommended.
dot
Caption: Effect of pH on LLE of this compound.
Troubleshooting Steps for LLE:
-
pH Adjustment:
-
Action: Before extraction, add a small volume of a suitable base (e.g., 1M NaOH) to raise the sample pH to >11.9.
-
Rationale: This deprotonates the secondary amine, neutralizing the molecule and increasing its affinity for the organic solvent.[7]
-
-
Solvent Selection:
-
Action: If recovery is still low, consider changing your extraction solvent. While moderately lipophilic (XLogP3 = 2.6), a more polar organic solvent might be necessary if your current one is too non-polar.[6]
-
Solvent Polarity Matching: Try to match the polarity of the analyte with the extraction solvent.[6] Solvents like ethyl acetate or a mixture of diethyl ether and a more polar solvent could be effective.[8][9]
-
Rationale: Optimal recovery is achieved when the polarity of the analyte and the extraction solvent are well-matched.
-
-
Salting-Out Effect:
-
Action: Add a neutral salt (e.g., NaCl or (NH4)2SO4) to the aqueous sample to the point of saturation.[6]
-
Rationale: This increases the polarity of the aqueous phase, reducing the solubility of the organic analyte and "pushing" it into the organic phase, a technique known as salting-out liquid-liquid extraction (SA-LLE).[10]
-
-
Extraction Volume and Repetition:
-
Action: Increase the volume ratio of organic solvent to the aqueous sample (a 7:1 ratio is a good starting point).[6] Perform the extraction multiple times (e.g., 3x with fresh solvent) and combine the organic extracts.
-
Rationale: This ensures a more exhaustive extraction of the analyte from the aqueous phase.
-
Troubleshooting Solid-Phase Extraction (SPE)
Question: My analyte is found in the loading or wash fractions during my reversed-phase SPE protocol. What should I do?
Answer: This indicates that the analyte is not being adequately retained on the SPE sorbent.[11] For a reversed-phase mechanism, where retention is based on hydrophobic interactions, this usually points to one of three issues: improper conditioning, a sample solvent that is too strong, or incorrect pH.
dot
Caption: Troubleshooting points in a typical SPE workflow.
Troubleshooting Steps for SPE:
-
Sample Pre-treatment and pH:
-
Action: Adjust the pH of your sample to be approximately 2 pH units below the pKa of the secondary amine (i.e., pH ≈ 7.9) and above the pKa of the phenolic hydroxyl group (i.e., pH > 9.3). A pH around 8-9 should render the molecule neutral and suitable for reversed-phase retention.
-
Rationale: For reversed-phase SPE, the analyte should be in its most neutral, non-polar state to maximize hydrophobic interaction with the sorbent.[12]
-
-
Sorbent Selection:
-
Action: If using a standard C18 sorbent and breakthrough persists, consider a sorbent with a different retention mechanism. A mixed-mode sorbent (e.g., reversed-phase with cation exchange) could be beneficial, allowing for retention via both hydrophobic and ionic interactions.
-
Rationale: A mismatch between the analyte's chemistry and the sorbent's retention mechanism is a common cause of low recovery.[13]
-
-
Wash Solvent Strength:
-
Action: If the analyte is eluting during the wash step, the wash solvent is too strong.
-
Solution: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try 5% or 10%.[14]
-
Rationale: The wash step should be strong enough to remove interferences but weak enough to leave the analyte of interest bound to the sorbent.
-
-
Elution Solvent Strength:
-
Action: If the analyte is not eluting from the cartridge (i.e., not found in any fraction), your elution solvent is too weak.
-
Solution: Increase the strength of your elution solvent. This can be achieved by increasing the percentage of organic solvent or by adding a small amount of acid or base to modify the pH and disrupt the interaction between the analyte and the sorbent.[13] For this compound, adding a small amount of acid (e.g., formic acid) to the elution solvent will protonate the amine group, making the molecule more polar and facilitating its release from the non-polar sorbent.
-
Rationale: The elution solvent must be strong enough to overcome the retentive forces between the analyte and the sorbent.[13][14]
-
-
Flow Rate:
Analyte Stability Considerations
Question: Could my this compound be degrading during the extraction process?
Answer: Yes, this is a possibility. Phenolic compounds can be susceptible to oxidation.
Preventative Measures:
-
Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to your samples before extraction to prevent oxidative degradation.[8]
-
Temperature: Keep samples on ice or at a reduced temperature during processing to minimize enzymatic degradation.[16]
-
Storage: For long-term storage, plasma samples should be kept frozen at -20°C or below.[8] Studies have shown that this compound is stable in human plasma for at least 6.5 hours at room temperature and through multiple freeze-thaw cycles.[2][8]
By systematically evaluating your extraction procedure and considering the specific chemical properties of this compound, you can effectively troubleshoot and optimize your method to achieve high and reproducible recovery.
References
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]
-
PubChem Compound Summary for CID 91565, (+-)-4-Hydroxypropranolol. National Center for Biotechnology Information. [Link]
-
Extraction efficiency of propranolol (P), this compound (4-OHP), and 4-methoxypropranolol (4-MeOP) at different pH values as indicated. ResearchGate. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2021). Welch Materials, Inc. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
PubChem Compound Summary for CID 11301400, (-)-4-Hydroxypropranolol. National Center for Biotechnology Information. [Link]
-
Optimization of hydrophilic interaction LC by univariate and multivariate methods and its combination with salting-out liquid-liquid extraction for the determination of antihypertensive drugs in the environmental waters. ResearchGate. [Link]
-
How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]
-
HPLC Troubleshooting Guide. LC Resources. [Link]
-
Common Trouble-Shooting About SPE Cartridge. (2023). Hawach Scientific. [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2021). Phenomenex. [Link]
-
Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. [Link]
-
Showing metabocard for 4'-hydroxypropanolol (HMDB0060989). Human Metabolome Database. [Link]
-
Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. ResearchGate. [Link]
-
PubChem Compound Summary for CID 40561628, this compound-4-O-sulfate, (-)-. National Center for Biotechnology Information. [Link]
-
Effect of pH on the extraction of drugs. ResearchGate. [Link]
-
Fu, C. W., & Mason, W. D. (1989). Determination of propranolol and this compound in human plasma by high-performance liquid chromatography. Analyst, 114(10), 1219–1223. [Link]
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PubChem Compound Summary for CID 4946, Propranolol. National Center for Biotechnology Information. [Link]
-
Belas, F. I., Phillips, M. A., & Walle, T. (1995). Stereoselective high-performance liquid chromatography determination of propranolol and this compound in human plasma after pre-column derivatization. Journal of chromatography. B, Biomedical applications, 672(2), 257–264. [Link]
-
Long term stability of propranolol in human plasma. ResearchGate. [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. [Link]
-
An improved extraction procedure for the liquid chromatographic determination of propranolol and this compound in plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Nelson, W. L., & Powell, M. L. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of medicinal chemistry, 28(6), 822–824. [Link]
-
Al-Kassas, R., & Gill, I. (1995). Comparison of two extraction methods for determination of propranolol and furosemide in human plasma by mixed-mode chromatography. Journal of pharmaceutical and biomedical analysis, 13(8), 1007–1014. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pre-concentration and Sensitive Determination of Propranolol and Metoprolol Using Dispersive Solid-Phase Microextraction and High-Performance Liquid Chromatography in Biological, Wastewater, and Pharmaceutical Samples. Chemical Methodologies. [Link]
-
Bardhi, A., Ventrella, D., Elmi, A., Gehring, R., Martelli, D., Troisio, I., Bacci, M. L., & Barbarossa, A. (2023). First validated liquid chromatography-tandem mass spectrometry method for simultaneous quantification of propranolol and this compound in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary world, 16(12), 2465–2475. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis. [Link]
-
Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014). Pharmaceutical Outsourcing. [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. [Link]
-
DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Pharmaceutical Negative Results. [Link]
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- 14. SPE Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 15. specartridge.com [specartridge.com]
- 16. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Mobile Phase for 4-Hydroxypropranolol Separation
Welcome to the technical support guide for the chromatographic separation of 4-Hydroxypropranolol. As a key active metabolite of propranolol, achieving robust and reliable separation of this compound is critical for accurate pharmacokinetic, metabolic, and clinical studies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into mobile phase optimization and troubleshooting.
This center is structured to address your challenges directly. We begin with frequently asked questions to build a foundational understanding, followed by detailed troubleshooting guides for specific issues you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most critical physicochemical properties of this compound to consider for mobile phase optimization?
A1: Understanding the analyte's properties is the cornerstone of method development. For this compound, two key parameters are its pKa and LogP.
-
pKa: this compound is a basic compound due to its secondary amine group (isopropylamino group). The predicted pKa for the strongest basic function is approximately 9.9, while the phenolic hydroxyl group is acidic with a pKa of about 9.3.[4] This means its ionization state is highly dependent on the mobile phase pH. To ensure good peak shape and consistent retention in reversed-phase HPLC, it is crucial to control the pH.
-
LogP: The partition coefficient (LogP) indicates the hydrophobicity of a compound. The predicted LogP for this compound is around 1.6, making it moderately hydrophobic.[4] This property makes it well-suited for reversed-phase chromatography. However, it is less hydrophobic than its parent drug, propranolol (LogP ≈ 3.5)[5], meaning this compound will typically elute earlier in a reversed-phase system.
Q2: What is a typical starting point for a mobile phase to separate this compound on a C18 column?
A2: A robust starting point for a reversed-phase separation on a standard C18 or Phenyl-Hexyl column would be a gradient elution using an acidified aqueous phase and an organic modifier.
-
Aqueous Phase (A): Water with 0.1% Formic Acid (v/v).
-
Organic Phase (B): Acetonitrile or Methanol with 0.1% Formic Acid (v/v).
A typical gradient might run from 5-10% B to 70-80% B over 5-10 minutes. The formic acid serves a dual purpose: it sets the mobile phase pH to a low value (around 2.7-3.0), ensuring the secondary amine on this compound is consistently protonated (ionized), and it protonates residual silanol groups on the silica-based stationary phase, which minimizes peak tailing.[6][7]
Q3: Acetonitrile vs. Methanol: Which organic modifier is better for this compound separation?
A3: Both acetonitrile and methanol are effective organic modifiers. The choice often depends on the specific separation goals, particularly the desired selectivity between this compound, propranolol, and other metabolites.
-
Acetonitrile generally has a lower viscosity and provides higher chromatographic efficiency (sharper peaks). It is often preferred for LC-MS/MS applications due to its superior ionization efficiency in the mass spectrometer source.[8]
-
Methanol can offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions. It is sometimes more effective at separating compounds with subtle structural differences.
It is often beneficial to screen both solvents during method development to determine which provides the optimal resolution for the specific analytes in your sample matrix.
Troubleshooting Guides: From Theory to Practice
This section addresses specific experimental problems with detailed explanations and actionable protocols.
Problem 1: My this compound peak is tailing significantly.
Q: I'm observing a USP tailing factor > 1.5 for my this compound peak on a C18 column. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like this compound is a classic chromatography problem, most often caused by secondary interactions with the stationary phase.[9][10]
Causality: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 4-7), these silanols can become deprotonated (SiO-), creating negatively charged sites.[11][12] The positively charged (protonated) amine group of this compound can then interact strongly with these sites via ion exchange. This secondary retention mechanism is slower and less uniform than the primary hydrophobic interaction, resulting in a tailed peak.[6]
Solutions Workflow:
Sources
- 1. Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 11. waters.com [waters.com]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Ensuring the Stability of 4-Hydroxypropranolol in Plasma Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stabilization of 4-Hydroxypropranolol (4-OHP) in plasma samples. Ensuring the integrity of this critical metabolite is paramount for accurate pharmacokinetic and pharmacodynamic assessments.
Understanding the Challenge: The Instability of this compound
This compound is the major pharmacologically active metabolite of propranolol, primarily formed in the liver by the cytochrome P450 enzyme CYP2D6[1]. Its phenolic hydroxyl group makes the molecule highly susceptible to two primary modes of degradation in collected plasma samples: chemical oxidation and enzymatic conjugation.
-
Chemical Oxidation: The naphtholic hydroxyl group of 4-OHP is easily oxidized, leading to the formation of quinone-like structures. This process can be catalyzed by light, ambient temperature, and the presence of metal ions in the plasma matrix, resulting in a significant underestimation of the true analyte concentration.
-
Enzymatic Degradation (Conjugation): In vivo, 4-OHP is eliminated through Phase II metabolism, primarily via glucuronidation and sulfation[2]. While these processes are less likely to occur at a significant rate ex vivo in properly handled plasma, residual enzyme activity, particularly from any lysed cells, can theoretically continue to conjugate the free analyte, converting it to a form that may not be detected unless a total (free + conjugated) 4-OHP assay is performed.
This guide will equip you with the knowledge and protocols to effectively mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-OHP degradation in plasma samples?
A1: The most immediate and significant threat to 4-OHP stability in a collected plasma sample is chemical oxidation[3]. The phenolic hydroxyl group is highly susceptible to oxidation, which can occur rapidly upon exposure to air and ambient temperatures.
Q2: How quickly does 4-OHP degrade at room temperature?
A2: While specific degradation rates can vary based on matrix components, studies have shown that 4-OHP is stable for at least 6.5 hours on the bench-top at room temperature when properly collected[4]. However, as a best practice, exposure to room temperature should be minimized, and samples should be processed and frozen as quickly as possible.
Q3: Is it necessary to use a stabilizer for 4-OHP analysis?
A3: Yes, it is highly recommended. The use of an antioxidant, such as ascorbic acid, is a well-established method to prevent the oxidative degradation of 4-OHP during sample collection, processing, and extraction[5].
Q4: What are the optimal long-term storage conditions for plasma samples containing 4-OHP?
A4: For long-term storage, plasma samples should be kept frozen at -20°C or, preferably, -80°C[3]. Studies have demonstrated stability for up to two months at -30°C without the addition of antioxidants, but the inclusion of a stabilizer is still the recommended best practice for ensuring long-term integrity[6].
Q5: How many freeze-thaw cycles can my samples undergo?
A5: It is best to minimize freeze-thaw cycles. However, 4-OHP has been found to be stable in human plasma for up to five freeze-thaw cycles when stored at -15°C[4]. It is always advisable to aliquot samples into smaller volumes if multiple analyses are anticipated.
Experimental Protocols and Workflows
Protocol 1: Optimized Blood Collection and Plasma Processing
This protocol is designed to minimize both chemical and potential enzymatic degradation from the moment of collection.
Materials:
-
Vacutainer tubes containing K2EDTA as an anticoagulant.
-
Pre-chilled tubes for plasma collection.
-
Ascorbic acid solution (5% w/v in deionized water, freshly prepared).
-
Refrigerated centrifuge (4°C).
Procedure:
-
Prepare Collection Tubes: Prior to blood draw, add 20 µL of the 5% ascorbic acid solution to the K2EDTA vacutainer tube for every 1 mL of blood to be collected. Gently swirl the tube to coat the bottom.
-
Blood Collection: Collect the blood sample using standard venipuncture techniques directly into the prepared tube.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and the ascorbic acid stabilizer.
-
Cooling: Place the tube immediately on ice or in a refrigerated rack.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C[7].
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells. Transfer the plasma into pre-chilled, clearly labeled polypropylene cryovials.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Workflow for Sample Stabilization
The following diagram illustrates the critical steps for ensuring 4-OHP stability during sample processing.
Caption: Workflow for optimal collection and processing of plasma samples for 4-OHP analysis.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 4-OHP in plasma samples.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery of 4-OHP | 1. Oxidative Degradation: Insufficient or no antioxidant was used during collection and processing. Samples were exposed to room temperature for an extended period. | - Strictly adhere to Protocol 1 , ensuring freshly prepared ascorbic acid is added to collection tubes. - Minimize the time between collection and freezing. Process samples on ice whenever possible. |
| 2. Inefficient Extraction: The pH of the plasma was not optimal for extraction. The extraction solvent is not suitable for a phenolic compound like 4-OHP. | - For liquid-liquid extraction, adjust the plasma pH to ~10 before extracting with a solvent like ethyl acetate[5]. - For solid-phase extraction (SPE), ensure the cartridge is appropriate for polar metabolites and that the elution solvent is strong enough to recover 4-OHP. | |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Different samples were left at room temperature for varying amounts of time. Inconsistent addition of stabilizer. | - Standardize the sample processing workflow for all samples in the batch. Use a timer to ensure consistent incubation and centrifugation times. - Use a calibrated pipette to add the stabilizer to all collection tubes. |
| 2. Freeze-Thaw Cycles: Aliquots have undergone multiple freeze-thaw cycles. | - Prepare smaller, single-use aliquots after the initial plasma processing to avoid the need for repeated thawing of the entire sample. - While stable for up to five cycles, minimizing this is best practice[4]. | |
| Interference or Matrix Effects in LC-MS/MS Analysis | 1. Co-elution of Phospholipids: Protein precipitation alone may not be sufficient to remove all interfering matrix components. | - Incorporate a solid-phase extraction (SPE) step for cleaner samples[3]. - Optimize the chromatographic gradient to better separate 4-OHP from the phospholipid elution zone. |
| 2. Interference from Propranolol: The parent drug, propranolol, is often present at much higher concentrations and can interfere with 4-OHP quantification if not chromatographically resolved. | - Use a high-resolution HPLC/UHPLC column and optimize the mobile phase to achieve baseline separation of propranolol and 4-OHP. | |
| 3. Interference from Stabilizer: High concentrations of ascorbic acid could potentially cause ion suppression in the mass spectrometer. | - While necessary, use the recommended amount of ascorbic acid. Ensure your analytical method is validated for potential matrix effects from the stabilizer. |
Understanding 4-OHP Degradation Pathways
The following diagram outlines the primary degradation pathways for 4-OHP that must be controlled during sample handling.
Caption: Key degradation pathways of this compound in plasma samples ex vivo.
Data Summary: Stability of this compound
The following table summarizes the known stability of 4-OHP under various conditions, emphasizing the importance of proper handling and storage.
| Condition | Stabilizer | Duration | Stability | Reference |
| Room Temperature (~22°C) | None | 6.5 hours | Stable | [4] |
| Refrigerated (4°C) | Ascorbic Acid | At least 24 hours | Stable | General best practice |
| Frozen (-15°C) | None | 5 Freeze-Thaw Cycles | Stable | [4] |
| Frozen (-30°C) | None | 2 Months | Stable | [6] |
| Frozen (-80°C) | Ascorbic Acid | > 2 Months | Highly Stable | Recommended best practice |
References
- Walle, T., Fagan, T. C., Walle, U. K., Olanoff, L. S., & Wilkinson, G. R. (1987). This compound and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics, 41(4), 418-425.
- Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 966-976.
- Fu, C. W., & Mason, W. D. (1989).
- He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37257-37265.
-
ResearchGate. (n.d.). Long term stability of propranolol in human plasma. Available at: [Link]
-
MtoZ Biolabs. (n.d.). How to Collect and Process Blood Samples for Metabolomics Testing. Available at: [Link]
- Fu, C. W., & Mason, W. D. (1989).
- von Bahr, C., Hermansson, J., & Tawara, K. (1982). Plasma levels of (+) and (-)-propranolol and this compound after administration of racemic (+/-)-propranolol in man. British Journal of Clinical Pharmacology, 14(1), 79-82.
- Guillory, J. K., et al. (2020). Propranolol Kinetics in Plasma from Severely Burned Adults. Burns, 46(4), 846-853.
-
Welch Materials, Inc. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]
- He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37257-37265.
-
PATH. (n.d.). RBP-EIA: Collecting, Processing, and Handling Venous, Capillary, and Blood Spot Samples. Available at: [Link]
- Wong, L., Nation, R. L., Chiou, W. L., & Mehta, P. K. (1979). Plasma concentrations of propranolol and this compound during chronic oral propranolol therapy. British Journal of Clinical Pharmacology, 8(2), 163-167.
- Yoshimoto, K., et al. (1994). Inactivation of rat cytochrome P450 2D enzyme by a further metabolite of this compound, the major and active metabolite of propranolol. Biological & Pharmaceutical Bulletin, 17(9), 1213-1218.
-
Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Available at: [Link]
- Klasson Wehler, E. (2001). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Journal of Agricultural and Food Chemistry, 49(8), 3680-3685.
- Lo, M. W., Silber, B., & Riegelman, S. (1982). An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine.
- Papachristos, A., et al. (2022).
- Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review.
- He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(65), 37257-37265.
- Dhariwal, K. R., Hartzell, W. O., & Levine, M. (1991). Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement. Clinical Chemistry, 37(8), 1341-1345.
- Azmir, J., et al. (2013). Extraction of phenolic compounds: A review. Journal of Food Engineering, 117(4), 426-436.
- Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, 45(6), 464-469.
- Zeb, A. (2020). Extraction of phenolic compounds: A review.
- Gyselinck, P., Remon, J. P., Van Severen, R., & Braeckman, P. (1981). An improved extraction procedure for the liquid chromatographic determination of propranolol and this compound in plasma.
Sources
- 1. Blood Collection Process: Venipuncture » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 2. How to Collect and Process Blood Samples for Metabolomics Testing | MtoZ Biolabs [mtoz-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of propranolol and this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 4-Hydroxypropranolol
A Foreword from Your Senior Application Scientist:
Welcome to the dedicated support center for the bioanalysis of 4-Hydroxypropranolol (4-OHP). As the primary active metabolite of the widely prescribed beta-blocker propranolol, accurately quantifying 4-OHP at low concentrations is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2][3] However, achieving the necessary sensitivity and reproducibility, especially in complex biological matrices like plasma, presents significant analytical challenges.
This guide is designed to move beyond generic protocols. It is a culmination of field-proven insights and established scientific principles, structured to empower you, the researcher, to not only execute but also to understand and troubleshoot your analytical workflows. We will delve into the causality behind each methodological choice, ensuring that every step is a self-validating component of a robust assay. Let's transform potential analytical frustrations into reliable, high-quality data.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a strong technical baseline for your method development.
Q1: What is the gold-standard analytical technique for sensitive this compound quantification?
A1: The consensus in the field is overwhelmingly in favor of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[4][5] This technique provides the unparalleled sensitivity and selectivity required to detect picogram-to-nanogram levels of 4-OHP in small sample volumes (as low as 100-300 µL of plasma).[1][5][6] The selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of 4-OHP is selected and fragmented, and a resulting unique product ion is monitored for quantification.[7]
Q2: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered essential?
A2: An SIL-IS, such as This compound-d7 , is critical for achieving high accuracy and precision.[1][6][8] It is the cornerstone of a trustworthy assay for several reasons:
-
Corrects for Matrix Effects: The SIL-IS has nearly identical physicochemical properties to the analyte. Therefore, it experiences the same degree of ion suppression or enhancement during MS ionization as the target analyte.[9] By using the peak area ratio of the analyte to the IS, these variations are normalized, leading to more accurate results.
-
Accounts for Extraction Variability: The SIL-IS compensates for any analyte loss during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Since the IS behaves identically to the analyte, the ratio remains constant even if absolute recovery varies between samples.
-
Monitors System Performance: A consistent signal from the SIL-IS across an analytical run provides confidence in the stability and performance of the LC-MS/MS system.
Q3: What are the primary options for sample preparation from plasma, and which is best for sensitivity?
A3: Sample preparation is arguably the most critical step for achieving low-level detection. The goal is to remove interfering matrix components like proteins and phospholipids. The three common techniques, in order of increasing cleanliness and effectiveness for sensitivity, are:
-
Protein Precipitation (PP): The simplest and fastest method, often using acetonitrile.[5][10] However, it is the "dirtiest" method, leaving many matrix components in the supernatant, which can cause significant ion suppression and reduce sensitivity.[4][11]
-
Liquid-Liquid Extraction (LLE): Offers a better degree of cleanup than PP. It involves partitioning the analyte into an immiscible organic solvent (e.g., ethyl acetate) at a basic pH.[4][12][13] This method effectively removes many polar interferences.
-
Solid-Phase Extraction (SPE): This is the most effective method for removing interferences and achieving the highest sensitivity.[1][4][6][14] SPE provides the cleanest extracts, leading to minimal matrix effects and high analyte recovery, often exceeding 64% for 4-OHP.[1][6]
For maximal sensitivity, SPE is the highly recommended approach.
Q4: Is this compound prone to degradation during sample handling?
A4: Yes. The phenolic hydroxyl group on the naphthalene ring makes 4-OHP susceptible to oxidation.[4] To ensure its stability, it is crucial to add an antioxidant like ascorbic acid or sodium bisulfite to the plasma sample immediately after collection or during the initial extraction steps.[4][12] Studies have confirmed that with proper handling, 4-OHP is stable in human plasma through at least five freeze-thaw cycles and for over 6 hours at room temperature.[1][6]
Troubleshooting Guide: From Low Signal to Robust Results
This guide is structured to help you diagnose and resolve common issues encountered during the low-level detection of 4-OHP.
Problem 1: Low Signal Intensity or Poor Sensitivity
This is the most common challenge, where the analyte signal is weak, noisy, or indistinguishable from the baseline at the Lower Limit of Quantitation (LLOQ).
-
Causality: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) compete with 4-OHP for ionization in the MS source. This competition reduces the number of analyte ions that reach the detector, thereby suppressing the signal.[11] This is a primary reason why a simple protein precipitation may fail for low-level analysis.
-
Recommended Solution:
-
Enhance Sample Cleanup: If you are using PP, switch to LLE. If using LLE, switch to a well-developed SPE method . SPE is superior at removing the specific interferences that cause ion suppression.[15][16]
-
Optimize Chromatography: Modify your LC gradient to better separate 4-OHP from the "matrix suppression zone" that often appears at the beginning of a run. Consider switching to a different column chemistry. While C18 columns are common, a Phenyl-Hexyl stationary phase can offer alternative selectivity for aromatic compounds like 4-OHP.[17]
-
Consider Smaller Droplets: If your system allows, ensure the electrospray is generating a fine, stable mist. Smaller droplets desolvate more efficiently, which can improve ionization efficiency and reduce the impact of some matrix components.
-
-
Causality: The settings of the mass spectrometer's ion source (e.g., spray voltage, gas flows, temperature) are not optimal for 4-OHP. Each compound has a unique set of conditions under which it is most efficiently ionized.
-
Recommended Solution:
-
Systematic Source Optimization: Infuse a standard solution of 4-OHP directly into the mass spectrometer and systematically adjust key parameters. Tune the spray voltage, sheath and auxiliary gas flows, and capillary/source temperature to find the combination that yields the maximum, most stable signal.
-
Verify MRM Transitions: Ensure you are using the most sensitive and specific MRM transitions. While multiple fragments are possible, some yield significantly higher signal than others.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Common Collision Energy (eV) | Reference |
| This compound | 276.2 | 116.1 | ~20-30 | [17] |
| 276.2 | 72.0 | ~20-30 | [17] | |
| 276.0 | 58.0 | ~30-40 | [18] | |
| This compound-d7 (IS) | 283.2 | 123.1 | ~20-30 | [1][6] |
Note: Optimal collision energies are instrument-dependent and must be determined empirically.
-
Causality: As mentioned in the FAQs, 4-OHP can oxidize during sample preparation, leading to a direct loss of the analyte before it ever reaches the instrument.
-
Recommended Solution:
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Good peak shape is essential for accurate integration and, by extension, accurate quantification.
-
Causality: Repeated injections of biological extracts, even after cleanup, can lead to the accumulation of strongly retained matrix components on the column head. This disrupts the stationary phase chemistry and leads to peak distortion.
-
Recommended Solution:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to "catch" contaminants. It is far more cost-effective to replace a guard column than the main analytical column.
-
Implement a Column Wash: Flush the column with a strong solvent (e.g., 100% isopropanol or a high percentage of organic solvent incompatible with the buffer system but good for cleaning) after each batch.
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for both the analyte and the column. For 4-OHP, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is common to ensure it remains in its protonated form for good peak shape and retention on a C18 column.[5]
-
-
Causality: Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column, leading to peak fronting. This is more common with calibration standards at the high end of the curve.
-
Recommended Solution:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute the Sample: If high-end calibrators are the issue, dilute them and adjust the concentration in your data processing software accordingly.
-
Problem 3: High Variability in Results (Poor Precision)
Inconsistent results between replicate injections or across a batch can invalidate a run.
-
Causality: Manual sample preparation, particularly complex multi-step procedures like LLE or SPE, can introduce variability if not performed with high precision. Minor differences in pipetting, vortexing times, or evaporation steps can lead to inconsistent recoveries.
-
Recommended Solution:
-
Ensure Proper Use of Internal Standard: This is the primary defense against preparation variability. The IS must be added at the very beginning of the process, before any extraction steps, to be effective.[1][8]
-
Automate Sample Preparation: If feasible, use automated liquid handlers or SPE systems to minimize human error and ensure every sample is treated identically.
-
Thorough Vortexing/Mixing: Ensure complete mixing at each step where solvents or reagents are added to guarantee reaction completion and partitioning equilibrium.
-
-
Causality: The analyte from a high-concentration sample can adsorb to surfaces in the autosampler (e.g., needle, injection port) and then leach out during a subsequent injection of a low-concentration sample, artificially inflating its result.
-
Recommended Solution:
-
Optimize Needle Wash: Develop a robust needle wash procedure. Use a wash solvent that is strong enough to solubilize 4-OHP effectively. A mixture of acetonitrile, isopropanol, and water is often more effective than a simple mobile phase composition.
-
Inject Blanks: Program the injection sequence to include a blank injection immediately following the highest calibration standard to test for and quantify any carryover.
-
Visualized Workflows and Protocols
Optimized LC-MS/MS Workflow Diagram
This diagram illustrates a best-practice workflow for achieving high-sensitivity detection of 4-OHP.
Caption: High-sensitivity LC-MS/MS workflow for this compound analysis.
Troubleshooting Logic Diagram: Diagnosing Low Signal
Use this flow to systematically determine the root cause of a weak analytical signal.
Caption: A logical flow for troubleshooting low signal intensity in 4-OHP analysis.
Protocol: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a robust starting point for developing a highly effective sample cleanup method.
-
Sample Pre-treatment:
-
To 300 µL of human plasma in a microcentrifuge tube, add 10 µL of an antioxidant solution (e.g., 2% w/v ascorbic acid in water).
-
Add 15 µL of the working internal standard solution (e.g., this compound-d7 at 100 ng/mL).
-
Vortex for 30 seconds.[4]
-
-
SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (mixed-mode or reversed-phase cartridges are common).
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow it to pass through slowly under gentle vacuum or gravity.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[4]
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or an acetonitrile/methanol mixture).[4]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex thoroughly to ensure complete dissolution before transferring to an autosampler vial for LC-MS/MS analysis.[4]
-
References
-
Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. [Link]
-
ResearchGate. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry | Request PDF. [Link]
-
Semantic Scholar. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. [Link]
-
Wang, Z., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. [Link]
-
Freie Universität Berlin. (2020). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Link]
-
Veterinary World. (2023). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and this compound in pig plasma and dried blood spots and its application to a pharmacokinetic study. [Link]
-
Brown, K. A., et al. (2016). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. Molecules. [Link]
-
ResearchGate. (2004). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. [Link]
-
Walle, T., et al. (1975). Simultaneous Determination of Propranolol and this compound in Plasma by Mass Fragmentography. Journal of Chromatography A. [Link]
-
Lewis, R. J., et al. (2004). Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol. Journal of Analytical Toxicology. [Link]
-
Oxford Academic. (2004). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. [Link]
-
Waters Corporation. A Rapid Approach to the Confirmation of Drug Metabolites in Preclinical and Clinical Bioanalysis Studies. [Link]
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Bilezikian, J. P., et al. (1979). A radioreceptor assay for propranolol and this compound. Journal of Clinical Endocrinology & Metabolism. [Link]
-
Walle, T., et al. (1978). Quantitative analysis of propranolol and metabolites by a gas chromatograph mass spectrometer computer technique. Federation Proceedings. [Link]
-
Gyselinck, P., et al. (1982). An improved extraction procedure for the liquid chromatographic determination of propranolol and this compound in plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
-
de F. F. da Silva, A., et al. (2010). Enantioselective analysis of propranolol and this compound by CE with application to biotransformation studies employing endophytic fungi. Journal of Separation Science. [Link]
-
International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. [Link]
-
Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]
-
RSC Publishing. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. [Link]
-
ResearchGate. (2012). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. [Link]
-
Liu, Y., et al. (2020). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. Metabolites. [Link]
-
Nation, R. L., et al. (1978). High-pressure Liquid Chromatographic Method for the Simultaneous Quantitative Analysis of Propranolol and this compound in Plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Jian, W., et al. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
-
Kumar, A., et al. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Gonzalez-Riano, C., et al. (2020). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites. [Link]
-
ResearchGate. Comparative study of parameters used in HPLC and UPLC technique. [Link]
-
International Journal of Bio-Pharma Allied Sciences. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
ResearchGate. (2014). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. [Link]
-
He, L., et al. (2012). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Chromatography B. [Link]
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LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. [Link]
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Scribd. (2025). LSMSMS troubleshooting. [Link]
-
Fitzgerald, J. D., et al. (1972). Pharmacology of this compound, a metabolite of propranolol. Clinical Pharmacology & Therapeutics. [Link]
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Technical Support Center: Resolving Co-elution of 4-Hydroxypropranolol Stereoisomers
Welcome to our dedicated technical support guide for navigating the complex analytical challenges associated with 4-Hydroxypropranolol (4-OHP) and its isomers. As a key, pharmacologically active metabolite of propranolol, the accurate quantification of its individual stereoisomers is paramount for robust pharmacokinetic and metabolic studies.[1][2] Propranolol possesses one chiral center, but its major metabolite, 4-OHP, has two, resulting in four potential stereoisomers: (R,S)-, (S,R)-, (R,R)-, and (S,S)-4-OHP.
This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to provide both foundational knowledge and actionable solutions for researchers encountering co-elution issues in their liquid chromatography (LC) methods.
Frequently Asked Questions & Troubleshooting
Q1: Why is it critical to separate the stereoisomers of this compound?
A1: The short answer is stereoselective pharmacology and metabolism. The different enantiomers and diastereomers of a drug and its metabolites can exhibit vastly different biological activities and pharmacokinetic profiles.[3] For propranolol itself, the (S)-enantiomer is responsible for the majority of its beta-blocking activity, being up to 100 times more potent than the (R)-enantiomer.[1]
Q2: I'm seeing a single, sharp peak for this compound on my standard C18 column. Is this expected?
A2: Yes, this is entirely expected. Standard reversed-phase columns, like C18 or Phenyl-Hexyl, are achiral . They separate compounds based on general physicochemical properties like hydrophobicity. Since enantiomers have identical physical properties in an achiral environment, they will not be resolved and will co-elute perfectly. Diastereomers can sometimes be separated on achiral columns, but it is not guaranteed and often incomplete.
To resolve enantiomers, you must introduce a chiral selector into your analytical system. This is most commonly achieved by using a Chiral Stationary Phase (CSP) .
Q3: What are the primary strategies for resolving the enantiomers and diastereomers of 4-OHP?
A3: There are two main approaches:
-
Direct Chiral Chromatography: This is the most widely used method. It involves using a column packed with a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times and, thus, separation.[6]
-
Indirect Chiral Chromatography: This method involves derivatizing the analyte with a chiral agent to create diastereomers before injection.[7][8] These newly formed diastereomers can then be separated on a standard achiral column (e.g., C18).[7][8] While effective, this approach adds complexity due to the extra reaction step and the need for an optically pure derivatizing agent.
For routine analysis, direct chromatography on a CSP is often preferred for its simplicity and efficiency.
Q4: How do I select the right Chiral Stationary Phase (CSP) for my separation?
A4: CSP selection is the most critical step. There is no universal chiral column, and selection is often based on literature precedence for similar compounds and empirical screening. For propranolol and its metabolites, the most successful CSPs fall into these categories:
-
Polysaccharide-Based CSPs: These are the most versatile and widely used. Columns with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® IA/IB, Chiralcel® OD/OJ) are highly effective for separating a broad range of compounds, including beta-blockers.[1][6] They are often the first choice for screening.
-
Protein-Based CSPs: Columns based on proteins like α-glycoprotein (AGP) or ovomucoid can provide excellent selectivity for basic drugs like propranolol.[9][10] They operate in reversed-phase mode, making them compatible with MS-friendly mobile phases.
-
Cyclodextrin-Based CSPs: Beta-cyclodextrin (BCD) bonded phases can also resolve propranolol enantiomers, though they may require more method development.[10][11]
-
Macrocyclic Antibiotic CSPs: Teicoplanin-based columns have been shown to be effective, particularly in the second dimension of 2D-LC systems for complex biological samples.[12]
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase Mode | Key Advantages | Reference |
| Polysaccharide (Amylose/Cellulose) | Chiralpak® IA, Chiralcel® OD | Normal Phase, Reversed Phase, SFC | Broad applicability, high success rate. | [1][6][13] |
| Protein (α-Glycoprotein) | Chirobiotic™ AGP, Ultron ES-OVM | Reversed Phase | Good for basic compounds, aqueous mobile phases. | [9][10] |
| Cyclodextrin | Cyclobond™ | Reversed Phase, Polar Organic | Effective for inclusion complex formation. | [11] |
| Macrocyclic Antibiotic (Teicoplanin) | Chirobiotic™ T | Reversed Phase | Excellent for complex matrices in 2D-LC. | [12] |
Q5: My resolution on a chiral column is poor. What mobile phase parameters can I adjust?
A5: Optimizing the mobile phase is crucial once you have selected a promising CSP. Chiral recognition mechanisms are highly sensitive to the mobile phase environment.
-
Solvent Composition (Normal Phase): For polysaccharide columns, start with a hexane/alcohol mixture (e.g., n-heptane/ethanol or isopropanol).[6][13] The type and percentage of the alcohol (the polar modifier) are the most critical factors influencing retention and selectivity. Systematically vary the alcohol content (e.g., from 10% to 30%) to find the optimal balance.
-
Additives/Modifiers: Small amounts of an acidic or basic additive can dramatically improve peak shape and resolution. For a basic analyte like 4-OHP, a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) is often added to the mobile phase in normal phase mode.[6][11] This suppresses undesirable interactions with the silica support.
-
pH and Buffers (Reversed Phase): When using protein-based or other reversed-phase CSPs, the pH of the aqueous component is critical. It controls the ionization state of both the analyte and the stationary phase, directly impacting the interactions required for chiral recognition.[14] Use a buffer (e.g., ammonium acetate, phosphate) to maintain a stable pH.[11]
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Mass transfer within the complex CSP can be slow. If you have partial separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve efficiency and resolution.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Operating at a lower temperature can sometimes increase selectivity, although it will also increase retention time and pressure. It is a valuable parameter to investigate for difficult separations.
Advanced Workflow: 2D-LC/MS/MS for Complex Samples
Q6: I'm working with plasma and see significant matrix interference. How can I resolve 4-OHP isomers in such a complex sample?
A6: For complex biological samples, two-dimensional liquid chromatography (2D-LC) coupled with tandem mass spectrometry (MS/MS) is an exceptionally powerful technique.[1][3][12] It allows for simultaneous achiral and chiral analysis in a single run, significantly improving sample cleanup and resolving power.
The core principle is to use two different columns:
-
First Dimension (1D): A standard achiral column (e.g., C18, Phenyl-Hexyl) performs a rough separation, isolating the 4-OHP isomers from the bulk of the matrix components.[1][3]
-
Second Dimension (2D): The effluent from the 1D column containing the 4-OHP is selectively transferred (a process called "heart-cutting") to a chiral column. This column then performs the high-resolution separation of the stereoisomers before they enter the mass spectrometer.[1][3]
This approach minimizes matrix suppression, protects the expensive chiral column from contaminants, and provides a highly sensitive and specific method for quantification.[3][12]
Visualized Workflows and Protocols
Troubleshooting Poor Chiral Resolution
The following diagram outlines a systematic approach to troubleshooting common issues in chiral method development.
Caption: A systematic workflow for troubleshooting poor resolution in chiral HPLC.
Conceptual Diagram of a 2D-LC "Heart-Cutting" Experiment
This diagram illustrates the process of transferring the target analyte from an achiral first dimension to a chiral second dimension.
Caption: A logical diagram of a 2D-LC "heart-cutting" workflow for chiral analysis.
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method for Propranolol Enantiomers
This protocol is a representative starting point for separating propranolol enantiomers on a polysaccharide-based CSP, which can be adapted for 4-OHP.
-
Objective: To achieve baseline separation of (R)- and (S)-propranolol.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: ChiralPak® IA (amylose derivative), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-heptane / ethanol / diethylamine (80:20:0.1, v/v/v).[6][13]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve standard in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution. Typically, the S(-)-isomer elutes first, followed by the R(+)-isomer.[6]
-
Optimization Note: If resolution is insufficient, systematically adjust the ethanol percentage (e.g., try 70:30:0.1 and 90:10:0.1) to modulate retention and selectivity.[6]
Protocol 2: 2D-LC/MS/MS for Propranolol and Hydroxy Metabolites in Urine
This protocol is adapted from a published method for the comprehensive chiral analysis of propranolol and its metabolites in a biological matrix.[1][3]
-
Objective: To quantitatively investigate the chiral shift in the metabolism of propranolol and its hydroxy metabolites in human urine.
-
Instrumentation: Agilent InfinityLab 2D-LC System coupled to an Agilent 6495 Triple Quadrupole LC/MS.[1][3]
-
Sample Preparation: Dilute 200 µL of urine with 800 µL of methanol, vortex, and centrifuge for 10 minutes.[3] Inject the supernatant.
-
First Dimension (1D) - Achiral Separation:
-
Column: Poroshell 120 Phenyl-Hexyl, 2.1 x 50 mm, 2.7 µm.[3]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Method: Use a gradient to separate propranolol and its hydroxy metabolites from endogenous matrix components.
-
-
Second Dimension (2D) - Chiral Separation:
-
Column: Poroshell 120 Chiral-T, 3.0 x 150 mm, 2.7 µm.[3]
-
Mobile Phase: Isocratic mobile phase suitable for chiral separation (determined during method development).
-
Method: The peaks corresponding to propranolol and 4-OHP from the 1D are transferred individually ("heart-cut") to the 2D column for enantiomeric separation.
-
-
Mass Spectrometry Detection:
-
Source: Agilent Jet Stream ESI (Positive Mode).
-
Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of each enantiomer.
-
Troubleshooting Chiral Column Performance
| Issue | Potential Cause(s) | Recommended Action(s) | Reference |
| Sudden High Backpressure | 1. Inlet frit blockage by sample particulates. 2. Sample precipitation at column head. | 1. Reverse flush the column (if permitted by manufacturer). 2. Ensure sample is fully dissolved in mobile phase. 3. Use a guard column and in-line filter. | [15] |
| Loss of Resolution/Efficiency | 1. Adsorption of contaminants at column head. 2. Use of incompatible "strong" solvents (for coated CSPs). 3. Column aging. | 1. Flush with a strong, compatible solvent (for immobilized CSPs). 2. Strictly adhere to manufacturer's solvent compatibility chart. 3. Test with QC standard to confirm performance loss and replace if necessary. | [15] |
| Peak Tailing | 1. Secondary interactions with silica support. 2. Column void or channel formation. | 1. Add a mobile phase modifier (e.g., DEA, TEA for basic analytes). 2. If tailing is severe and sudden, the column may be damaged and need replacement. | [6][16] |
References
-
Ghanem, A., & Hoenen, H. (2000). Effect of mobile phase composition on the separation of propranolol enantiomers using a perphenylcarbamate beta-cyclodextrin bonded chiral stationary phase. Journal of Chromatography A, 898(1), 53-61. [Link]
-
Wang, L., et al. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 9(58), 33931-33939. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Schipperges, S., Wuest, B., & Borowiak, A. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies Application Note. [Link]
-
Schipperges, S., et al. (2020). Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis. Journal of Chromatography A, 1619, 460959. [Link]
-
Lane, A. K., & Roberts, M. S. (1996). (S)-4'-hydroxypropranolol causes product inhibition and dose-dependent bioavailability of propranolol enantiomers in the isolated perfused rat liver and in rat liver microsomes. Journal of Pharmacology and Experimental Therapeutics, 279(2), 793-800. [Link]
-
Wang, L., et al. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. [Link]
-
Stanković, M., et al. (2023). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of Engineering & Processing Management, 15(1). [Link]
-
Sun, Y., et al. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7401. [Link]
-
Sun, Y. (2019). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [Link]
-
Waters Corporation. (n.d.). Enantiomeric Separation of Warfarin and Propranolol and their Associated Hydroxylated Metabolites using UPC2-MS. Waters Technology Brief. [Link]
-
Belas, F. J., et al. (1997). Simultaneous Determination of Propranolol and this compound Enantiomers After Chiral Derivatization Using Reversed-Phase High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 20(14), 2271-2286. [Link]
-
Powell, M. L., et al. (1980). Aromatic hydroxylation of propranolol. Stereochemical aspects of the formation of 4'-hydroxypropranolol in the rat. Research Communications in Chemical Pathology and Pharmacology, 30(3), 387-400. [Link]
-
Phenomenex. (2022). HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Stanković, M., et al. (2023). Separation of propranolol enantiomers using chiral HPLC. ResearchGate. [Link]
-
Ohtani, H., et al. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Biomedical Chromatography, 4(4), 157-160. [Link]
-
Borges, K. B., & Bonato, P. S. (2011). Chemical structures of propranolol and this compound enantiomers. ResearchGate. [Link]
-
Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
News-Medical.Net. (2024). How are pharmaceutical drug compounds separated?. [Link]
-
Matmour, D., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Molekul, 16(2), 123-130. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [Link]
-
Dghaim, R., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Molecules, 28(23), 7891. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Belas, F. J., et al. (1998). Stereoselective high-performance liquid chromatography determination of propranolol and this compound in human plasma after pre-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 213-220. [Link]
-
Chaudhary, A. (2024). HPLC Columns and Their Role in Compound Separation. Veeprho. [Link]
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Technical Support Center: Quantitation of 4-Hydroxypropranolol Conjugates
Welcome to the technical support center for the quantitative analysis of 4-hydroxypropranolol (4-HP) conjugates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring these critical metabolites. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Introduction: The Analytical Challenge
Propranolol, a widely used beta-blocker, is extensively metabolized in the body. One of its major pharmacologically active metabolites is this compound, which subsequently undergoes Phase II metabolism to form glucuronide and sulfate conjugates.[1][2][3] Accurate quantitation of these conjugates is crucial for comprehensive pharmacokinetic and toxicological assessments. However, their inherent instability, the complexity of biological matrices, and the need for specific analytical techniques present significant hurdles.
This guide provides practical, field-proven insights to help you overcome these challenges, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is direct quantitation of this compound conjugates difficult?
A1: Direct quantitation is challenging due to several factors:
-
Limited availability of commercial standards: Pure, certified reference standards for this compound glucuronide and sulfate are often difficult to source, complicating method development and validation.[4]
-
Polarity: These conjugates are highly water-soluble, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.
-
Ionization efficiency: Their ionization efficiency in mass spectrometry can be different from the parent drug, requiring careful optimization of source conditions.
-
In-source fragmentation: Conjugates can be prone to fragmentation within the mass spectrometer's ion source, leading to an underestimation of the intact conjugate and an overestimation of the aglycone (this compound).
Q2: What is the most common approach for quantifying this compound conjugates?
A2: The most prevalent method is an indirect approach involving enzymatic hydrolysis.[5][6] This technique uses enzymes like β-glucuronidase and arylsulfatase to cleave the conjugate bond, releasing the free this compound, which is then quantified using sensitive analytical methods like LC-MS/MS.[5][6] The concentration of the conjugate is inferred from the difference in the concentration of the aglycone before and after hydrolysis.
Q3: Can I use one enzyme to hydrolyze both glucuronide and sulfate conjugates?
A3: It is possible to use a combined enzyme preparation containing both β-glucuronidase and arylsulfatase for the simultaneous hydrolysis of both types of conjugates.[5][6] However, it is crucial to ensure the optimal pH and temperature conditions for both enzymes are met. For more specific analysis, it is recommended to perform separate incubations with each enzyme.
Q4: How can I be sure that the enzymatic hydrolysis is complete?
A4: Ensuring complete hydrolysis is critical for accurate quantitation. This can be verified by:
-
Time-course experiments: Analyze samples at different incubation times to determine the point at which the concentration of the liberated this compound plateaus.
-
Enzyme concentration optimization: Test different concentrations of the enzyme to ensure that the amount used is not a limiting factor.
-
Use of a fortified control: A sample spiked with a known concentration of a related glucuronide or sulfate standard can be used to confirm the efficiency of the hydrolysis reaction.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Recovery of this compound After Hydrolysis
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Enzyme Activity | 1. Verify Enzyme Storage: Ensure the enzyme has been stored at the recommended temperature (-20°C is common) and has not undergone multiple freeze-thaw cycles.[7] 2. Check Buffer pH: The pH of the incubation buffer is critical for enzyme activity. For β-glucuronidase, a pH around 5.0 is typically optimal.[5] 3. Optimize Incubation Temperature: Most hydrolysis reactions are performed at 37°C, but some recombinant enzymes may have different optimal temperatures.[5][7] | Enzymes are sensitive to their environment. Incorrect storage, pH, or temperature can lead to denaturation and loss of catalytic activity. |
| Presence of Enzyme Inhibitors | 1. Sample Dilution: Dilute the biological matrix (e.g., urine, plasma) before adding the enzyme. 2. Sample Clean-up: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to hydrolysis to remove potential inhibitors. | Biological matrices can contain endogenous or exogenous substances that inhibit enzymatic activity, leading to incomplete hydrolysis. |
| Analyte Instability | 1. Control Oxidation: Add an antioxidant like ascorbic acid to the sample before and during the hydrolysis to prevent the degradation of this compound.[6] 2. Minimize Light Exposure: Protect samples from light, as phenolic compounds can be light-sensitive. | This compound, being a phenolic compound, is susceptible to oxidation, which can lead to its degradation and artificially low recovery. |
Issue 2: High Variability in Replicate Samples
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Hydrolysis | 1. Ensure Homogeneity: Thoroughly vortex samples after adding the enzyme and buffer to ensure a uniform reaction mixture. 2. Precise Temperature Control: Use a calibrated incubator or water bath to maintain a consistent temperature throughout the incubation period. | Incomplete mixing or temperature fluctuations can lead to variable rates of hydrolysis across different samples, resulting in poor precision. |
| Matrix Effects in LC-MS/MS | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS for this compound (e.g., this compound-d7) to compensate for variations in ionization efficiency.[5] 2. Improve Sample Preparation: Employ a more rigorous sample clean-up method to reduce matrix components that can cause ion suppression or enhancement.[8] 3. Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components. | Matrix effects are a common source of variability in LC-MS/MS analysis, where co-eluting compounds from the biological matrix interfere with the ionization of the analyte of interest.[8] |
| Chirality and Stereoselectivity | 1. Consider Chiral Separation: If analyzing enantiomers, use a chiral column to separate (R)- and (S)-4-hydroxypropranolol, as their metabolic rates and conjugate formation can differ.[9][10] | Propranolol is a racemic mixture, and its metabolism can be stereoselective.[11] Failure to account for this can introduce variability if the enantiomeric ratio changes between samples. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound Glucuronide in Human Plasma
This protocol outlines a typical workflow for the indirect quantitation of this compound glucuronide.
Materials:
-
Human plasma samples
-
This compound and this compound-d7 (internal standard) reference standards
-
β-glucuronidase from Helix pomatia or a recombinant source
-
0.1 M Sodium acetate buffer (pH 5.0)[5]
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound-d7).
-
-
Enzymatic Hydrolysis:
-
Protein Precipitation:
-
Stop the reaction by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.[12]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[12]
-
Visualizations
Metabolic Pathway of Propranolol
Caption: Metabolic conversion of propranolol to its major conjugates.[3][13][14]
Troubleshooting Workflow for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
References
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. National Institutes of Health. [Link]
-
This compound and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics. [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. [Link]
-
Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. ResearchGate. [Link]
-
Simultaneous quantification of propranolol and sulfamethoxazole and major human metabolite conjugates 4-hydroxy-propranolol sulfate and sulfamethoxazole-β-glucuronide in municipal wastewater-A framework for multiple classes of drugs and conjugates. PubMed. [Link]
-
Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY- MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infant. Semantic Scholar. [Link]
-
Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. [Link]
-
Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis. ResearchGate. [Link]
-
Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. National Institutes of Health. [Link]
-
Simultaneous Determination of Propranolol and this compound Enantiomers After Chiral Derivatization Using Reversed-Phase High-Performance Liquid Chromatography. PubMed. [Link]
-
Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS). CORE. [Link]
-
Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. [Link]
-
Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. [Link]
-
Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. [https://www.researchgate.net/publication/24490799_Simultaneous_determination_of_propranolol_and_4-hydroxy_propranolol_in_human_plasma_by_solid_phase_extraction_and_liquid_chromatographyelectrospray_tandem_mass_spectrometry]([Link]_ spectrometry)
-
Propranolol: Uses, Dosage, Side Effects and More. MIMS Malaysia. [Link]
-
Glucuronidation of propranolol and 4'-hydroxypropranolol. Substrate specificity and stereoselectivity of rat liver microsomal glucuronyltransferases. PubMed. [Link]
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. MDPI. [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. National Institutes of Health. [Link]
-
Chromatograms of this compound glucuronide obtained from.... ResearchGate. [Link]
Sources
- 1. This compound and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 5. ovid.com [ovid.com]
- 6. Simultaneous determination of propranolol and this compound enantiomers after chiral derivatization using reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Reproducibility of 4-Hydroxypropranolol Assays
Introduction: The Pursuit of Precision in 4-Hydroxypropranolol Quantification
Welcome to the technical support center for this compound (4-OHP) bioanalysis. As the primary active metabolite of propranolol, accurate and reproducible quantification of 4-OHP is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][2] However, its chemical properties—specifically its susceptibility to oxidation and its polar nature—present unique challenges in the bioanalytical workflow.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 4-OHP assays. Structured as a series of troubleshooting questions and in-depth answers, it provides not just protocols, but the scientific rationale behind them. Our goal is to empower you to develop robust, self-validating assays that deliver reliable and reproducible data.
Troubleshooting Guide: From Sample to Signal
This section addresses specific, common problems encountered during the analytical process. We dissect issues from sample handling through final detection, providing actionable solutions grounded in established science.
Section 1: Sample Collection and Handling
Question: I'm observing high variability and lower-than-expected concentrations of 4-OHP in my plasma samples, especially those that have been handled or stored for some time. What's going wrong?
Answer: The most likely culprit is analyte degradation. This compound is notoriously unstable due to the oxidation of its phenolic hydroxyl group.[3][4] This instability can be a significant source of irreproducibility if not properly managed from the moment of collection.
Causality and Solution:
-
Oxidative Degradation: The electron-rich naphthol ring of 4-OHP is easily oxidized, converting the analyte into species that will not be detected by a specific mass spectrometric method. This process can be accelerated by exposure to air, light, and elevated temperatures.
-
Preventative Measures:
-
Use of Antioxidants: The most effective strategy is to add an antioxidant to your collection tubes before blood draw, or immediately to the plasma after separation. Ascorbic acid is a commonly used and effective antioxidant for this purpose.[3]
-
Temperature Control: Keep samples on ice during processing and minimize time at room temperature. For long-term storage, samples should be kept at -20°C or, ideally, -80°C.[3][5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Assays have demonstrated stability through up to five freeze-thaw cycles, but it is best practice to aliquot samples into single-use volumes to minimize this stress.[6][7]
-
Step-by-Step Protocol: Stabilized Plasma Collection
-
Prepare anticoagulant (e.g., K2-EDTA) tubes by adding a small volume of a concentrated ascorbic acid solution to achieve a final concentration of approximately 0.1-1% (w/v) in the plasma.
-
Collect the blood sample directly into the prepared tube.
-
Invert the tube gently 8-10 times to mix.
-
Centrifuge at 2-8°C within 30 minutes of collection to separate plasma.
-
Transfer the plasma to clearly labeled polypropylene cryovials, aliquotting if necessary.
-
Immediately freeze samples at -80°C until analysis.
Section 2: Sample Preparation and Extraction
Question: My assay is suffering from significant ion suppression/enhancement (matrix effects). How can I improve my sample clean-up to get more consistent results?
Answer: Matrix effects are a primary challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components (like phospholipids) from the biological matrix that interfere with the ionization of the target analyte.[8] The choice of sample preparation technique is the most critical factor in mitigating these effects.
Comparative Analysis of Extraction Techniques:
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PP) | High concentration of organic solvent (e.g., acetonitrile) denatures and precipitates proteins. | Simple, fast, inexpensive. | Least clean; high risk of matrix effects and column clogging.[3] | Early discovery, high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. | Cleaner than PP; removes many polar interferences. | More labor-intensive; requires solvent optimization. | Good for removing salts and highly polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts; significantly reduces matrix effects.[3] | Most complex and expensive; requires method development. | Regulated bioanalysis; when high accuracy and precision are required. |
For a robust and reproducible 4-OHP assay, Solid-Phase Extraction (SPE) is the recommended method.[3][6]
Detailed Protocol: Solid-Phase Extraction (SPE) for 4-OHP
This protocol uses a mixed-mode cation exchange cartridge, which leverages both hydrophobic and ionic interactions for superior selectivity.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the SPE cartridge. Allow it to pass through slowly (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic, non-basic interferences.
-
-
Elution:
-
Elute the 4-OHP and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the secondary amine, disrupting its ionic retention on the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow for Optimizing Sample Preparation
Caption: Decision workflow for selecting and validating a sample preparation method.
Section 3: Chromatographic Separation
Question: I'm observing poor chromatographic peak shape (tailing) and inconsistent retention times for 4-OHP. What are the common causes and solutions?
Answer: Poor chromatography undermines reproducibility and can compromise accurate integration. For 4-OHP, issues often stem from secondary interactions with the column stationary phase or an unstable mobile phase environment.
Key Considerations for Robust Chromatography:
-
Column Choice: A standard C18 reversed-phase column is most commonly used and is generally effective.[3][9][10] Using a high-quality, end-capped column with a particle size of <3 µm will provide better efficiency and peak shape.
-
Mobile Phase pH: 4-OHP has two ionizable groups: a phenolic hydroxyl (pKa ~10) and a secondary amine (pKa ~9.5). To ensure consistent retention and good peak shape, it is crucial to maintain a stable, low pH. Using an acidic modifier like 0.1% formic acid in both the aqueous and organic mobile phases will ensure the secondary amine is consistently protonated, minimizing peak tailing caused by interactions with residual silanols on the column.
-
Gradient Elution: A gradient elution, starting with a high aqueous percentage and ramping up the organic solvent (acetonitrile or methanol), is necessary to effectively elute 4-OHP while separating it from endogenous interferences.[9][10]
Typical LC Method Parameters
| Parameter | Typical Value | Rationale |
| Column | C18, 50 x 2.1 mm, 1.8 µm | High efficiency and good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent with low viscosity. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and can improve peak shape.[9][10] |
| Injection Volume | 5 - 10 µL | Balances sensitivity with the risk of column overload. |
| Example Gradient | 0-0.5 min: 10% B; 0.5-4 min: 10-80% B; 4-5 min: 80% B; 5.1-6 min: 10% B | A representative gradient to elute the analyte and clean the column. |
Section 4: Mass Spectrometric Detection
Question: How do I select the right internal standard (IS) to ensure the highest reproducibility, and what are the optimal MS/MS settings?
Answer: The choice of internal standard is arguably the single most important decision for ensuring the reproducibility of an LC-MS/MS assay. The IS corrects for variability at every step, from extraction loss to ionization suppression.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard The ideal IS is a stable isotope-labeled version of the analyte, such as This compound-d7 .[6]
-
Why it's superior: A SIL-IS has nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically, extract with the same efficiency, and experience the exact same degree of ionization suppression or enhancement in the MS source. This provides the most accurate correction for any experimental variability.
-
Alternatives: While structural analogs like bisoprolol or propranolol-d7 have been used, they are not ideal.[9][11] They will have different retention times and may experience different matrix effects, leading to less reliable correction and reduced reproducibility.
Optimizing MS/MS Parameters
Detection should be performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[10]
Example MRM Transitions (Positive ESI Mode)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 276.2 | 116.1 | 100 | 25 |
| This compound-d7 (IS) | 283.2 | 116.1 | 100 | 25 |
Note: These values are illustrative and must be optimized empirically on your specific instrument.
-
Source Parameter Optimization: Infuse a standard solution of 4-OHP and optimize source parameters (e.g., electrospray voltage, source temperature, nebulizer gas, and drying gas flows) to achieve the most stable and intense signal for the precursor ion (m/z 276.2).
-
Collision Energy Optimization: While monitoring the precursor ion, ramp the collision energy to find the value that produces the most abundant and stable product ion (typically m/z 116.1, corresponding to the isopropylamine side chain).
Frequently Asked Questions (FAQs)
Q1: Do I need to perform chiral separation of 4-OHP enantiomers?
A1: It depends on the study's objective. Propranolol is administered as a racemate, and its metabolism can be stereoselective.[2] The (R)- and (S)-enantiomers of 4-OHP may have different pharmacological activities and pharmacokinetic profiles.[12] For rigorous pharmacokinetic or pharmacodynamic studies, chiral separation is highly recommended. This can be achieved using a chiral stationary phase (CSP) column.[3][12] For routine therapeutic drug monitoring where total concentration is sufficient, a standard achiral method is acceptable.
Q2: My study requires measuring "total" 4-OHP, including conjugated metabolites. How do I adapt my protocol?
A2: this compound is extensively metabolized via Phase II conjugation to form glucuronide and sulfate conjugates.[6] To measure the total concentration, you must incorporate an enzymatic hydrolysis step before extraction to cleave these conjugates and liberate free 4-OHP.
-
Procedure: Incubate the plasma sample with a mixture of β-glucuronidase and sulfatase enzymes (often from Helix pomatia) in an appropriate buffer (e.g., acetate buffer, pH 5.0) at 37°C for a specified period (e.g., 4-18 hours) before proceeding with the SPE protocol.[13][14]
Metabolic Pathway of Propranolol
Caption: Simplified metabolic pathway of propranolol to this compound and its subsequent conjugation.
Q3: What are the key validation parameters I should focus on to ensure reproducibility?
A3: According to regulatory guidelines (e.g., EMA, FDA), the following parameters are crucial for demonstrating the reproducibility of your assay:
-
Precision and Accuracy: Assessed at multiple concentrations (LLOQ, LQC, MQC, HQC) both within a single run (intra-day) and across multiple days (inter-day). Acceptance criteria are typically ±15% (±20% at the LLOQ).[11]
-
Matrix Effect: Must be evaluated to ensure that variability in the biological matrix does not affect accuracy. This is typically done by comparing the response of an analyte in post-extraction spiked matrix from multiple sources to the response in a neat solution.
-
Stability: The stability of 4-OHP must be confirmed under various conditions: bench-top stability in matrix, freeze-thaw stability, and long-term storage stability.[6][7]
-
Recovery: While not a direct measure of performance if using a SIL-IS, consistent extraction recovery is indicative of a well-controlled process.
References
-
He, H., Li, L., Zhao, L., Sun, N., Zhang, M., Cheng, Y., Yu, L., Ma, L., & Wang, X. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(52), 29835–29843. Available from: [Link]
-
Bardhi, A., Ventrella, D., Elmi, A., Gehring, R., Martelli, D., Troisio, I., Bacci, M. L., & Barbarossa, A. (2023). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and this compound in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World, 16(11), 2289–2297. Available from: [Link]
-
He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. Available from: [Link]
-
Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Application Note. Available from: [Link]
-
Buchheit, D., Zbieg, A., & Bureik, M. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7416. Available from: [Link]
-
Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Bilello, J. A., et al. (1981). A radioreceptor assay for propranolol and this compound. PubMed. Available from: [Link]
-
Fu, C. W., & Mason, W. D. (1989). Determination of propranolol and this compound in human plasma by high-performance liquid chromatography. PubMed. Available from: [Link]
-
Partani, P., et al. (2009). Long term stability of propranolol in human plasma. ResearchGate. Available from: [Link]
-
Lal, R., & Mason, W. D. (1988). High-performance liquid chromatographic determination of propranolol and this compound in serum. PubMed. Available from: [Link]
-
Wong, L., Nation, R. L., Chiou, W. L., & Mehta, P. K. (1979). Plasma concentrations of propranolol and this compound during chronic oral propranolol therapy. British Journal of Clinical Pharmacology, 8(2), 163–167. Available from: [Link]
-
Lo, M., & Riegelman, S. (1978). High-pressure Liquid Chromatographic Method for the Simultaneous Quantitative Analysis of Propranolol and this compound in Plasma. PubMed. Available from: [Link]
-
Rosseel, M. T., & Bogaert, M. G. (1981). High-performance liquid chromatographic determination of propranolol and this compound in plasma. PubMed. Available from: [Link]
-
Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Patel, D. P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available from: [Link]
-
Wang, Z. (2018). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. Available from: [Link]
-
Wang, M., et al. (2025). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. PubMed. Available from: [Link]
-
Wang, M., et al. (2025). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. ResearchGate. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Hydroxypropranolol in Clinical Studies
For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of successful clinical trials. This guide provides an in-depth comparison of analytical methods for the validation of 4-Hydroxypropranolol, a primary active metabolite of the widely prescribed beta-blocker, propranolol. Drawing from extensive field experience and grounded in regulatory standards, this document will navigate the nuances of method selection, validation, and implementation, empowering you to generate reliable and defensible bioanalytical data.
The concentration of this compound in biological matrices is a critical parameter in pharmacokinetic (PK) and pharmacodynamic (PD) studies. Its accurate measurement provides insights into drug metabolism, patient-specific metabolic phenotypes, and potential drug-drug interactions.[1] The choice of analytical methodology is therefore a pivotal decision, with significant implications for the quality and integrity of clinical study data.
This guide will focus on the most prevalent and powerful technique, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and provide a comprehensive comparison with alternative methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The Gold Standard: LC-MS/MS for High Sensitivity and Selectivity
LC-MS/MS has emerged as the preferred method for the quantification of this compound in clinical studies due to its unparalleled sensitivity, selectivity, and high-throughput capabilities.[2][3] The underlying principle of this technique involves the chromatographic separation of the analyte from the complex biological matrix, followed by its ionization and mass-to-charge ratio-based detection. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, effectively minimizing interferences from endogenous compounds.[2]
Experimental Workflow for LC-MS/MS Validation
The validation of an LC-MS/MS method for this compound must be conducted in accordance with the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10, which is recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5][6][7][8][9]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for 4-Hydroxypropranolol Analysis
In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of metabolites is paramount for robust clinical decision-making. 4-Hydroxypropranolol, the primary active metabolite of the widely used beta-blocker propranolol, presents a unique analytical challenge due to its pharmacological equipotency to the parent drug.[1] This guide provides an in-depth, objective comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the bioanalysis of this compound. Drawing upon field-proven insights, this document will navigate the nuances of method cross-validation, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.
The Analytical Imperative: Why Method Choice Matters
The selection of an analytical method is not merely a technical detail; it is a foundational decision that dictates the quality and reliability of the generated data. For this compound, a compound with significant clinical implications, the chosen method must be demonstrably fit for purpose. This necessitates a thorough understanding of the strengths and limitations of each technique. While HPLC-UV has long been a staple in many laboratories for its simplicity and cost-effectiveness, the demand for higher sensitivity and specificity, especially in complex biological matrices, has propelled the adoption of LC-MS/MS.[2][3] Cross-validation between these methods becomes crucial when transitioning from early-phase discovery, where a simpler method may suffice, to regulated clinical trials that demand the rigor of mass spectrometry.
Demystifying the Technologies: A Tale of Two Detectors
At the heart of the comparison lies the fundamental difference in detection principles. HPLC separates chemical components in a mixture, but the subsequent identification and quantification are detector-dependent.
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): This technique relies on the principle that a molecule, in this case, this compound, absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte. The causality behind its widespread use is its robustness and relatively straightforward operation. However, its Achilles' heel is its susceptibility to interferences from co-eluting compounds that also absorb light at the analytical wavelength, potentially leading to inaccurate quantification.[4][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers a significant leap in selectivity and sensitivity. After chromatographic separation, the analyte is ionized and enters the mass spectrometer. A specific precursor ion (related to the molecular weight of this compound) is selected and fragmented. The resulting product ions are then detected. This two-stage filtering process (MS/MS) provides a highly specific "fingerprint" of the analyte, drastically reducing the impact of co-eluting matrix components.[6][7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7, is a self-validating system within the assay, as it co-elutes with the analyte and experiences similar matrix effects, thereby ensuring accurate quantification.[9][10]
Head-to-Head Comparison: Performance Metrics
The decision to employ HPLC-UV or LC-MS/MS should be data-driven. The following table summarizes the key performance parameters for the analysis of this compound, synthesized from published methodologies.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Limit of Quantitation (LOQ) | ~5-10 ng/mL[11][12] | As low as 0.2 ng/mL[1][13] | LC-MS/MS's ability to filter out background noise provides a significantly better signal-to-noise ratio, enabling the detection of much lower concentrations. |
| Specificity/Selectivity | Moderate | High to Excellent | HPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the specificity of mass-to-charge ratio transitions, minimizing the risk of interference from matrix components.[2] |
| Matrix Effects | Low to Moderate | Potentially High | HPLC-UV is less prone to matrix effects. In LC-MS/MS, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, impacting accuracy.[6][7][8] This is mitigated by effective sample preparation and the use of a SIL-IS.[9] |
| Linear Dynamic Range | Typically 2-3 orders of magnitude | 3-4 orders of magnitude[1] | The high sensitivity of LC-MS/MS allows for a wider linear range, accommodating a broader spectrum of sample concentrations. |
| Throughput | Lower (longer run times) | Higher (shorter run times possible)[14] | The specificity of MS/MS detection can allow for faster chromatography without compromising data quality. |
| Cost (Instrument & Operational) | Lower | Higher | The initial capital investment and ongoing maintenance costs for an LC-MS/MS system are substantially higher than for an HPLC-UV system. |
| Method Development Complexity | Simpler | More Complex | LC-MS/MS method development requires optimization of both chromatographic and mass spectrometric parameters, including ionization source conditions and fragmentation patterns. |
The Cross-Validation Workflow: A Step-by-Step Protocol
Cross-validation ensures that a new or alternative analytical method provides comparable data to an existing, validated method. This process is governed by stringent regulatory guidelines, such as the ICH M10.[15][16][17][18]
Experimental Protocol for Cross-Validation
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare separate stock solutions of this compound for calibration standards and QCs.
-
Spike blank biological matrix (e.g., human plasma) with known concentrations of this compound to create a calibration curve (typically 6-8 non-zero points) and at least three levels of QCs (low, medium, and high).
-
-
Sample Preparation:
-
For LC-MS/MS (High Specificity): Employ Solid-Phase Extraction (SPE) for a clean extract and high recovery.[1][10] A typical protocol involves conditioning the SPE cartridge, loading the plasma sample (pre-treated and with internal standard), washing away interferences, and eluting the analyte.
-
For HPLC-UV (Simplicity): Liquid-Liquid Extraction (LLE) or Protein Precipitation (PP) can be utilized.[10][11][12] LLE with a solvent like ethyl acetate at a basic pH is common. PP, while simpler, may result in a less clean extract.[10]
-
-
Chromatographic and Detection Conditions:
-
LC-MS/MS:
-
Column: A C18 reversed-phase column is commonly used.[10][19]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid) is typical.[10]
-
Mass Spectrometer: A triple quadrupole instrument operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is standard.[10]
-
-
HPLC-UV:
-
Column: A C18 reversed-phase column is also suitable.[12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer) is often used.
-
Detector: UV or fluorescence detector set to the appropriate wavelength for this compound. A fluorescence detector generally offers better sensitivity and selectivity than a UV detector for this analyte.[12]
-
-
-
Analysis and Data Comparison:
-
Analyze the same set of QCs and incurred study samples using both the validated HPLC-UV method and the new LC-MS/MS method.
-
Calculate the percentage difference between the results obtained from the two methods for each sample.
-
The acceptance criteria for cross-validation are typically based on regulatory guidelines, with the mean difference between the methods being within a predefined limit (e.g., ±20%).
-
Field-Proven Insights and Troubleshooting
Navigating Matrix Effects in LC-MS/MS: The adage "garbage in, garbage out" is particularly true for LC-MS/MS. Ion suppression or enhancement, collectively known as matrix effects, can severely compromise data accuracy.[6][7][8]
-
Causality: Co-eluting endogenous components from the biological matrix compete with the analyte for ionization, leading to a suppressed or enhanced signal.[8]
-
Mitigation:
-
Thorough Sample Cleanup: Techniques like SPE are highly effective at removing phospholipids and other interfering substances.[9]
-
Chromatographic Separation: Modifying the gradient or using a different column chemistry can separate the analyte from the interfering components.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing reliable correction.[9]
-
Conquering Co-elution in HPLC-UV: While less complex than matrix effects, co-elution of an interfering compound with this compound can lead to falsely elevated results in HPLC-UV analysis.[4][5]
-
Detection: Peak purity analysis using a Diode Array Detector (DAD) can help identify co-elution.[5] A non-symmetrical peak shape or a shoulder may also indicate an issue.[5][20]
-
Resolution:
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) can alter the selectivity of the separation.[20]
-
Stationary Phase Selection: Switching to a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can resolve the co-eluting peaks.
-
Making the Right Choice: A Decision Framework
The selection between HPLC-UV and LC-MS/MS is not a one-size-fits-all scenario. It is a strategic decision based on the specific requirements of the study.
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A Comparative Guide to the Potency of 4-Hydroxypropranolol and Propranolol
This in-depth technical guide provides a comprehensive comparison of the pharmacological potency of propranolol, a widely used non-selective beta-blocker, and its principal active metabolite, 4-hydroxypropranolol. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to elucidate the distinct and overlapping activities of these two compounds.
Introduction: The Parent Drug and its Active Metabolite
Propranolol, a cornerstone in the therapeutic management of various cardiovascular and non-cardiovascular conditions, exerts its effects by antagonizing beta-adrenergic receptors.[1][2] Administered as a racemic mixture, its beta-blocking activity primarily resides in the (-)-(S)-enantiomer.[3] Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver, a process that significantly influences its therapeutic action.[4][5] A key product of this metabolic transformation is this compound, an active metabolite that contributes to the overall pharmacological profile of the parent drug.[4][6] This guide will dissect and compare the potency of propranolol and this compound, providing clarity on their respective contributions to the clinical effects observed after oral propranolol administration.
Pharmacokinetic Profiles: A Tale of Two Molecules
The journey of propranolol in the body is marked by its transformation into this compound, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6 through aromatic hydroxylation.[1][2] This metabolic conversion is a critical determinant of the plasma concentrations and, consequently, the pharmacological activity of both compounds.
Notably, this compound is formed almost exclusively after oral administration due to the extensive first-pass effect in the liver.[4] Intravenous administration of propranolol results in minimal formation of this metabolite.[4] The plasma concentrations of this compound are generally lower than those of the parent drug, particularly with chronic high-dose therapy.[7][8][9] However, at lower doses, the ratio of this compound to propranolol can be more significant, suggesting a more substantial contribution of the metabolite to the overall therapeutic effect in such scenarios.[7]
| Property | Propranolol | This compound |
| Primary Route of Formation | N/A (Parent Drug) | Hepatic metabolism of propranolol (oral route) |
| Key Metabolizing Enzyme | CYP2D6, CYP1A2 | Further metabolized via glucuronidation and sulfation |
| Plasma Half-life (t½) | ~3-6 hours[1] | ~4 hours[10] |
| Peak Plasma Concentration | Higher than this compound[7][8] | Lower than propranolol[7][8] |
| Blood-Brain Barrier Permeability | High[10] | Predicted to be low[10] |
Comparative Potency at Beta-Adrenergic Receptors
The primary mechanism of action for both propranolol and this compound is the competitive antagonism of beta-adrenergic receptors. Experimental data reveals a striking similarity in their potency at these receptors.
| Compound | β1-Adrenergic Receptor (pA2) | β2-Adrenergic Receptor (pA2) |
| Propranolol | ~8.2-8.7 | ~8.3-8.8 |
| This compound | 8.24[11] | 8.26[11] |
The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The comparable pA2 values for propranolol and this compound indicate that they possess nearly identical beta-blocking capabilities at both β1 and β2 receptors.[6][11] This finding is crucial as it underscores the fact that this compound is not merely a byproduct of metabolism but a pharmacologically active agent that mirrors the primary action of its parent compound.
Ancillary Pharmacological Properties: Where the Two Diverge
Beyond their shared beta-blocking activity, this compound exhibits distinct pharmacological properties that are not characteristic of propranolol. These ancillary activities contribute to a more complex pharmacological profile for the metabolite.
-
Intrinsic Sympathomimetic Activity (ISA): this compound has been shown to possess ISA, meaning it can cause a slight activation of the beta-adrenergic receptor, particularly in states of low catecholamine levels.[6] This was demonstrated in studies where this compound produced an increase in heart rate in catecholamine-depleted rats.[6][12] Propranolol, in contrast, is devoid of ISA.[1]
-
Membrane Stabilizing Activity: this compound also exhibits membrane-stabilizing activity, a property that can influence ion channel function and is typically observed at higher concentrations.[6]
-
Antioxidant Properties: Research has revealed that this compound possesses potent antioxidant properties.[11][13] It has been shown to inhibit lipid peroxidation and protect against oxidative stress in cellular models.[12][13] This antioxidant activity is not a recognized feature of propranolol.
Experimental Methodologies: Quantifying Antagonist Potency
To determine and compare the potency of compounds like propranolol and this compound, a functional assay measuring the inhibition of an agonist-induced response is often employed. A Schild analysis is a classical pharmacological method used to determine the pA2 value of a competitive antagonist.
Experimental Protocol: Schild Analysis for pA2 Determination
-
Cell Culture and Preparation:
-
Culture a suitable cell line expressing the target beta-adrenergic receptor (e.g., CHO cells stably expressing human β2-adrenergic receptors).
-
Seed the cells in 96-well microplates and grow to confluence.
-
On the day of the experiment, wash the cells with a suitable assay buffer.
-
-
Agonist Dose-Response Curve:
-
Prepare serial dilutions of a known beta-adrenergic agonist (e.g., isoprenaline).
-
Add the agonist dilutions to the cells and incubate for a specified period.
-
Measure the cellular response, which is typically the accumulation of intracellular cyclic AMP (cAMP). This can be quantified using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Plot the agonist concentration versus the cAMP response to generate a dose-response curve.
-
-
Antagonist Inhibition:
-
Prepare a fixed concentration of the antagonist (propranolol or this compound).
-
Pre-incubate the cells with the antagonist for a defined period before adding the agonist.
-
Generate a new agonist dose-response curve in the presence of the antagonist.
-
Repeat this process with several different concentrations of the antagonist.
-
-
Data Analysis and pA2 Calculation:
-
For each antagonist concentration, determine the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the Schild regression line provides the pA2 value. A slope of 1 is indicative of competitive antagonism.
-
Signaling Pathways: The Mechanism of Beta-Blockade
Both propranolol and this compound act as competitive antagonists at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist, such as adrenaline or noradrenaline, to these receptors activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), leading to various downstream cellular responses. By binding to the receptor, propranolol and this compound block this signaling cascade.
Conclusion: A Partnership in Pharmacological Action
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Fitzgerald, J.D., & O'Donnell, S.R. (1971). Pharmacology of this compound, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222-235. [Link]
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Kaivosaari, S., Toivari, M., Finel, M., & Salonen, J.S. (2011). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 12(12), 9032-9048. [Link]
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A Head-to-Head Pharmacokinetic Comparison: 4-Hydroxypropranolol vs. Propranolol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Propranolol, a non-selective beta-adrenergic receptor antagonist, has long been a cornerstone in the management of various cardiovascular and non-cardiovascular conditions.[1][2] Its therapeutic effects are primarily attributed to its ability to competitively block β1 and β2 adrenergic receptors.[1] However, propranolol undergoes extensive first-pass metabolism in the liver, leading to the formation of numerous metabolites.[1][2] Among these, 4-hydroxypropranolol has garnered significant scientific interest due to its own potent pharmacological activity.[3][4][5] This technical guide provides an in-depth pharmacokinetic comparison of this compound and its parent drug, propranolol, offering experimental data and protocols to support further research and drug development efforts.
The Metabolic Journey: From Propranolol to an Active Moiety
Propranolol is primarily metabolized in the liver through three main pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[6] The formation of this compound occurs via aromatic ring oxidation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][4][6] This metabolic step is crucial as it gives rise to a metabolite that retains significant beta-blocking activity, comparable in potency to propranolol itself.[3][5]
Following its formation, this compound is further metabolized through phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion.[6][7][8] The UDP-glucuronosyltransferases (UGTs) UGT1A7, UGT1A9, and UGT2A1 have been identified as key enzymes in the glucuronidation of this compound.[8]
Figure 1: Metabolic pathway of propranolol highlighting the formation of this compound.
Pharmacokinetic Profile: A Comparative Analysis
The pharmacokinetic profiles of propranolol and this compound exhibit key differences, particularly following oral administration of propranolol. These distinctions are critical for understanding the overall pharmacological effect and duration of action of the parent drug.
| Pharmacokinetic Parameter | Propranolol | This compound | Key Insights |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (immediate-release) | ~1-1.5 hours | This compound appears rapidly in plasma, with a Tmax similar to or slightly shorter than its parent compound following oral administration of propranolol.[9] |
| Elimination Half-Life (t½) | ~3-6 hours (immediate-release) | Reported to be longer than propranolol (~5-8 hours) in some studies. | The potentially longer half-life of this compound could contribute to a sustained beta-blocking effect.[7][8] |
| Area Under the Curve (AUC) | Dose-dependent | AUC for this compound can be substantial, especially at lower oral doses of propranolol. The ratio of this compound to propranolol AUC decreases with increasing doses.[9] | This suggests saturation of the 4-hydroxylation pathway at higher propranolol doses.[9] |
| Contribution to Beta-Blockade | Primary contributor | Significant, especially after oral administration. | While some studies suggest a substantial contribution[9], others indicate that despite polymorphic variations in its formation, the overall beta-blockade is not significantly altered, questioning its clinical impact.[10] |
| Plasma Concentration Ratio (4-OHP/Propranolol) | N/A | Highly variable among individuals, with a mean ratio of approximately 0.130 observed in one study during chronic therapy.[11][12] | This variability can be attributed to genetic polymorphisms in CYP2D6.[10] |
Experimental Protocol: Simultaneous Quantification in Human Plasma by LC-MS/MS
To accurately compare the pharmacokinetics of propranolol and this compound, a robust and sensitive analytical method is essential. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for their simultaneous quantification in human plasma.[7][13]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., deuterated propranolol-d7 and this compound-d7).[7]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[13]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. For propranolol analysis, a further dilution of the supernatant may be necessary.[13]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18) is suitable for separation.[13]
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and acetonitrile is commonly used.[13]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[13]
-
Injection Volume: 10 µL of the prepared supernatant.[13]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI) is effective for both analytes.[7][13]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for propranolol, this compound, and their respective internal standards.[13]
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines, assessing for:
-
Selectivity: Ensuring no interference from endogenous plasma components.
-
Linearity: Establishing a linear relationship between concentration and response over a defined range (e.g., 1-500 ng/mL for propranolol and 0.2-100 ng/mL for this compound).[13]
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically <15%).[7]
-
Recovery and Matrix Effect: Evaluating the efficiency of the extraction process and the influence of the plasma matrix on ionization.[7]
-
Stability: Assessing the stability of the analytes in plasma under various storage conditions (e.g., freeze-thaw cycles, bench-top).[7]
Figure 2: Experimental workflow for the quantification of propranolol and this compound in plasma.
Conclusion and Future Directions
The pharmacokinetic profiles of propranolol and its active metabolite, this compound, are intricately linked. While propranolol is the administered drug, the significant beta-blocking activity of this compound, particularly after oral administration, suggests it plays a role in the overall therapeutic effect. The formation of this metabolite is dependent on CYP2D6 activity, which is known to be subject to genetic polymorphism, leading to inter-individual variability in plasma concentrations.[10]
For researchers and drug development professionals, a thorough understanding of the interplay between propranolol and this compound is crucial for optimizing therapeutic strategies, interpreting clinical outcomes, and developing novel drug delivery systems. Future research should continue to explore the clinical significance of this compound, especially in patient populations with varying CYP2D6 metabolizer statuses. Further elucidation of the complete metabolic and excretory pathways will provide a more comprehensive picture of propranolol's disposition in the body.
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Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of this compound, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]
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Charles, B. G., Ravenscroft, P. J., & Renshaw, P. J. (1982). Comparative pharmacokinetics of propranolol and this compound using conventional and long-acting propranolol. Journal of Pharmacy and Pharmacology, 34(6), 403–404. [Link]
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Partani, P., Jacobs, T., & Rentsch, K. M. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 44(6), 924–933. [Link]
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Walle, T., Conradi, E. C., Walle, U. K., Fagan, T. C., & Gaffney, T. E. (1978). This compound and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology and Therapeutics, 24(6), 668–677. [Link]
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Charles, B. G., Ravenscroft, P. J., & Renshaw, P. J. (1982). Comparative pharmacokinetics of propranolol and this compound using conventional and long-acting propranolol. Journal of Pharmacy and Pharmacology, 34(6), 403-404. [Link]
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Mason, W. D., Amick, E. N., & Weddle, O. H. (1977). Rapid determination of propranolol and this compound in plasma by high pressure liquid chromatography. Analytical Letters, 10(6), 515-521. [Link]
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Al-Majdoub, Z. M., Al-Khafaji, K., & Al-Ghananeem, A. M. (2023). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Molecules, 28(12), 4697. [Link]
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A Comparative Analysis of the Beta-Blocking Activity of 4-Hydroxypropranolol Enantiomers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Propranolol's Metabolism and Activity
Propranolol, a widely utilized non-selective beta-adrenergic receptor antagonist, serves as a cornerstone in the management of various cardiovascular and neurological disorders. Administered clinically as a racemic mixture of its two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol, its therapeutic efficacy is predominantly attributed to the (S)-(-)-enantiomer, which exhibits a significantly higher affinity for beta-adrenergic receptors.[1][2]
Upon oral administration, propranolol undergoes extensive hepatic metabolism, with one of its major metabolites being 4-hydroxypropranolol.[3] This metabolite is not merely an inactive byproduct; it possesses considerable beta-blocking activity, contributing to the overall pharmacological profile of the parent drug.[3] The formation of this compound is also a stereoselective process, leading to the presence of both (+)- and (-)-enantiomers of this metabolite in circulation.[4] Understanding the relative beta-blocking potency of these enantiomers is crucial for a comprehensive grasp of propranolol's mechanism of action and for the development of more refined therapeutic agents.
This guide provides a detailed comparison of the beta-blocking activity of the enantiomers of this compound, supported by experimental data and methodologies. We will delve into the nuances of their interaction with beta-adrenergic receptors and the downstream signaling consequences, offering a valuable resource for researchers in pharmacology and drug development. While direct comparative data for the individual enantiomers of this compound is limited in publicly available literature, this guide synthesizes the existing knowledge on the racemic mixture and the established principles of stereoselectivity in beta-blockers to provide a thorough analysis.[4]
Comparative Beta-Blocking Potency: A Data-Driven Analysis
The primary mechanism of action for beta-blockers is the competitive antagonism of endogenous catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors. This antagonism mitigates the downstream signaling cascade, primarily the Gs protein-mediated activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). The potency of this blockade is typically quantified by the equilibrium dissociation constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the available binding affinity data for racemic this compound and propranolol at β₁ and β₂-adrenergic receptors.
| Compound | Receptor Subtype | pA₂ | Estimated Kᵢ (nM) |
| (±)-4-Hydroxypropranolol | β₁-Adrenergic Receptor | 8.24 | ~5.75 |
| (±)-4-Hydroxypropranolol | β₂-Adrenergic Receptor | 8.26 | ~5.50 |
| (±)-Propranolol | β₁-Adrenergic Receptor | Not explicitly found | - |
| (±)-Propranolol | β₂-Adrenergic Receptor | Not explicitly found | - |
Note: The Kᵢ values are estimated from the pA₂ values for the racemic mixture and serve as an approximation. Further studies on the isolated enantiomers are required for a precise determination.[5]
The data indicates that racemic this compound is a potent beta-blocker, with a potency comparable to that of propranolol itself.[3] Based on the well-established principle of stereoselectivity for beta-blockers, it is highly probable that the (-)-enantiomer of this compound is significantly more active than the (+)-enantiomer. The S:R activity ratio for propranolol is in the range of 33 to 530, and a similar disparity is anticipated for its 4-hydroxylated metabolite.[1][2]
Experimental Methodologies for Assessing Beta-Blocking Activity
To empirically determine and compare the beta-blocking activity of the this compound enantiomers, two primary in vitro experimental approaches are widely employed: competitive radioligand binding assays and functional cAMP accumulation assays.
Experimental Workflow: From Receptor Preparation to Data Analysis
Caption: The beta-adrenergic signaling pathway and the mechanism of antagonist action.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent beta-adrenergic antagonist, with its activity likely residing predominantly in the (-)-enantiomer, mirroring the stereoselectivity of its parent compound, propranolol. The lack of direct comparative data on the individual enantiomers of this compound, however, represents a significant knowledge gap.
Future research should focus on the synthesis and purification of the individual (+)- and (-)-enantiomers of this compound to allow for their direct comparison in rigorous in vitro binding and functional assays. Such studies would provide a more precise quantification of their respective beta-blocking potencies and contribute to a more complete understanding of propranolol's complex pharmacology. This knowledge will be invaluable for the rational design of new beta-blockers with improved therapeutic profiles.
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Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of this compound, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. Retrieved from [Link]
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von Bahr, C., Hermansson, J., & Tawara, K. (1982). Plasma levels of (+) and (-)-propranolol and this compound after administration of racemic (+/-)-propranolol in man. British Journal of Clinical Pharmacology, 14(1), 79–82. Retrieved from [Link]
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Wale, J. L., & O'Donnell, S. R. (1971). A comparison of the haemodynamic effects of propranolol, this compound and practolol in anaesthetized dogs. British Journal of Pharmacology, 43(1), 207–217. Retrieved from [Link]
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Yang, F., Liu, S., Wolber, G., Bureik, M., & Parr, M. K. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7349. Retrieved from [Link]
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Brodde, O. E., Daul, A., & O'Hara, N. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's Archives of Pharmacology, 331(1), 60–70. Retrieved from [Link]
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Albani, F., Riva, R., Contin, M., & Baruzzi, A. (1984). Stereoselective binding of propranolol enantiomers to human alpha 1-acid glycoprotein and human plasma. British Journal of Clinical Pharmacology, 18(2), 244–246. Retrieved from [Link]
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Bilezikian, J. P., Loeb, J. N., & Gammon, D. E. (1979). A radioreceptor assay for propranolol and this compound. The Journal of Clinical Endocrinology & Metabolism, 48(2), 173–178. Retrieved from [Link]
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Barrett, A. M., & Cullum, V. A. (1968). The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias. British Journal of Pharmacology, 34(1), 43–55. Retrieved from [Link]
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Atlas, D., Steer, M. L., & Levitzki, A. (1974). Stereospecific binding of propranolol and catecholamines to the beta-adrenergic receptor. Proceedings of the National Academy of Sciences of the United States of America, 71(10), 4246–4248. Retrieved from [Link]
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Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185–200. Retrieved from [Link]
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Albani, F., Riva, R., Contin, M., & Baruzzi, A. (1984). Stereoselective binding of propranolol enantiomers to human alpha 1-acid glycoprotein and human plasma. British Journal of Clinical Pharmacology, 18(2), 244-246. Retrieved from [Link]
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A Head-to-Head Comparison of Extraction Methods for 4-Hydroxypropranolol in Biological Matrices
Introduction
4-Hydroxypropranolol is the primary and pharmacologically active Phase I metabolite of propranolol, a widely used non-selective beta-adrenergic blocker.[1] Given that the metabolite is equipotent to the parent drug, its accurate and precise quantification in biological matrices like plasma is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1] The challenge in bioanalysis lies not just in the detection of the analyte but in its effective isolation from a complex biological environment. The sample matrix, replete with proteins, phospholipids, salts, and other endogenous components, can significantly interfere with analysis, most notably by causing ion suppression or enhancement in mass spectrometry—a phenomenon known as the matrix effect.[2][3]
This guide provides a head-to-head comparison of the three most common extraction techniques employed for this compound analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic principles behind each method, provide validated experimental protocols, and present a comparative analysis of their performance based on experimental data from authoritative sources.
The Foundational Challenge: Overcoming the Matrix Effect
Before comparing methodologies, it is crucial to understand the primary obstacle in bioanalysis: the matrix effect. This occurs when co-eluting compounds from the biological sample alter the ionization efficiency of the target analyte (this compound) in the mass spectrometer source.[2] A poorly chosen extraction method can lead to a "dirty" sample, where residual matrix components suppress the analyte's signal, leading to inaccurate quantification, poor sensitivity, and unreliable results.[3] An effective extraction technique must, therefore, be selective enough to remove these interferences while ensuring high and reproducible recovery of the analyte.
Protein Precipitation (PPT): The Rapid, High-Throughput Approach
Principle of Causality: PPT is the simplest and fastest sample preparation technique. It operates on the principle of altering the solvent environment to reduce the solubility of proteins, causing them to denature and precipitate out of solution.[4] A water-miscible organic solvent, typically acetonitrile, is added to the plasma sample in a specific ratio (e.g., 3:1). This disrupts the hydration layer around the proteins, leading to their aggregation and precipitation. The smaller analyte, this compound, remains soluble in the resulting supernatant.
Experimental Protocol: One-Step Protein Precipitation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., this compound-d7) and briefly vortex.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject an aliquot (e.g., 10 µL) directly into the LC-MS/MS system for analysis.[5]
Workflow Diagram: Protein Precipitation
Caption: A streamlined workflow for Protein Precipitation (PPT).
Performance Analysis:
-
Advantages: The primary advantage of PPT is its speed and simplicity, making it highly suitable for high-throughput screening environments. It is inexpensive and requires minimal method development.
-
Disadvantages: PPT is a non-selective, crude cleanup method. While it removes large proteins, it fails to eliminate other endogenous components like phospholipids and salts, which are major contributors to matrix effects. This can compromise assay accuracy and precision, especially at lower concentrations. The resulting extract is relatively "dirty," which can lead to faster fouling of the LC column and MS interface.
Liquid-Liquid Extraction (LLE): The Classic Selectivity Workhorse
Principle of Causality: LLE achieves separation based on the differential solubility of an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[7] The efficiency of this partitioning is governed by the analyte's physicochemical properties (like its pKa) and the pH of the aqueous phase. This compound is a basic compound. By adjusting the sample pH to a basic value (e.g., pH 9.6), the molecule is deprotonated, making it less polar and more soluble in a non-polar organic solvent like ethyl acetate.[8] This allows it to be selectively extracted from the aqueous plasma, leaving behind polar, water-soluble interferences.
Experimental Protocol: pH-Dependent Liquid-Liquid Extraction
-
Pipette 0.5 mL of human plasma into a glass test tube.
-
Add an internal standard (e.g., 4-methylpropranolol or a deuterated analog).[9]
-
Adjust the sample to a basic pH (e.g., pH 9.6-10.5) using a suitable buffer or base.[8][10]
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate).[8]
-
Vortex or mechanically shake for 5-10 minutes to facilitate phase transfer.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried residue in a small volume of the mobile phase and inject it into the LC-MS/MS system.
Workflow Diagram: Liquid-Liquid Extraction
Caption: A typical workflow for Liquid-Liquid Extraction (LLE).
Performance Analysis:
-
Advantages: LLE provides significantly cleaner extracts than PPT by removing many polar interferences, thus reducing the risk of matrix effects. It is relatively inexpensive in terms of consumables.
-
Disadvantages: LLE is more labor-intensive and time-consuming than PPT. It is difficult to automate, can suffer from issues like emulsion formation, and requires larger volumes of organic solvents, which has environmental implications. The evaporation and reconstitution steps can introduce variability if not carefully controlled.
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Recovery
Principle of Causality: SPE is a chromatographic technique that isolates analytes from a liquid sample by leveraging their physical and chemical interaction with a solid stationary phase packed into a cartridge or well plate.[11] For this compound, a reversed-phase SPE sorbent (e.g., C18) is commonly used. The process involves four key steps:
-
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) followed by an aqueous solution to prepare it for sample interaction.
-
Loading: The pre-treated plasma sample is passed through the sorbent. The analyte, being relatively non-polar, adsorbs onto the C18 stationary phase.
-
Washing: A weak organic solvent is passed through the cartridge to wash away polar interferences (salts, etc.) that did not bind strongly to the sorbent.
-
Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified this compound for collection.
This multi-step process provides a highly targeted cleanup, effectively removing a wide range of interfering compounds.
Experimental Protocol: Reversed-Phase Solid-Phase Extraction
-
Condition an SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 0.3 mL of human plasma with an internal standard (e.g., this compound-d7).[12][13]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.[10]
-
Elute the analyte by passing 1 mL of a strong elution solvent (e.g., methanol or acetonitrile) through the cartridge into a collection tube.[10]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Workflow Diagram: Solid-Phase Extraction
Caption: The four-step workflow for Solid-Phase Extraction (SPE).
Performance Analysis:
-
Advantages: SPE offers the highest degree of selectivity and produces the cleanest extracts, significantly minimizing matrix effects.[12][13] This leads to superior assay sensitivity, accuracy, and robustness. The process is highly amenable to automation using 96-well plates, making it suitable for high-throughput regulated bioanalysis. It also allows for analyte concentration, further boosting sensitivity.
-
Disadvantages: SPE has the highest per-sample cost due to the price of the cartridges. Method development can be more complex and time-consuming, requiring optimization of sorbents and wash/elution solvents.
Head-to-Head Performance Data Summary
The choice of an extraction method is a trade-off between the required data quality and available resources (time, cost, and labor). The table below summarizes the performance of each technique for this compound analysis based on published data.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Variable, often high but less reproducible | Good to excellent, but method-dependent | Consistent and high (>64% for 4-OHP)[1][12][13] |
| Matrix Effect | High Risk[3] | Moderate Risk | Low Risk[13] |
| Selectivity / Cleanup | Low | Moderate | High |
| Sensitivity (Typical LLOQ) | ~0.2 ng/mL[6] | ~1-5 ng/mL[9][14] | ~0.2 ng/mL [1][12][13] |
| Speed / Throughput | Very High | Low | High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Minimal | Moderate | High |
| Solvent Consumption | Low | High | Moderate |
| Automation Potential | High | Low | Very High |
Conclusion and Recommendations
There is no single "best" extraction method; the optimal choice is dictated by the specific goals of the analysis.
-
Protein Precipitation (PPT) is the method of choice for rapid, non-regulated screening studies where high throughput is the primary concern. Its utility is significantly enhanced when paired with a stable isotope-labeled internal standard, which can help compensate for matrix effects and recovery variability.
-
Liquid-Liquid Extraction (LLE) represents a viable intermediate option. It is suitable for academic research or early-stage development where a cleaner sample than PPT is required, but the cost and complexity of SPE are prohibitive. It requires careful optimization of pH and solvent selection to achieve good performance.
-
Solid-Phase Extraction (SPE) is the gold standard for regulated bioanalysis, clinical trials, and any application demanding the highest levels of sensitivity, accuracy, and reproducibility .[12][13] Its superior cleanup capabilities minimize the risk of matrix effects, ensuring the generation of reliable, high-quality data essential for critical drug development decisions.
By understanding the underlying principles and performance trade-offs of these three core techniques, researchers can confidently select and implement the most appropriate extraction strategy for the robust quantification of this compound.
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Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][12][13][15]
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Bardhi, A., et al. (2026). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and this compound in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World. Available at: [Link][16]
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Liu, Y., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. Available at: [Link][5][6]
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Semantic Scholar. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Available at: [Link]
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Ovid. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Campins-Falcó, P., et al. (2000). Stereoselective high-performance liquid chromatography determination of propranolol and this compound in human plasma after pre-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link][9]
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Gyselinck, P., et al. (1982). An improved extraction procedure for the liquid chromatographic determination of propranolol and this compound in plasma. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link][17]
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RSC Publishing. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. Available at: [Link]
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ResearchGate. (2023). Extraction efficiency of propranolol (P), this compound (4-OHP), and 4-methoxypropranolol (4-MeOP) at different pH values as indicated. Available at: [Link]
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Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link][2]
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Patel, K., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
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Tounta, V., et al. (2005). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry. Available at: [Link][4]
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Nation, R. L., et al. (1978). High-performance liquid chromatographic determination of propranolol and this compound in plasma. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Zhang, Q-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine. Available at: [Link]
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Navigating Preclinical Labyrinths: A Comparative Guide to Inter-species Differences in 4-Hydroxypropranolol Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug development, understanding the metabolic fate of a compound across different species is paramount. This guide, designed for the discerning researcher, delves into the nuanced world of 4-hydroxypropranolol metabolism, a pharmacologically active metabolite of the widely prescribed beta-blocker, propranolol.[1][2] Grasping the inter-species variations in its biotransformation is not merely an academic exercise; it is a critical step in the valid extrapolation of preclinical data to human clinical outcomes, ensuring both safety and efficacy.
This document provides a comprehensive comparison of this compound metabolism in key preclinical species versus humans. We will explore the enzymatic pathways, present supporting experimental data, and offer detailed protocols for in vitro assessment, empowering you to make more informed decisions in your drug development programs.
The Clinical Significance of this compound
Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver, with 4-hydroxylation being a major pathway in humans.[3] The resulting metabolite, this compound, is not an inert bystander. It exhibits beta-blocking activity comparable to the parent drug, contributing to the overall therapeutic effect.[1] However, the extent of its formation and subsequent clearance can vary significantly between species, a crucial consideration for preclinical safety and efficacy studies.
Unraveling the Metabolic Pathways: A Tale of Two Phases
The metabolism of this compound is a multi-step process, primarily involving Phase I oxidation followed by Phase II conjugation reactions. Understanding the key enzymatic players in these phases is fundamental to deciphering inter-species differences.
Phase I Metabolism: The Cytochrome P450 Superfamily
In humans, the formation of this compound from propranolol is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) .[4][5] There is also evidence suggesting a role for CYP1A2 in this hydroxylation reaction.[6] The relative contribution of these enzymes can be influenced by genetic polymorphisms and potential drug-drug interactions.
dot
Caption: Primary metabolic pathways of propranolol leading to this compound.
The expression and activity of CYP2D6 and CYP1A2 orthologs differ across preclinical species, leading to variable rates of this compound formation. For instance, while rats also possess CYP2D orthologs that metabolize propranolol, the specific activity and substrate affinity can differ from human CYP2D6.[1]
Phase II Metabolism: The Glucuronidation Gateway
Once formed, this compound is primarily cleared through Phase II conjugation, with glucuronidation being a major pathway. In humans, several UDP-glucuronosyltransferase (UGT) enzymes have been identified to catalyze this reaction, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1 .[7][8][9] This conjugation step significantly increases the water solubility of the metabolite, facilitating its excretion.
dot
Caption: Glucuronidation of this compound.
Studies in rat liver microsomes have also demonstrated the glucuronidation of this compound, although the specific UGT isoforms may differ from those in humans.[6] Notably, the rate of glucuronidation of this compound in rats is significantly higher than that of the parent compound, propranolol.[6]
A Comparative Look: In Vitro Metabolism Data
To provide a clearer picture of the inter-species differences, the following table summarizes key findings from in vitro studies on propranolol and this compound metabolism. Direct comparative data for this compound across all species is limited; therefore, data on the parent drug's metabolism is included to infer the potential for this compound formation.
| Species | Key Metabolic Pathways of Propranolol | Key Enzymes for 4-HP Formation | 4-HP Glucuronidation | Reference |
| Human | 4-Hydroxylation, N-desisopropylation, Glucuronidation | CYP2D6 (major), CYP1A2 | UGT1A7, UGT1A8, UGT1A9, UGT2A1 | [4][6][7][9] |
| Rat | 4-Hydroxylation, 5-Hydroxylation, N-desisopropylation, Glucuronidation | CYP2D orthologs | Demonstrated in liver microsomes | [1][6][10] |
| Dog | N-dealkylation, Ring Hydroxylation | - | - | [11] |
| Monkey | Extensive metabolism, multiple metabolites | - | - | [11] |
| Mouse | Higher overall metabolism compared to humans | - | - | [11] |
Experimental Protocols for In Vitro Assessment
To facilitate your own investigations, we provide detailed, self-validating protocols for key in vitro experiments. The rationale behind each step is explained to ensure scientific integrity and reproducibility.
Microsomal Stability Assay for this compound
This assay is a cornerstone for assessing the intrinsic clearance of a compound by Phase I enzymes.
Rationale: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[12] By incubating this compound with liver microsomes from different species in the presence of the necessary cofactor (NADPH), we can measure the rate of its disappearance and thus estimate its metabolic stability.[4][13]
dot
Caption: Workflow for the microsomal stability assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes from the species of interest (e.g., human, rat, mouse, dog).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile with an internal standard for quenching and sample preparation.
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and this compound (final concentration typically 1 µM).[12]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the reaction and precipitate the microsomal proteins.
-
Vortex and centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes.[4]
-
-
Analysis:
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[13]
-
Hepatocyte Metabolism Assay
This assay provides a more comprehensive view of metabolism as hepatocytes contain both Phase I and Phase II enzymes in a more physiologically relevant environment.
Rationale: Using intact hepatocytes allows for the assessment of both Phase I and Phase II metabolism of this compound, including glucuronidation.[14][15] This assay also provides insights into cellular uptake and efflux processes.
dot
Caption: Workflow for the hepatocyte metabolism assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes from the desired species according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion) and cell density.
-
Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 1 x 10^6 cells/mL).[14]
-
-
Incubation:
-
Add this compound to the hepatocyte suspension at the desired final concentration (e.g., 1 µM).
-
Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing:
-
Terminate the reaction by adding an ice-cold organic solvent (e.g., methanol or acetonitrile).
-
Separate the supernatant from the cell pellet by centrifugation.
-
Both the supernatant (extracellular) and the lysed cell pellet (intracellular) can be analyzed.
-
-
Analysis:
-
Analyze the samples for the disappearance of this compound and the formation of its metabolites (e.g., glucuronides) using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the rate of disappearance of the parent compound and the rate of formation of metabolites. This will provide a comprehensive metabolic profile and an estimation of intrinsic clearance.
-
Bridging the Gap: Implications for Drug Development
The observed inter-species differences in this compound metabolism have significant implications for drug development:
-
Selection of Animal Models: A thorough understanding of these differences is crucial for selecting the most appropriate animal model for preclinical studies. The ideal model should mimic the human metabolic profile of propranolol and this compound as closely as possible.
-
Prediction of Human Pharmacokinetics: In vitro data from human and animal systems can be used to build pharmacokinetic models to predict the human clearance and exposure of both propranolol and this compound.
-
Assessment of Drug-Drug Interaction Potential: Since CYP2D6 and CYP1A2 are involved in this compound formation, and various UGTs are involved in its clearance, there is a potential for drug-drug interactions. In vitro studies can help to assess this risk.
-
Interpretation of Toxicology Studies: Differences in the metabolic profile can lead to the formation of species-specific metabolites, which may have different toxicological properties. Identifying these differences is essential for a comprehensive safety assessment.
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Fan, Y., et al. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7476. [Link]
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- Hanioka, N., et al. (2008). Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology, 81(4), 304–312.
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Liu, S., et al. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. Current Issues in Molecular Biology, 45(9), 7130-7142. [Link]
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Yang, F., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7851. [Link]
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A Comparative Analysis of 4-Hydroxypropranolol and Other Propranolol Metabolites: A Guide for Researchers
This guide provides an in-depth comparative analysis of 4-Hydroxypropranolol and other significant metabolites of propranolol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of facts to offer a synthesized understanding of the nuanced pharmacological and pharmacokinetic differences that are critical for preclinical and clinical research. We will explore the causal relationships behind experimental observations and provide actionable protocols for the accurate assessment of these compounds.
Introduction: The Metabolic Landscape of Propranolol
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone therapy for a range of cardiovascular and other conditions.[1] Its clinical efficacy is not solely attributable to the parent drug; upon oral administration, propranolol undergoes extensive first-pass metabolism in the liver, giving rise to a complex array of metabolites.[2][3][4] Understanding the pharmacological contributions of these metabolites is paramount for a complete comprehension of propranolol's therapeutic and toxicological profile.
The primary metabolic pathways for propranolol include:
-
Aromatic Hydroxylation: This pathway, predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, results in the formation of hydroxylated metabolites, with this compound being the most significant.[2][4][5][6]
-
N-Dealkylation: This process, mainly mediated by CYP1A2 and to a lesser extent CYP2D6, leads to the formation of N-desisopropylpropranolol.[2][4][5]
-
Direct Glucuronidation: A portion of the propranolol dose is directly conjugated with glucuronic acid.[2][4][5]
Further metabolism of these initial products leads to a variety of other compounds, including naphthyloxylactic acid and conjugates of this compound.[2][4][5] This guide will focus on a comparative analysis of the pharmacologically active metabolite, this compound, in relation to the parent drug and other key metabolites.
Visualizing Propranolol's Metabolic Transformation
To appreciate the metabolic journey of propranolol, it is essential to visualize the key enzymatic steps and the resulting products.
Caption: Metabolic pathways of propranolol.
Comparative Pharmacological Profiles
A critical aspect of understanding propranolol's overall effect is to dissect the individual pharmacological activities of its metabolites. While many are inactive, this compound stands out for its significant biological activity.
Beta-Adrenergic Receptor Blockade
This compound is a potent beta-adrenoceptor blocking agent, with a potency comparable to that of propranolol itself.[7] It acts as a competitive antagonist at both β1- and β2-adrenergic receptors.[8] This is a crucial consideration, particularly after initial oral doses of propranolol, where the concentration of this compound can be significant.[9]
| Compound | Target | Potency (pA2) | Key Characteristics |
| Propranolol | β1/β2-Adrenergic Receptors | ~8.2-8.7 | Non-selective antagonist |
| This compound | β1/β2-Adrenergic Receptors | ~8.24 (β1), ~8.26 (β2)[10] | Similar potency to propranolol, non-selective |
| N-desisopropylpropranolol | β-Adrenergic Receptors | Less potent than propranolol | Minor contributor to beta-blockade |
Table 1: Comparative Beta-Blocking Activity.
Ancillary Pharmacological Properties
Beyond beta-blockade, this compound exhibits distinct pharmacological properties that differentiate it from the parent compound.
-
Intrinsic Sympathomimetic Activity (ISA): In catecholamine-depleted animal models, this compound has been shown to cause an increase in heart rate, suggesting it possesses intrinsic sympathomimetic activity.[7][11] This partial agonist activity is not observed with propranolol.
-
Membrane Stabilizing Activity: At higher concentrations, this compound demonstrates membrane-stabilizing effects, which can contribute to its cardiac effects.[7]
-
Antioxidant Properties: this compound has been reported to have potent antioxidant properties, which are not a recognized feature of propranolol.[10][11]
These additional properties suggest that this compound may have a more complex pharmacological profile than propranolol, the clinical significance of which warrants further investigation.
Pharmacokinetic Comparison: A Tale of Two Molecules
The pharmacokinetic profiles of propranolol and its metabolites are intricately linked, with significant implications for drug disposition and therapeutic effect.
| Parameter | Propranolol | This compound | Other Metabolites |
| Absorption | Rapid and complete | Formed post-absorption | Varied |
| First-Pass Metabolism | Extensive | Major product of first-pass | Various formation rates |
| Bioavailability (Oral) | ~25% (variable)[4] | Dependent on propranolol dose | Generally low systemic levels |
| Plasma Half-life (t½) | ~3-6 hours[5][9] | ~4 hours[12] | Variable |
| Peak Plasma Concentration | Higher than this compound[12] | Lower than propranolol, especially with chronic dosing[13] | Generally lower |
| Blood-Brain Barrier Permeability | High (lipophilic)[12] | Predicted to be low (more polar)[12] | Generally low |
Table 2: Comparative Pharmacokinetic Parameters.
The higher polarity of this compound, due to the addition of a hydroxyl group, is expected to reduce its ability to cross the blood-brain barrier compared to the more lipophilic propranolol.[12] This has implications for the central nervous system side effects associated with propranolol therapy, which may be less pronounced with its hydroxylated metabolite.
Experimental Protocols for Metabolite Analysis
Accurate quantification of propranolol and its metabolites is essential for pharmacokinetic and pharmacodynamic studies. The choice of analytical method depends on the specific research question, required sensitivity, and available instrumentation.
Workflow for LC-MS/MS Quantification of Propranolol and this compound in Plasma
This workflow provides a robust and sensitive method for the simultaneous determination of propranolol and this compound.
Caption: LC-MS/MS analytical workflow.
Step-by-Step Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., propranolol-d7).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Propranolol: Q1/Q3 (e.g., 260.2 -> 116.1)
-
This compound: Q1/Q3 (e.g., 276.2 -> 116.1)
-
Internal Standard: Q1/Q3 (e.g., 267.2 -> 116.1)
-
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the concentrations of propranolol and this compound in the unknown samples using the calibration curve.
-
Trustworthiness of the Protocol: This protocol incorporates an internal standard to account for variations in sample preparation and instrument response, ensuring accuracy and precision. The use of LC-MS/MS provides high selectivity and sensitivity, allowing for the detection of low concentrations of the analytes in complex biological matrices.[14]
Conclusion and Future Directions
The metabolism of propranolol is a complex process that yields pharmacologically active metabolites, most notably this compound. This metabolite is not merely an inactive byproduct but a significant contributor to the overall pharmacological effect of propranolol, particularly after oral administration. Its comparable beta-blocking potency and unique ancillary properties, such as intrinsic sympathomimetic activity, distinguish it from the parent drug.
For researchers, a thorough understanding of the comparative pharmacology and pharmacokinetics of propranolol and its metabolites is crucial for:
-
Interpreting preclinical and clinical data accurately.
-
Developing more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models.
-
Investigating the genetic basis for variability in patient response (e.g., CYP2D6 polymorphism).
-
Designing novel drug candidates with improved metabolic profiles.
Future research should focus on further elucidating the clinical relevance of the distinct pharmacological properties of this compound and other active metabolites. Advanced analytical techniques will continue to be instrumental in unraveling the intricate details of propranolol's metabolic fate and its contribution to therapeutic outcomes.
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Propranolol: Uses, Dosage, Side Effects and More | MIMS Malaysia. [Link]
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Fitzgerald JD, O'Donnell SR. Pharmacology of this compound, a metabolite of propranolol. Br J Pharmacol. 1971 Sep;43(1):222-35. [Link]
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Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys? GoodRx. [Link]
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Shand DG, Rangno RE. The disposition of propranolol. I. Elimination during oral absorption in man. Pharmacology. 1972;7(3):159-68. [Link]
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Yoshida K, Higuchi S, Takahashi H, et al. Pharmacokinetics of propranolol and its metabolites in horses after intravenous or oral administration. Biol Pharm Bull. 2000 Nov;23(11):1333-40. [Link]
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Propranolol Hydrochloride - DailyMed. U.S. National Library of Medicine. [Link]
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Johnsson G, Regårdh CG. Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs. Clin Pharmacokinet. 1976 Jul-Aug;1(4):233-63. [Link]
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Kalam MN, Rasool MF, Rehman AU, Ahmed N. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Curr Drug Metab. 2020;21(2):89-105. [Link]
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Kalam MN, Rasool MF, Rehman AU, Ahmed N. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Curr Drug Metab. 2020;21(2):89-105. [Link]
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Baughman RP, Shipley RT, Loudon RG, Lower EE. Propranolol for sarcoidosis. Sarcoidosis Vasc Diffuse Lung Dis. 2009 Mar;26(1):43-8. [Link]
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Lo MW, Silber B, Riegelman S. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine. J Chromatogr Sci. 1982 Mar;20(3):126-31. [Link]
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Walle T, Walle UK, Olanoff LS. Quantitative analysis of propranolol and major metabolites in plasma and urine by gas chromatography-mass spectrometry. J Chromatogr. 1985 Jan 4;337(1):151-6. [Link]
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Propranolol Pathway, Pharmacokinetics - ClinPGx. [Link]
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Tanaka E, Ishikawa A, Yamamoto Y, et al. Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. J Anal Toxicol. 2023 Dec 19;47(9):941-949. [Link]
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Bilezikian JP, Gammon DE, Rochester CL, Shand DG. A radioreceptor assay for propranolol and this compound. Clin Pharmacol Ther. 1979 Jan;25(1):1-7. [Link]
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da Silva, A. C., de Oliveira, M. A. L., & de Oliveira, L. A. (2014). Chemical structures of propranolol and this compound enantiomers. *Chiral center. ResearchGate. [Link]
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Kumar, P., & Malik, A. K. (2018). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water and biological fluids. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 107-115. [Link]
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Gandhimathi, R., Avani, K. G., & Vijey Aanandhi, M. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences, 12(9), 4286-4301. [Link]
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Schipperges, S., Wuest, B., & Borowiak, A. (2020). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies. [Link]
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Owczarek, A., Gendaszewska-Darmach, E., & Rysz, J. (2022). Novel Properties of Old Propranolol: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. ACS Omega, 7(25), 21495–21507. [Link]
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A Researcher's Guide to the Validation of 4-Hydroxypropranolol as a CYP2D6 Probe Substrate
This guide provides an in-depth, critical evaluation of 4-hydroxypropranolol, the primary metabolite of propranolol, as a probe substrate for cytochrome P450 2D6 (CYP2D6) activity. Moving beyond a simple cataloging of properties, we will dissect the experimental data, compare its performance against established alternatives, and provide actionable protocols for its validation. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of probe substrate selection for accurate phenotyping and drug-drug interaction (DDI) studies.
The Critical Role of CYP2D6 and the Quest for the Ideal Probe
Cytochrome P450 2D6 is a cornerstone of human drug metabolism. Despite constituting only a small fraction of the total hepatic CYP content (2-4%), it is responsible for the metabolism of approximately 25% of clinically used drugs.[1] Its significance is magnified by its highly polymorphic nature, leading to wide inter-individual variability in enzyme activity and categorizing populations into poor, intermediate, extensive, and ultrarapid metabolizers.[2] This variability is a major determinant of drug efficacy and toxicity.
Consequently, the ability to accurately measure CYP2D6 activity in vitro and in vivo is paramount in drug development. This is achieved using "probe substrates"—compounds that are selectively metabolized by a specific enzyme. An ideal probe substrate should exhibit:
-
High Specificity: Predominantly metabolized by a single enzyme.
-
Well-Characterized Kinetics: Known and reproducible Michaelis-Menten parameters (Kₘ, Vₘₐₓ).
-
No Enzyme Inhibition/Induction: The probe itself, or its metabolites, should not alter the enzyme's activity.
-
Safety and Tolerability: Benign at doses required for phenotyping.
-
Readily Available and Quantifiable: The parent drug and its key metabolite should be easy to measure with standard analytical techniques.
A Comparative Overview of Common CYP2D6 Probes
Before validating this compound, it is essential to understand its performance characteristics relative to the current "gold standards": dextromethorphan and bufuralol.
| Parameter | Dextromethorphan | Bufuralol | Propranolol (to this compound) |
| Primary Reaction | O-demethylation to Dextrorphan | 1'-hydroxylation | 4-hydroxylation |
| Specificity | High for CYP2D6.[3] Minor metabolism by CYP3A4 at higher concentrations.[4] | High for CYP2D6.[2] | Moderate. Significant contribution from CYP1A2 .[5][6] |
| Kₘ (µM) for CYP2D6 | ~0.3 - 5 µM | ~1 - 10 µM | ~8.5 µM[5] |
| Inhibition Potential | Weak inhibitor. | Competitive inhibitor. | Parent (Propranolol) is a mechanism-based inhibitor.[7][8] Metabolite (4-OHP) is a potent competitive inhibitor (Kᵢ ~1 µM).[9][10] |
| Regulatory Acceptance | FDA-recommended clinical index substrate.[11] | Widely used in research. | Not recommended as a primary index substrate due to specificity and inhibition issues. |
| Key Advantage | High specificity and regulatory acceptance.[12] | Well-established research tool. | Relevant for studying propranolol's own metabolism and DDIs. |
| Key Disadvantage | Potential for CYP3A4 involvement at high concentrations. | Less commonly used in recent clinical DDI studies compared to dextromethorphan. | Lack of specificity (CYP1A2 involvement) and significant product/parent drug inhibition.[5][9] |
The Case for this compound: A Deep Dive into its Validation
Propranolol, a widely used beta-blocker, undergoes extensive metabolism. One of its three main metabolic pathways is ring oxidation to form the active metabolite, this compound.[6][13] This specific reaction has long been associated with CYP2D6 activity. However, a closer examination reveals critical complexities that challenge its validity as a selective probe.
The Dual-Enzyme Conundrum: CYP2D6 and CYP1A2
The primary challenge to using this compound as a specific CYP2D6 marker is the significant involvement of another major P450 enzyme, CYP1A2. Studies using human liver microsomes have definitively shown that both CYP1A2 and CYP2D6 catalyze the formation of this compound.[5]
-
Kinetic Contribution: While CYP2D6 exhibits a higher affinity (lower Kₘ) for this reaction (Kₘ ~8.5 µM) compared to CYP1A2 (Kₘ ~21.2 µM), the contribution of CYP1A2 is substantial.[5] Inhibition studies have shown that a CYP1A2-selective inhibitor can block approximately 45% of this compound formation, with a CYP2D6 inhibitor blocking the remaining 55%.[5]
-
Implications: This dual-enzyme involvement means that measuring this compound formation reflects the combined activity of both CYP2D6 and CYP1A2. For a drug developer investigating a potential CYP2D6 inhibitor, any observed decrease in this compound could be masked by the ongoing activity of CYP1A2, leading to a false-negative result.
Caption: In Vitro Workflow for Characterizing this compound Formation.
Protocol 2: In Vivo Phenotyping Study Considerations
While not ideal, if one must use propranolol for an in vivo assessment, the study design must acknowledge its limitations.
Objective: To assess the impact of CYP2D6 phenotype on the pharmacokinetics of propranolol and the formation of this compound.
Methodology:
-
Subject Selection: Recruit healthy volunteers. Crucially, subjects must be genotyped for CYP2D6 to enroll distinct cohorts of Extensive Metabolizers (EMs) and Poor Metabolizers (PMs). This is a self-validating control; any difference between groups is likely attributable to CYP2D6.
-
Study Design: A single-dose, parallel-group design.
-
Procedure:
-
Administer a single oral dose of propranolol (e.g., 40-80 mg).
-
Collect serial blood samples over 24 hours.
-
Collect urine over 24 hours.
-
-
Bioanalysis: Analyze plasma and urine for propranolol and this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate standard PK parameters (AUC, Cₘₐₓ, T₁/₂) for both propranolol and this compound in each subject.
-
Calculate the metabolic ratio (MR), typically the AUC of this compound divided by the AUC of propranolol (AUC_metabolite / AUC_parent).
-
-
Interpretation:
-
A valid CYP2D6 probe would show a significantly lower MR in the PM group compared to the EM group.
-
Causality Check: The oral clearance of propranolol should be significantly lower in PMs. [14]However, because both CYP2D6 and CYP1A2 contribute to propranolol's overall clearance (via different pathways), the difference may not be as pronounced as with a highly specific probe. The interpretation must account for the fact that the MR reflects both CYP2D6 and CYP1A2 activity. Any DDI study using this probe would require careful consideration of the interacting drug's potential effects on CYP1A2.
-
A Decision Framework for Probe Selection
Given the evidence, when should a researcher consider using propranolol metabolism as a CYP2D6 probe?
Caption: Decision Tree for Selecting a CYP2D6 Probe Substrate.
Conclusion and Senior Scientist's Recommendation
The metabolism of propranolol to this compound is a complex process unsuitable for routine, selective probing of CYP2D6 activity. The dual catalysis by CYP1A2 fundamentally compromises its specificity, while the mechanism-based inhibition by the parent drug and competitive inhibition by the metabolite introduce kinetic complexities that can confound data interpretation.
Therefore, for standard in vitro DDI screening and definitive clinical phenotyping studies, dextromethorphan remains the superior and recommended probe substrate due to its higher enzymatic specificity and regulatory acceptance. [11][12] The validation of this compound formation should be undertaken not with the goal of establishing it as a general CYP2D6 probe, but rather to specifically understand the disposition of propranolol itself. This knowledge is critical for predicting DDIs involving propranolol and for interpreting its pharmacokinetic variability in the clinic. When such studies are necessary, they must employ rigorous experimental designs, including the use of selective inhibitors in vitro and careful genetic stratification of subjects in vivo, to dissect the complex interplay of the enzymes involved.
References
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Sowinski, K. M., & Decker, B. S. (2001). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. Journal of Clinical Pharmacology, 41(10), 1084-1091. [Link]
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Rodrigues, A. D., Kukulka, M. J., Roberts, E. M., O'Sullivan, A. C., & Waterman, M. R. (1994). Measurement of liver microsomal cytochrome P450 (CYP2D6) activity using [O-methyl-14C]dextromethorphan. Biochemical Pharmacology, 48(5), 989-993. [Link]
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Rowland, K., Yeo, W. W., Ellis, S. W., Chadwick, I. G., Haq, I., Lennard, M. S., Jackson, P. R., Ramsay, L. E., & Tucker, G. T. (1994). Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol. British Journal of Clinical Pharmacology, 38(1), 9–14. [Link]
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Masubuchi, Y., Hosokawa, S., Horie, T., Chiba, K., Ishizaki, T., & Narimatsu, S. (1997). Inactivation of Rat Cytochrome P450 2D Enzyme by a Further Metabolite of this compound, the Major and Active Metabolite of Propranolol. Drug Metabolism and Disposition, 25(12), 1432-1437. [Link]
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Niu, X., Zhou, Z., Scheib, H., Warnke, M., Gricman, Ł., & Urlacher, V. B. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13271. [Link]
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Jones, S. A., St-Pierre, M. V., Bair, C. H., & Wrighton, S. A. (2019). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. Pharmacology Research & Perspectives, 7(5), e00518. [Link]
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Avadhani, N. G., Sangar, M. C., & Anandatheerthavarada, H. K. (2011). Human Liver Mitochondrial Cytochrome P450 2D6: Individual Variations and Implications in Drug Metabolism. Drug Metabolism and Disposition, 39(4), 566–577. [Link]
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U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]
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Hanna, I. H., Reed, J. R., Guengerich, F. P., & Hollenberg, P. F. (2018). CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712. Drug Metabolism and Disposition, 46(12), 1839–1848. [Link]
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Freie Universität Berlin. (2022). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Link]
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Zhou, H. H., Wood, A. J. (1990). Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response. Pharmacogenetics, 5(4), 237-44. [Link]
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Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of this compound, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]
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A Comparative Guide to the Beta-Adrenergic Receptor Binding Affinity of 4-Hydroxypropranolol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the binding affinity of 4-Hydroxypropranolol, the primary active metabolite of the widely used beta-blocker propranolol, for β1- and β2-adrenergic receptors. Synthesizing experimental data with established pharmacological principles, this document offers a comprehensive resource for researchers engaged in cardiovascular drug discovery and development. We will delve into the nuances of receptor binding, the experimental methodologies used for its quantification, and the downstream signaling implications of these interactions.
Introduction: The Significance of Propranolol Metabolism
Propranolol, a non-selective β-adrenergic receptor antagonist, is a cornerstone in the therapeutic management of various cardiovascular and neurological disorders.[1] Administered as a racemic mixture, its pharmacological activity is primarily attributed to the (S)-(-)-enantiomer. Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[2] Among these, this compound has garnered significant attention due to its own potent β-blocking activity, contributing to the overall therapeutic effect of the parent drug.[3] Understanding the receptor binding profile of this active metabolite is crucial for a complete comprehension of propranolol's pharmacodynamics.
Comparative Binding Affinity at β-Adrenergic Receptors
Experimental evidence consistently demonstrates that this compound is a potent, non-selective antagonist of both β1- and β2-adrenergic receptors, with a binding affinity comparable to that of its parent compound, propranolol.[3][4]
A seminal study by Fitzgerald and O'Donnell (1971) established that this compound is of similar potency to propranolol in antagonizing the effects of the β-agonist isoprenaline on heart rate and blood pressure in animal models, indicating comparable β-adrenergic blocking activity.[4] The study also concluded that this compound is not cardioselective, implying significant affinity for both β1 and β2 subtypes.[4]
More direct quantitative data comes from radioreceptor assays. A study by Duncan et al. (1984) utilized a radioligand binding assay with [¹²⁵I]-labeled (-)cyanopindolol on turkey erythrocyte membranes, which are rich in β-adrenergic receptors, to determine the concentration of l-propranolol and this compound required to inhibit radioligand binding by 50% (IC50).[5]
Table 1: Comparative Binding Affinity of l-Propranolol and this compound
| Compound | IC50 (µg/L)[5] | Molar Mass ( g/mol ) | IC50 (nM) | Estimated Ki (nM)* | Receptor Subtype(s) |
| l-Propranolol | 1.5[5] | 259.34 | 5.78 | 2.89 | β1 and β2 (Non-selective) |
| This compound | 8.8[5] | 275.34 | 31.96 | 15.98 | β1 and β2 (Non-selective) |
*The inhibition constant (Ki) was estimated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand. For this calculation, the Kd of [¹²⁵I]-labeled (-)cyanopindolol was taken as 40 pmol/L as reported in the study.[5]
The data clearly indicates that while l-propranolol exhibits a higher binding affinity (lower Ki value), this compound remains a potent antagonist at β-adrenergic receptors. The approximately 5.5-fold difference in Ki suggests that while the 4-hydroxylation slightly reduces binding affinity, the metabolite still engages the receptor at pharmacologically relevant concentrations.
Experimental Methodology: Radioligand Binding Assay
The determination of binding affinities for compounds like propranolol and this compound is predominantly achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying ligand-receptor interactions.[3]
Principle of the Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [¹²⁵I]-cyanopindolol) from its receptor. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 value, which can then be used to calculate the binding affinity (Ki) of the competitor.
Step-by-Step Protocol
-
Membrane Preparation:
-
Isolate cell membranes from a tissue or cell line expressing the target β-adrenergic receptors (e.g., turkey erythrocytes, CHO cells transfected with human β1 or β2 receptors).
-
Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Reaction:
-
In a multi-well plate, add a fixed amount of the prepared cell membranes.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add varying concentrations of the unlabeled competitor drug (e.g., this compound or propranolol) in serial dilutions.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist to saturate all specific binding sites).
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on each filter using a scintillation counter or gamma counter, depending on the radioisotope used.
-
Calculate the specific binding for each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Downstream Signaling Pathways of β-Adrenergic Receptors
Both β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like adrenaline, primarily couple to the stimulatory G-protein (Gs). This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), resulting in various physiological responses. As competitive antagonists, both propranolol and this compound block this canonical pathway by preventing agonist binding.
β1-Adrenergic Receptor Signaling```dot
Caption: Canonical β2-adrenergic receptor signaling pathway.
Conclusion and Future Directions
For drug development professionals, this underscores the importance of characterizing the pharmacological activity of major metabolites. The non-selective nature of this compound's binding means that it, like propranolol, will influence both cardiac (β1) and extra-cardiac (β2) functions.
Future research could focus on elucidating the binding kinetics (on- and off-rates) of this compound at β-adrenergic receptors, as this can provide a more nuanced understanding of its duration of action at the molecular level. Furthermore, studies investigating potential biased agonism or functional selectivity of this metabolite at β-receptors could reveal novel aspects of its pharmacology.
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Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of this compound, a metabolite of propranolol. British journal of pharmacology, 43(1), 222–235. [Link]
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Rochester, C. L., Gammon, D. E., Shane, E., & Bilezikian, J. P. (1980). A radioreceptor assay for propranolol and this compound. Clinical pharmacology and therapeutics, 28(1), 32–39. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Duncan, G. F., Midha, K. K., & Hubbard, J. W. (1984). A radioreceptor assay in which iodocyanopindolol is used to determine propranolol and its active metabolites in unextracted serum or plasma. Clinical chemistry, 30(6), 879–882. [Link]
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Fitzgerald, J. D., & O'Donnell, S. R. (1972). A comparison of the haemodynamic effects of propranolol, this compound and practolol in anaesthetized dogs. British journal of pharmacology, 45(2), 207–217. [Link]
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Wellstein, A., Schroeder, J. P., Pitschner, H. F., & Belz, G. G. (1985). Receptor binding of propranolol is the missing link between plasma concentration kinetics and the effect-time course in man. European journal of clinical pharmacology, 29(2), 131–147. [Link]
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Wong, L., Nation, R. L., Chiou, W. L., & Mehta, P. K. (1979). Plasma concentrations of propranolol and this compound during chronic oral propranolol therapy. British journal of clinical pharmacology, 8(2), 163–167. [Link]
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Chen, L., Huang, S., Yang, C., Wu, F., Zheng, Q., Yan, H., Yan, J., Luo, Y., Galaj, E., & Li, J. (2021). Blockade of β-Adrenergic Receptors by Propranolol Disrupts Reconsolidation of Drug Memory and Attenuates Heroin Seeking. Frontiers in pharmacology, 12, 767576. [Link]
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Safety Operating Guide
4-Hydroxypropranolol proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxypropranolol
Introduction: Beyond the Benchtop
As researchers and scientists, our focus is often on the synthesis, application, and analysis of compounds like this compound, the primary active metabolite of the widely used beta-blocker, propranolol.[1][2] However, our responsibility extends beyond the immediate experimental results. The integrity of our work and the safety of our environment hinge upon the meticulous management of the entire chemical lifecycle, culminating in proper disposal.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our protocols in regulatory context and scientific prudence. Our goal is to empower you to manage this laboratory-use chemical not just effectively, but with the highest degree of scientific responsibility.
Hazard Identification and Risk Assessment: A Precautionary Approach
According to available Safety Data Sheets (SDS), (±)-4-hydroxy Propranolol (hydrochloride) is not classified as a hazardous substance under the Globally Harmonized System (GHS).[3] The SDS indicates no specific hazard pictograms, signal words, or hazard statements. While this classification might suggest a low risk, it is crucial to recognize that this compound is a pharmacologically active molecule.[1][2]
The core principle of laboratory safety is to treat all chemical substances with a high degree of caution. The environmental impact of active pharmaceutical ingredients (APIs) and their metabolites entering ecosystems is a significant concern.[4][5] Therefore, we adopt a precautionary approach: all waste containing this compound must be managed in a controlled manner that prevents its release into the environment.
Key Considerations:
-
Pharmacological Activity: Its nature as a beta-adrenergic receptor antagonist means it is designed to have biological effects.[2]
-
Environmental Persistence: While data on its specific environmental fate is limited, the general class of pharmaceuticals can be persistent in waterways and have unintended consequences for aquatic life.[4][5]
-
Regulatory Scrutiny: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have increasingly stringent rules for pharmaceutical waste.[6][7]
Regulatory Framework: Navigating the Compliance Landscape
The disposal of chemical waste in a research setting is governed by a multi-layered regulatory framework, primarily under the EPA's Resource Conservation and Recovery Act (RCRA).[7][8]
A critical regulation is the prohibition on sewering (i.e., flushing down the drain) of hazardous pharmaceutical waste .[9][10] Although this compound is not specifically a "listed" hazardous waste (P- or U-list), the best practice, mandated by many institutional Environmental Health & Safety (EHS) departments, is to extend this prohibition to all pharmaceutical and investigational chemical waste to prevent environmental contamination.
Disposal procedures must adhere to federal, state, and local regulations, which often means partnering with your institution's EHS office for final disposal, typically via incineration.[3][11]
Personal Protective Equipment (PPE) and Handling
Prior to handling or preparing this compound for disposal, ensure the following standard laboratory PPE is in use:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Work should be conducted in a well-ventilated area. For handling larger quantities of the solid material where dust may be generated, a chemical fume hood is recommended.[3]
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the form and quantity of the waste. The overarching principle is containment and transfer to a licensed waste management vendor via your institutional EHS program.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid chemical in its original or a secondary container.
-
Do NOT dispose of the solid material in the regular or chemical trash.
-
Container Integrity: Ensure the container is securely sealed and properly labeled with the full chemical name: "this compound".
-
Waste Tagging: Attach a hazardous waste tag, as provided by your institution's EHS department. Fill it out completely, including the chemical name, quantity, and date.
-
Segregation: Store the container in a designated satellite accumulation area for chemical waste, segregated from incompatible materials.
-
Pickup Request: Arrange for pickup by your EHS department for final disposal, which will be high-temperature incineration.
Protocol 2: Decontamination and Disposal of "Empty" Containers
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, or a DMF/water mixture).[1]
-
Collect Rinsate: Collect all rinsate into a designated hazardous waste container labeled "Halogen-Free Organic Waste" or as directed by your EHS protocol. This rinsate must be disposed of as chemical waste.
-
Container Defacing: Once the container is triple-rinsed and dry, deface or remove the original label to prevent confusion.
-
Final Disposal: The clean, triple-rinsed glass or plastic container can now typically be disposed of in the appropriate laboratory glassware or plastic recycling bin.
Protocol 3: Disposal of Contaminated Materials (PPE, Weigh Boats, Wipes)
This protocol applies to any materials that have come into direct contact with this compound.
-
Collection: Place all contaminated items (gloves, bench paper, wipes, weigh boats, etc.) into a designated solid hazardous waste container. This is often a plastic-lined cardboard box or a dedicated plastic drum.
-
Labeling: Clearly label the container "Solid Hazardous Waste" and list the chemical contaminant: "this compound".
-
Storage and Pickup: Seal the container/bag when full or at the end of the experiment and arrange for pickup by EHS for incineration.
Spill Management Protocol
In the event of a spill of solid this compound, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Put on appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Avoid dry sweeping.
-
Clean Up: Carefully scoop the mixture into a sealable container. Use wipes dampened with water or a suitable solvent to clean the spill area, working from the outside in.
-
Dispose of Waste: Place all cleanup materials (including contaminated PPE) into the solid hazardous waste stream as described in Protocol 3.[12]
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Data and Workflow Summary
Table 1: this compound Disposal Profile
| Property | Data | Source(s) |
| CAS Number | 14133-90-5 | [3] |
| Molecular Formula | C₁₆H₂₂ClNO₃ (hydrochloride salt) | [3] |
| GHS Classification | Not a hazardous substance or mixture | [3] |
| Primary Disposal Route | Incineration via licensed hazardous waste vendor | [11] |
| Sewering/Drain Disposal | Prohibited | [9][10] |
| Empty Container Disposal | Triple-rinse; dispose of rinsate as hazardous waste. | N/A |
Diagram 1: Disposal Decision Workflow
This diagram outlines the decision-making process for handling waste generated from work with this compound.
Caption: Decision workflow for this compound waste segregation.
References
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved January 14, 2026, from [Link]
-
Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering. [Link]
-
Waste Advantage Magazine. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved January 14, 2026, from [Link]
-
Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
U.S. Drug Enforcement Administration. (n.d.). How to Properly Dispose of Your Unused Medicines. Retrieved January 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (2024). Disposal of Unused Medicines: What You Should Know. [Link]
-
U.S. Food and Drug Administration. (2025). Where and How to Dispose of Unused Medicines. [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: FDA's Flush List for Certain Medicines. [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
Rotherham Doncaster and South Humber NHS Foundation Trust. (n.d.). Destruction of controlled drugs and unknown substances by pharmacy services staff procedure. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Simultaneous Quantification of Propranolol and Sulfamethoxazole and Major Human Metabolite Conjugates 4-Hydroxy-Propranolol Sulfate and Sulfamethoxazole-β-Glucuronide in Municipal Wastewater—A Framework for Multiple Classes of Drugs and Conjugates. [Link]
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Personal protective equipment for handling 4-Hydroxypropranolol
A Researcher's Guide to Safely Handling 4-Hydroxypropranolol
Welcome to your essential guide for the safe handling of this compound. As an active metabolite of the widely used beta-blocker Propranolol, this compound is of significant interest in cardiovascular research and drug development.[1][2][3] While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is crucial to recognize its potent biological activity.[4] A conservative approach that prioritizes researcher safety is not just recommended—it is a cornerstone of responsible science. This guide is built on the principles of expertise, trustworthiness, and authoritative grounding to ensure you can work with confidence and safety.
Understanding the Compound: A Prudent Approach to Safety
This compound is the primary active metabolite of Propranolol, formed in the body by the cytochrome P450 isoform CYP2D6.[1] It exhibits comparable potency to its parent compound in inhibiting β1- and β2-adrenergic receptors.[2] Given this high biological activity, treating it with the same respect as Propranolol is the most prudent course of action. The parent compound, Propranolol Hydrochloride, is classified as harmful if swallowed and is a suspected reproductive toxin.[5][6] Therefore, this guide adopts the precautionary principle, recommending comprehensive personal protective equipment (PPE) and handling protocols.
Essential Personal Protective Equipment (PPE)
The foundation of safe handling lies in the correct and consistent use of PPE. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles are mandatory to protect against accidental splashes or aerosolized powder.[7][8][9] |
| Hand Protection | Chemically resistant, disposable gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use. Double gloving can be considered for added protection.[10] After handling, remove gloves using the proper technique and wash your hands thoroughly.[8] |
| Body Protection | A buttoned-up, long-sleeved laboratory coat is required to protect your skin and personal clothing from contamination.[9] |
| Respiratory Protection | While not always mandatory for handling small quantities in a well-ventilated area, a dust mask or a NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols, especially when handling larger quantities.[5][8][9] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in the lab.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol:
-
Preparation and Donning PPE: Before handling the compound, ensure you are in a designated area with a calibrated analytical balance and a chemical fume hood or other suitable local exhaust ventilation.[8] Put on all required PPE as outlined in the table above.
-
Weighing and Solubilization:
-
Whenever possible, handle the solid form of this compound in a chemical fume hood to minimize inhalation risk.[8]
-
Use a spatula to carefully weigh the desired amount of the compound onto weighing paper or into a suitable container. Avoid creating dust.[10]
-
If preparing a stock solution, add the solvent to the solid in a closed container and mix gently until dissolved.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When using the compound in your experiments, maintain good laboratory practices. Avoid eating, drinking, or smoking in the laboratory.[5]
-
-
Decontamination and Cleanup:
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound. A 70% ethanol solution is generally effective for this purpose.[4]
-
Clean any spills immediately, following the spill response plan outlined below.
-
-
Waste Disposal: Segregate all waste contaminated with this compound into a designated, clearly labeled waste container. This includes pipette tips, empty vials, and contaminated gloves.
-
Doffing PPE and Hand Washing: Remove your PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Always wash your hands thoroughly with soap and water after removing your PPE.
Spill and Emergency Response Plan
Accidents can happen. Being prepared with a clear and logical response plan is essential for mitigating any potential harm.
Caption: Decision-Making Flowchart for Spill Response.
Immediate Actions for a Spill:
-
Alert and Evacuate: Immediately alert others in the vicinity. For large spills or if dust has become airborne, evacuate the immediate area.
-
Don PPE: Before attempting to clean up any spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[4]
-
Containment and Cleanup:
-
For solid spills, gently cover the powder with a damp paper towel to avoid generating dust. Carefully scoop up the material and place it in a sealed container for disposal.[10]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]
-
Once the bulk of the spill is collected, decontaminate the area with 70% ethanol or another suitable disinfectant.
-
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal is a critical final step in the safe handling of any chemical. While some SDSs for this compound do not classify it as hazardous, its biological activity warrants a cautious approach to disposal.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for chemical waste. |
| Liquid Waste | Collect in a sealed, labeled container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste container. |
General Disposal Guidelines:
-
All waste containing this compound should be disposed of in accordance with local, state, and federal regulations.[4]
-
If your institution has a chemical waste program, consult with them for specific guidance.
-
For non-hazardous pharmaceutical waste that is not regulated, one common practice is to mix the material with an undesirable substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the regular trash.[11] However, due to the biological potency of this compound, disposal through a certified chemical waste vendor is the most responsible choice.[12]
By adhering to these guidelines, you contribute to a safe and responsible research environment for yourself, your colleagues, and the broader community.
References
-
Propranolol Hydrochloride Extended-Release Capsules - SAFETY DATA SHEET. Upsher-Smith. [Link]
-
Material Safety Data Sheet - DL-Propranolol Hydrochloride, 99%. Cole-Parmer. [Link]
-
MATERIAL SAFETY DATA SHEETS PROPRANOLOL EP IMPURITY B. Cleanchem Laboratories. [Link]
-
(+-)-4-Hydroxypropranolol. PubChem. [Link]
-
Propranolol. PubChem. [Link]
-
Propranolol: Uses, Dosage, Side Effects and More. MIMS Malaysia. [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
